molecular formula C8H15NO B3060508 4,4-Dimethylcyclohexanone oxime CAS No. 4701-96-6

4,4-Dimethylcyclohexanone oxime

Cat. No.: B3060508
CAS No.: 4701-96-6
M. Wt: 141.21 g/mol
InChI Key: IJGLUXGAALWDOQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4,4-Dimethylcyclohexanone oxime is a useful research compound. Its molecular formula is C8H15NO and its molecular weight is 141.21 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 129972. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

N-(4,4-dimethylcyclohexylidene)hydroxylamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H15NO/c1-8(2)5-3-7(9-10)4-6-8/h10H,3-6H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IJGLUXGAALWDOQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CCC(=NO)CC1)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H15NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20963724
Record name N-(4,4-Dimethylcyclohexylidene)hydroxylamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20963724
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

141.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

4701-96-6
Record name Cyclohexanone, 4,4-dimethyl-, oxime
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=4701-96-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name NSC129972
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=129972
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name N-(4,4-Dimethylcyclohexylidene)hydroxylamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20963724
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

For Researchers, Scientists, and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide to the Chemical Properties of 4,4-Dimethylcyclohexanone Oxime

Executive Summary

This compound (C₈H₁₅NO) is a derivative of cyclohexanone with significant potential as a versatile intermediate in organic synthesis. Its structural features, particularly the gem-dimethyl group on the cyclohexane ring, influence its reactivity and physical properties, making it a compound of interest in the development of novel chemical entities. This document provides a comprehensive overview of the chemical properties, spectral data, and key reactions of this compound, supported by detailed experimental protocols and logical diagrams to facilitate its application in research and development.

Chemical and Physical Properties

This compound is a white crystalline solid at room temperature. The presence of the gem-dimethyl group at the C4 position sterically influences the conformation of the cyclohexyl ring and the reactivity of the oxime functional group.

Table 1: General and Computed Properties of this compound

PropertyValueSource
IUPAC Name N-(4,4-dimethylcyclohexylidene)hydroxylamine[1]
CAS Number 4701-96-6[2]
Molecular Formula C₈H₁₅NO[1]
Molecular Weight 141.21 g/mol [1][2]
Monoisotopic Mass 141.115364102 Da[1][2]
XLogP3 1.8[1][2]
Hydrogen Bond Donor Count 1[2]
Hydrogen Bond Acceptor Count 2[2]
Topological Polar Surface Area 32.6 Ų[1][2]
Complexity 137[2]

Synthesis and Reactivity

Synthesis

The primary route for synthesizing this compound is the condensation reaction between 4,4-Dimethylcyclohexanone and a hydroxylamine salt, typically hydroxylamine hydrochloride, in the presence of a base.[3][4] The reaction proceeds via nucleophilic addition to the carbonyl group, followed by dehydration to form the C=NOH functionality.[3][5]

G Reactants Reactants: 4,4-Dimethylcyclohexanone Hydroxylamine HCl Base (e.g., Sodium Acetate) Reaction Reaction: - Solvent (e.g., Ethanol/Water) - Reflux or Stir at RT Reactants->Reaction Combine & Heat Workup Aqueous Workup: - Quench Reaction - Extract with Organic Solvent Reaction->Workup Cool & Process Purification Purification: - Dry Organic Layer (e.g., MgSO₄) - Concentrate in vacuo - Recrystallization Workup->Purification Isolate Crude Product Product Final Product: This compound (White Crystalline Solid) Purification->Product Obtain Pure Compound

Caption: General workflow for the synthesis of this compound.

Beckmann Rearrangement

A characteristic reaction of ketoximes is the Beckmann rearrangement, where the oxime is converted into an amide in the presence of an acid catalyst (e.g., sulfuric acid).[4] For this compound, this rearrangement would yield a substituted caprolactam, a valuable monomer in polymer chemistry. The gem-dimethyl group influences the migratory aptitude of the adjacent carbon atoms.

G Beckmann Rearrangement Mechanism Start 4,4-Dimethylcyclohexanone Oxime Protonation Protonation of Hydroxyl Group Start->Protonation H⁺ WaterLoss Loss of Water to form Nitrile Cation Protonation->WaterLoss -H₂O Migration 1,2-Alkyl Shift (Rearrangement) WaterLoss->Migration Carbocation Carbocation Intermediate Migration->Carbocation WaterAttack Nucleophilic Attack by Water Carbocation->WaterAttack +H₂O Deprotonation Deprotonation WaterAttack->Deprotonation Product Substituted ε-Caprolactam Deprotonation->Product -H⁺

References

4,4-Dimethylcyclohexanone oxime molecular structure

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide to the Molecular Structure of 4,4-Dimethylcyclohexanone Oxime

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the molecular structure, synthesis, and chemical properties of this compound. The information is curated for professionals in research and development, with a focus on delivering precise data and established experimental protocols.

Molecular Structure and Identifiers

Table 1: Molecular Identifiers

Identifier Value Source
IUPAC Name N-(4,4-dimethylcyclohexylidene)hydroxylamine [1]
SMILES String CC1(CCC(=NO)CC1)C [1]
InChI Key IJGLUXGAALWDOQ-UHFFFAOYSA-N [1]
Molecular Formula C8H15NO [1]
Molecular Weight 141.21 g/mol [1]

| CAS Number | 4701-96-6 |[1] |

Table 2: Computed Molecular Properties

Property Value
Topological Polar Surface Area 32.6 Ų
Complexity 137
Hydrogen Bond Donor Count 1

| Hydrogen Bond Acceptor Count | 2 |

Synthesis of this compound

The standard and most common method for the synthesis of this compound is the reaction of 4,4-Dimethylcyclohexanone with hydroxylamine, typically in the presence of a base.

Experimental Protocol: Oximation of 4,4-Dimethylcyclohexanone

This protocol is adapted from a standard laboratory procedure for the synthesis of cyclohexanone oximes.

Materials:

  • 4,4-Dimethylcyclohexanone

  • Hydroxylamine hydrochloride (NH2OH·HCl)

  • Sodium carbonate (Na2CO3)

  • Ethanol

  • Water

  • Ethyl acetate

  • Brine solution

  • Anhydrous sodium sulfate

Procedure:

  • In a round-bottom flask, dissolve 4,4-Dimethylcyclohexanone (e.g., 50 g, 396.19 mmol) and hydroxylamine hydrochloride (e.g., 35.84 g, 515.75 mmol) in a mixture of water (190 mL) and ethanol (250 mL).

  • Prepare a solution of sodium carbonate (e.g., 54.16 g, 510.99 mmol) in water (170 mL).

  • Add the sodium carbonate solution dropwise to the flask containing the ketone and hydroxylamine hydrochloride over a period of 20 minutes with stirring.

  • After the addition is complete, heat the reaction mixture to reflux for 3 hours.

  • Following reflux, remove the ethanol from the reaction mixture by rotary evaporation.

  • Extract the aqueous residue with ethyl acetate (e.g., 4 x 120 mL).

  • Combine the organic layers and wash with water (150 mL) followed by brine (150 mL).

  • Dry the organic layer over anhydrous sodium sulfate.

  • Concentrate the dried organic solution to yield this compound as a white solid.

Diagram 1: Synthesis Workflow of this compound

G Synthesis of this compound cluster_reactants Reactants cluster_solvents Solvents Ketone 4,4-Dimethylcyclohexanone Reaction Reaction Mixture Ketone->Reaction Hydroxylamine Hydroxylamine Hydrochloride Hydroxylamine->Reaction Base Sodium Carbonate Base->Reaction Ethanol Ethanol Ethanol->Reaction Water Water Water->Reaction Reflux Reflux (3h) Reaction->Reflux Workup Work-up Reflux->Workup Product This compound Workup->Product

Caption: Workflow for the synthesis of this compound.

Chemical Reactions of Oximes

This compound, as a typical ketoxime, can undergo several characteristic reactions. These reactions are fundamental in synthetic organic chemistry and are relevant for drug development professionals exploring derivatization strategies.

Diagram 2: Common Reactions of Cyclohexanone Oximes

G General Reactivity of Cyclohexanone Oximes cluster_reactions Transformations cluster_products Products Oxime This compound Beckmann Beckmann Rearrangement Oxime->Beckmann Acid Catalyst Reduction Reduction Oxime->Reduction Reducing Agent (e.g., Na/Hg) Hydrolysis Hydrolysis Oxime->Hydrolysis Aqueous Acid Lactam Lactam Beckmann->Lactam Amine Cyclohexylamine Derivative Reduction->Amine Ketone 4,4-Dimethylcyclohexanone Hydrolysis->Ketone

Caption: Key chemical transformations of this compound.

Beckmann Rearrangement

The Beckmann rearrangement is a well-known reaction of oximes, which involves their conversion into amides or lactams in the presence of an acid catalyst. This reaction is crucial in industrial processes, such as the synthesis of caprolactam, the precursor to Nylon 6.

Reduction

The oxime functional group can be reduced to a primary amine. Common reducing agents for this transformation include sodium amalgam or catalytic hydrogenation. This provides a synthetic route to substituted cyclohexylamines.

Hydrolysis

Under acidic conditions, oximes can be hydrolyzed back to the corresponding ketone and hydroxylamine. This reaction is essentially the reverse of the oxime formation.

Spectroscopic Data

Detailed experimental ¹H and ¹³C NMR spectra for this compound are not consistently available in public spectral databases. However, the expected chemical shifts can be predicted based on the structure and data from analogous compounds.

Table 3: Predicted ¹H NMR Chemical Shifts

Protons Predicted Chemical Shift (ppm) Multiplicity
-CH₃ 0.9 - 1.2 Singlet
-CH₂- (ring) 1.4 - 2.5 Multiplets

| =N-OH | 8.0 - 10.0 | Broad Singlet |

Table 4: Predicted ¹³C NMR Chemical Shifts

Carbon Predicted Chemical Shift (ppm)
-C(CH₃)₂ 30 - 40
-CH₃ 25 - 30
-CH₂- (ring) 20 - 40

| C=N | 155 - 165 |

Note: These are predicted values and actual experimental data may vary depending on the solvent and other experimental conditions.

Conclusion

This technical guide has summarized the key molecular and chemical properties of this compound. While a wealth of information exists regarding its synthesis and general reactivity, there is a notable lack of publicly available, experimentally determined structural and spectroscopic data for this specific compound. The provided synthesis protocol offers a reliable method for its preparation, and the outlined reaction pathways highlight its potential as a versatile intermediate in organic synthesis and drug development. Further research to fully characterize this molecule through techniques such as X-ray crystallography and comprehensive NMR spectroscopy would be beneficial to the scientific community.

References

Synthesis of 4,4-Dimethylcyclohexanone oxime from 4,4-dimethylcyclohexanone

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the synthesis of 4,4-dimethylcyclohexanone oxime from its corresponding ketone. The information presented herein is intended for a technical audience and details the experimental protocol, quantitative data, and a visual representation of the reaction workflow.

Reaction Overview

The synthesis of this compound is a condensation reaction between 4,4-dimethylcyclohexanone and hydroxylamine hydrochloride in the presence of a base. This process, a common method for producing oximes from ketones, involves the nucleophilic attack of the hydroxylamine on the carbonyl carbon of the ketone, followed by dehydration to form the C=N double bond of the oxime.

Experimental Protocol

A detailed procedure for the synthesis of this compound has been reported and is outlined below.[1]

Materials:

  • 4,4-Dimethylcyclohexanone

  • Hydroxylamine hydrochloride (NH2OH·HCl)

  • Sodium carbonate (Na2CO3)

  • Ethanol

  • Water

  • Ethyl acetate

  • Brine

  • Sodium sulfate (Na2SO4)

Procedure:

  • To a solution of 4,4-dimethylcyclohexanone (50 g, 396.19 mmol) and hydroxylamine hydrochloride (35.84 g, 515.75 mmol) in a mixture of water (190 mL) and ethanol (250 mL), a solution of sodium carbonate (54.16 g, 510.99 mmol) in water (170 mL) is added dropwise over a period of 20 minutes.

  • The reaction mixture is then heated to reflux for 3 hours.

  • After the reflux period, the ethanol is removed by evaporation.

  • The remaining aqueous residue is extracted with ethyl acetate (4 x 120 mL).

  • The combined organic layers are washed sequentially with water (150 mL) and brine (150 mL).

  • The organic layer is dried over anhydrous sodium sulfate and then concentrated under reduced pressure to yield the final product.

The resulting product, this compound, is obtained as a white solid with a yield of 80.4% (45 g).[1]

Quantitative Data

The following tables summarize the key quantitative data from the described synthesis.

Table 1: Reactant and Reagent Quantities

CompoundMolecular Weight ( g/mol )Amount (g)Moles (mmol)
4,4-Dimethylcyclohexanone126.2050396.19
Hydroxylamine Hydrochloride69.4935.84515.75
Sodium Carbonate105.9954.16510.99

Table 2: Solvent and Workup Solution Volumes

Solvent/SolutionVolume (mL)
Water (for reaction)190
Ethanol250
Water (for Na2CO3 solution)170
Ethyl Acetate (for extraction)480 (4 x 120)
Water (for washing)150
Brine150

Table 3: Reaction Parameters and Product Yield

ParameterValue
Reaction Time3 hours
Reaction TemperatureReflux
Product Yield45 g (80.4%)
Product FormWhite Solid

Reaction Workflow

The following diagram illustrates the key steps involved in the synthesis of this compound.

Synthesis_Workflow Reactants 4,4-Dimethylcyclohexanone + Hydroxylamine HCl + Sodium Carbonate Reaction Reflux (3 hours) Reactants->Reaction Solvents Water + Ethanol Solvents->Reaction Evaporation Ethanol Evaporation Reaction->Evaporation Extraction Ethyl Acetate Extraction Evaporation->Extraction Washing Water & Brine Wash Extraction->Washing Drying Drying over Na2SO4 Washing->Drying Concentration Concentration Drying->Concentration Product 4,4-Dimethylcyclohexanone Oxime (White Solid) Concentration->Product

Caption: Workflow for the synthesis of this compound.

References

Technical Guide: Physical Characteristics of 4,4-Dimethylcyclohexanone Oxime

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4,4-Dimethylcyclohexanone oxime is a derivative of cyclohexanone with significant potential in synthetic chemistry. Its structural features, particularly the gem-dimethyl group on the cyclohexane ring, influence its reactivity and physical properties, making it a subject of interest for various chemical transformations. This technical guide provides a comprehensive overview of the known physical and chemical characteristics of this compound, a detailed experimental protocol for its synthesis, and a summary of its spectral data. This information is intended to support researchers and professionals in its application and further investigation.

Chemical and Physical Properties

A summary of the key physical and chemical properties of this compound is presented in the table below. These properties are essential for its handling, characterization, and application in experimental settings.

PropertyValueReference
Chemical Formula C₈H₁₅NO[1]
Molecular Weight 141.21 g/mol [1]
CAS Number 4701-96-6[1]
Appearance White solid[2]
Boiling Point 220.7 °C at 760 mmHg
Density 1.02 g/cm³
Flash Point 119.5 °C
XLogP3 1.8[1]
Hydrogen Bond Donor Count 1[1]
Hydrogen Bond Acceptor Count 2[1]
Exact Mass 141.115364102[1]
Monoisotopic Mass 141.115364102[1]
Topological Polar Surface Area 32.6 Ų[1]
Heavy Atom Count 10[1]
Complexity 137[1]

Synthesis of this compound

The synthesis of this compound is typically achieved through the condensation reaction of 4,4-Dimethylcyclohexanone with hydroxylamine hydrochloride in the presence of a base.[2]

Experimental Workflow

SynthesisWorkflow reagents 4,4-Dimethylcyclohexanone Hydroxylamine HCl Sodium Carbonate reaction Reflux for 3h reagents->reaction solvent Ethanol / Water solvent->reaction workup Evaporation Extraction with Ethyl Acetate Washing (Water, Brine) reaction->workup isolation Drying over Na2SO4 Concentration workup->isolation product This compound (White Solid, 80.4% Yield) isolation->product

Caption: Synthesis of this compound.

Detailed Experimental Protocol

This protocol is adapted from a known synthetic procedure.[2]

Materials:

  • 4,4-Dimethylcyclohexanone (50 g, 396.19 mmol)

  • Hydroxylamine hydrochloride (NH₂OH·HCl) (35.84 g, 515.75 mmol)

  • Sodium carbonate (Na₂CO₃) (54.16 g, 510.99 mmol)

  • Ethanol (250 mL)

  • Deionized Water (360 mL total)

  • Ethyl acetate

  • Brine solution

Procedure:

  • A solution of 4,4-Dimethylcyclohexanone in ethanol and water is prepared.

  • To this, a solution of sodium carbonate in water is added dropwise over a period of 20 minutes.

  • The reaction mixture is then heated to reflux for 3 hours.

  • Following the reflux, the ethanol is removed by evaporation under reduced pressure.

  • The remaining aqueous residue is extracted multiple times with ethyl acetate.

  • The combined organic layers are washed sequentially with water and brine.

  • The organic layer is dried over anhydrous sodium sulfate and then concentrated to yield the final product.

Results:

The procedure affords this compound as a white solid with a yield of approximately 80.4%.[2]

Spectroscopic Data

¹H NMR Spectroscopy

The proton NMR spectrum is expected to show signals corresponding to the methyl protons and the methylene protons of the cyclohexane ring, as well as the hydroxyl proton of the oxime group. The gem-dimethyl groups would likely appear as a singlet. The methylene protons adjacent to the C=N bond would be expected to resonate at a lower field compared to the other ring protons. The hydroxyl proton of the oxime typically appears as a broad singlet, with its chemical shift being dependent on solvent and concentration.

¹³C NMR Spectroscopy

The carbon NMR spectrum should exhibit distinct signals for the quaternary carbon bearing the methyl groups, the methyl carbons themselves, the methylene carbons of the cyclohexane ring, and the sp²-hybridized carbon of the C=N bond. The C=N carbon is expected to be the most downfield signal.

Infrared (IR) Spectroscopy

The IR spectrum of this compound is expected to display characteristic absorption bands for the O-H, C-H, C=N, and N-O functional groups. A broad band in the region of 3100-3600 cm⁻¹ would correspond to the O-H stretching vibration of the oxime. The C=N stretching vibration is typically observed in the range of 1620-1680 cm⁻¹. The N-O stretching vibration usually appears in the 930-960 cm⁻¹ region.

References

Spectroscopic Analysis of 4,4-Dimethylcyclohexanone Oxime: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 4,4-Dimethylcyclohexanone oxime, a molecule of interest in synthetic chemistry and drug development. Due to the limited availability of direct experimental spectra for this specific compound in publicly accessible databases, this guide combines theoretical predictions, data from closely related analogs, and established spectroscopic principles to offer a robust analytical profile. The information herein is intended to support researchers in the identification, characterization, and quality control of this compound.

Spectroscopic Data Summary

The following tables summarize the key spectroscopic data for this compound based on established chemical shift and absorption principles, as well as data from analogous compounds.

Table 1: ¹H NMR Spectroscopic Data (Predicted)

Chemical Shift (δ) ppmMultiplicityNumber of ProtonsAssignment
~8.0 - 10.0Broad Singlet1HN-OH
~2.2 - 2.6Multiplet4HH-2, H-6 (α-CH₂)
~1.5 - 1.8Multiplet4HH-3, H-5 (β-CH₂)
~1.0Singlet6H4,4-(CH₃)₂

Note: Predicted values are based on the analysis of similar structures such as 4-methylcyclohexanone oxime. The chemical shift of the N-OH proton is highly dependent on solvent and concentration.

Table 2: ¹³C NMR Spectroscopic Data (Predicted)

Chemical Shift (δ) ppmCarbon Assignment
~158 - 162C=N (C-1)
~35 - 40C-3, C-5
~30 - 35C-4
~25 - 30C-2, C-6
~20 - 254,4-(CH₃)₂

Note: Predicted values are based on data from cyclohexanone oxime and related substituted analogs.

Table 3: FT-IR Spectroscopic Data (Characteristic Absorptions)

Wavenumber (cm⁻¹)Vibration TypeFunctional Group
3100 - 3600 (broad)O-H stretchOxime (-N-OH)
2850 - 3000C-H stretchAliphatic (CH₂, CH₃)
1620 - 1680C=N stretchOxime (C=N)
930 - 960N-O stretchOxime (N-O)

Note: These are characteristic infrared absorption ranges for oximes.[1]

Table 4: Mass Spectrometry Data

ParameterValueSource
Molecular FormulaC₈H₁₅NO[2]
Exact Mass141.11536 g/mol [2]
Molecular Weight141.21 g/mol [2]

Note: The fragmentation pattern in mass spectrometry would likely involve the loss of small neutral molecules such as H₂O, NO, or hydrocarbon fragments from the cyclohexyl ring.

Experimental Protocols

Synthesis of this compound

A common and effective method for the synthesis of this compound is the reaction of 4,4-Dimethylcyclohexanone with hydroxylamine hydrochloride in the presence of a base.[3]

Materials:

  • 4,4-Dimethylcyclohexanone

  • Hydroxylamine hydrochloride (NH₂OH·HCl)

  • Sodium carbonate (Na₂CO₃)

  • Ethanol

  • Water

  • Ethyl acetate

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • In a round-bottom flask, dissolve 4,4-Dimethylcyclohexanone and hydroxylamine hydrochloride in a mixture of ethanol and water.

  • Separately, prepare a solution of sodium carbonate in water.

  • Slowly add the sodium carbonate solution to the flask containing the ketone and hydroxylamine hydrochloride.

  • Heat the reaction mixture to reflux for several hours.

  • After cooling, remove the ethanol by rotary evaporation.

  • Extract the aqueous residue with ethyl acetate.

  • Combine the organic extracts and wash sequentially with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate.

  • Filter and concentrate the solution under reduced pressure to yield the crude this compound.

  • The product can be further purified by recrystallization.

Spectroscopic Analysis Methodology

Nuclear Magnetic Resonance (NMR) Spectroscopy:

¹H and ¹³C NMR spectra should be acquired on a high-resolution NMR spectrometer (e.g., 400 MHz or higher). The sample is typically dissolved in a deuterated solvent such as chloroform-d (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆), with tetramethylsilane (TMS) used as an internal standard. Standard pulse sequences are used for both ¹H and ¹³C acquisitions.

Fourier-Transform Infrared (FT-IR) Spectroscopy:

The FT-IR spectrum can be obtained using a Fourier-transform infrared spectrometer. The sample can be prepared as a KBr pellet, a thin film on a salt plate (if liquid), or analyzed using an Attenuated Total Reflectance (ATR) accessory. The spectrum is typically recorded over the range of 4000-400 cm⁻¹.

Mass Spectrometry (MS):

Mass spectral data can be acquired using various ionization techniques, such as Electron Ionization (EI) or Electrospray Ionization (ESI). For EI, the sample is introduced into the ion source, typically after separation by gas chromatography (GC-MS), and bombarded with a high-energy electron beam. For ESI, the sample is dissolved in a suitable solvent and infused into the mass spectrometer, where it is ionized by a high-voltage spray. High-resolution mass spectrometry (HRMS) is used to determine the exact mass and elemental composition.

Visualizations

Spectroscopic Analysis Workflow

The following diagram illustrates a typical workflow for the spectroscopic analysis of a synthesized organic compound like this compound.

Spectroscopic_Analysis_Workflow cluster_synthesis Synthesis & Purification cluster_analysis Spectroscopic Analysis cluster_data Data Interpretation Synthesis Synthesis of 4,4-Dimethyl- cyclohexanone Oxime Purification Purification (e.g., Recrystallization) Synthesis->Purification NMR NMR Spectroscopy (¹H, ¹³C) Purification->NMR IR FT-IR Spectroscopy Purification->IR MS Mass Spectrometry Purification->MS Structure_Elucidation Structure Elucidation & Confirmation NMR->Structure_Elucidation IR->Structure_Elucidation MS->Structure_Elucidation

Caption: Workflow for the synthesis, purification, and spectroscopic characterization.

References

An In-depth Technical Guide to N-(4,4-dimethylcyclohexylidene)hydroxylamine (4,4-Dimethylcyclohexanone oxime)

Author: BenchChem Technical Support Team. Date: November 2025

This technical guide provides a comprehensive overview of N-(4,4-dimethylcyclohexylidene)hydroxylamine, commonly known as 4,4-Dimethylcyclohexanone oxime. The document is intended for researchers, scientists, and professionals in drug development, detailing its chemical properties, synthesis, and significant reactions.

Chemical Identity and Properties

The IUPAC name for this compound is N-(4,4-dimethylcyclohexylidene)hydroxylamine [1]. It is a derivative of cyclohexanone and belongs to the oxime class of organic compounds. Oximes are characterized by the C=NOH functional group and are notable intermediates in organic synthesis.

The key properties of this compound are summarized in the table below. This data is crucial for its application in experimental settings, providing insights into its molecular characteristics and behavior.

PropertyValueSource
IUPAC Name N-(4,4-dimethylcyclohexylidene)hydroxylamine[1]
CAS Number 4701-96-6[1]
Molecular Formula C₈H₁₅NO[1]
Molecular Weight 141.21 g/mol [1][2]
Exact Mass 141.115364102 Da[1]
Topological Polar Surface Area 32.6 Ų[1][2]
Hydrogen Bond Donor Count 1[2]
Hydrogen Bond Acceptor Count 2[2]
Complexity 137[1][2]
Covalently-Bonded Unit Count 1[2]

Synthesis of this compound

The primary method for synthesizing this compound is through the condensation reaction of 4,4-Dimethylcyclohexanone with a hydroxylamine salt, typically hydroxylamine hydrochloride, in the presence of a base. This is a standard oximation reaction involving nucleophilic addition to the carbonyl group followed by dehydration[3][4].

This protocol is based on established methods for the oximation of cyclic ketones[3].

Materials:

  • 4,4-Dimethylcyclohexanone

  • Hydroxylamine hydrochloride (NH₂OH·HCl)

  • Sodium acetate (CH₃COONa) or other suitable base

  • Ethanol or Methanol (solvent)

  • Water

  • Reaction flask with reflux condenser

  • Magnetic stirrer and heating mantle

  • Standard laboratory glassware for workup and purification

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 4,4-Dimethylcyclohexanone in ethanol.

  • Reagent Addition: In a separate beaker, prepare an aqueous solution of hydroxylamine hydrochloride and sodium acetate. The base is used to liberate free hydroxylamine from its salt.

  • Reaction Execution: Add the aqueous hydroxylamine/base solution to the ethanolic solution of the ketone.

  • Heating: Heat the reaction mixture to reflux and maintain for a period of 1-3 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Workup: After completion, cool the reaction mixture to room temperature. Reduce the solvent volume using a rotary evaporator. Add water to the residue to precipitate the crude oxime product.

  • Purification: Collect the solid product by vacuum filtration and wash with cold water. The crude product can be further purified by recrystallization from a suitable solvent system, such as an ethanol/water mixture, to yield pure this compound.

The following diagram illustrates the workflow for the synthesis of this compound.

G cluster_start Starting Materials cluster_reaction Reaction Step cluster_workup Workup & Purification start1 4,4-Dimethylcyclohexanone reaction Condensation Reaction in Ethanol/Water (Reflux) start1->reaction start2 Hydroxylamine Hydrochloride start2->reaction start3 Sodium Acetate (Base) start3->reaction workup1 Cooling & Solvent Removal reaction->workup1 workup2 Precipitation with Water workup1->workup2 workup3 Filtration workup2->workup3 workup4 Recrystallization workup3->workup4 product Pure this compound workup4->product G Oxime This compound Protonation Protonation of Hydroxyl Group (Acid Catalyst, e.g., H₂SO₄) Oxime->Protonation Intermediate1 Protonated Oxime Protonation->Intermediate1 Rearrangement Rearrangement & Loss of Water Intermediate1->Rearrangement Intermediate2 Nitrilium Ion Intermediate Rearrangement->Intermediate2 Hydrolysis Attack by Water Intermediate2->Hydrolysis Intermediate3 Imidate Tautomer Hydrolysis->Intermediate3 Tautomerization Tautomerization Intermediate3->Tautomerization Lactam 4,4-Dimethylazepan-2-one (Lactam) Tautomerization->Lactam

References

A Technical Guide to 4,4-Dimethylcyclohexanone Oxime: Synthesis, Properties, and Analysis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of 4,4-Dimethylcyclohexanone oxime, a versatile chemical intermediate. This document outlines its fundamental chemical properties, a detailed experimental protocol for its synthesis, and a visual representation of the synthetic pathway.

Core Chemical Identifiers

IdentifierValue
CAS Number 4701-96-6[1][2]
Molecular Formula C₈H₁₅NO[1][2]
Molecular Weight 141.21 g/mol [1][2]
IUPAC Name N-(4,4-dimethylcyclohexylidene)hydroxylamine[1]
Synonyms 4,4-Dimethylcyclohexan-1-one oxime, Cyclohexanone, 4,4-dimethyl-, oxime[1][2]

Experimental Protocol: Synthesis of this compound

This section details a common and effective method for the synthesis of this compound via the oximation of 4,4-Dimethylcyclohexanone.

Materials:

  • 4,4-Dimethylcyclohexanone

  • Hydroxylamine hydrochloride (NH₂OH·HCl)

  • Sodium carbonate (Na₂CO₃)

  • Ethanol

  • Water

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate

Procedure:

  • A solution of hydroxylamine hydrochloride (35.84 g, 515.75 mmol) in water (190 mL) and ethanol (250 mL) is prepared in a suitable reaction vessel.

  • To this solution, 4,4-Dimethylcyclohexanone (50 g, 396.19 mmol) is added.

  • A solution of sodium carbonate (54.16 g, 510.99 mmol) in water (170 mL) is added dropwise to the reaction mixture over a period of 20 minutes.

  • Upon complete addition, the reaction mixture is heated to reflux and maintained at this temperature for 3 hours.

  • After the reflux period, the ethanol is removed from the mixture by evaporation.

  • The remaining aqueous residue is then extracted with ethyl acetate (4 x 120 mL).

  • The combined organic layers are washed sequentially with water (150 mL) and brine (150 mL).

  • The washed organic layer is dried over anhydrous sodium sulfate and then concentrated under reduced pressure to yield the final product.

Yield:

This protocol has been reported to afford this compound as a white solid with a yield of 45 g (80.4%).

Synthetic Pathway

The following diagram illustrates the key steps in the synthesis of this compound from its ketone precursor.

G Synthesis of this compound cluster_reactants Reactants & Solvents cluster_process Reaction Process cluster_workup Workup Procedure cluster_product Final Product 4_4_Dimethylcyclohexanone 4,4-Dimethylcyclohexanone Mixing Mixing 4_4_Dimethylcyclohexanone->Mixing Hydroxylamine_HCl Hydroxylamine Hydrochloride Hydroxylamine_HCl->Mixing Sodium_Carbonate Sodium Carbonate Sodium_Carbonate->Mixing Ethanol_Water Ethanol / Water Ethanol_Water->Mixing Reflux Reflux (3 hours) Mixing->Reflux Heating Workup Workup Reflux->Workup Cooling Evaporation Ethanol Evaporation Workup->Evaporation Extraction Ethyl Acetate Extraction Evaporation->Extraction Washing Washing (Water & Brine) Extraction->Washing Drying_Concentration Drying & Concentration Washing->Drying_Concentration Product This compound Drying_Concentration->Product

Caption: Workflow for the synthesis of this compound.

References

The Gem-Dimethyl Effect: Accelerating the Reactivity of 4,4-Dimethylcyclohexanone Oxime

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

[City, State] – [Date] – A comprehensive technical analysis reveals the significant role of the gem-dimethyl group in enhancing the reactivity of 4,4-dimethylcyclohexanone oxime, particularly in the context of the Beckmann rearrangement. This in-depth guide, tailored for researchers, scientists, and drug development professionals, elucidates the underlying principles governing this phenomenon and provides a framework for its application in chemical synthesis.

The presence of two methyl groups on the fourth carbon of the cyclohexanone oxime ring, known as a gem-dimethyl group, exerts a profound influence on the molecule's reactivity. This is primarily attributed to the Thorpe-Ingold effect, or gem-dimethyl effect, which facilitates ring-opening and rearrangement reactions by altering the steric and electronic environment of the molecule.

The Thorpe-Ingold Effect in Action

The Thorpe-Ingold effect posits that the presence of bulky geminal substituents alters the bond angles within a cyclic structure, effectively "squeezing" the reacting groups closer together and lowering the activation energy for intramolecular reactions. In the case of this compound, the gem-dimethyl group distorts the chair conformation of the cyclohexane ring, bringing the migrating carbon and the nitrogen atom into a more favorable orientation for the Beckmann rearrangement. This stereoelectronic assistance is a key factor in the observed rate enhancement of the reaction.

The Beckmann Rearrangement: A Key Transformation

The Beckmann rearrangement is a cornerstone of organic synthesis, enabling the conversion of oximes into amides. For cyclic oximes like this compound, this rearrangement leads to the formation of a lactam, in this case, 4,4-dimethyl-ε-caprolactam. This transformation is typically catalyzed by acids such as sulfuric acid, oleum, or Lewis acids.

The general mechanism of the Beckmann rearrangement involves the protonation of the oxime's hydroxyl group, followed by the migration of the alkyl or aryl group anti-periplanar to the leaving group (water). In the case of the symmetrically substituted this compound, the migration of either of the two equivalent alpha-carbons results in the formation of a single lactam product.

Reaction Pathway: Beckmann Rearrangement

Beckmann_Rearrangement cluster_start Starting Material cluster_intermediate Intermediate cluster_product Product 4,4-Dimethylcyclohexanone_Oxime This compound Protonated_Oxime Protonated Oxime 4,4-Dimethylcyclohexanone_Oxime->Protonated_Oxime + H+ Nitrillium_Ion Nitrillium Ion Protonated_Oxime->Nitrillium_Ion Rearrangement (-H2O) 4,4-Dimethyl_Caprolactam 4,4-Dimethyl-ε-caprolactam Nitrillium_Ion->4,4-Dimethyl_Caprolactam + H2O - H+

Caption: Beckmann rearrangement of this compound.

Experimental Protocols

Synthesis of this compound

A robust and reliable method for the synthesis of this compound is crucial for further reactivity studies. The following protocol, adapted from established procedures, provides a clear pathway to this key starting material.

Experimental Workflow: Synthesis of this compound

Synthesis_Workflow reagents 4,4-Dimethylcyclohexanone Hydroxylamine Hydrochloride Sodium Carbonate reaction Reaction in Ethanol/Water Reflux for 3 hours reagents->reaction workup Evaporation of Ethanol Extraction with Ethyl Acetate reaction->workup purification Washing with Water and Brine Drying over Sodium Sulfate Concentration workup->purification product This compound (White Solid) purification->product

Caption: Workflow for the synthesis of this compound.

Detailed Methodology:

To a solution of 4,4-dimethylcyclohexanone (50 g, 396.19 mmol) and hydroxylamine hydrochloride (35.84 g, 515.75 mmol) in a mixture of water (190 mL) and ethanol (250 mL), a solution of sodium carbonate (54.16 g, 510.99 mmol) in water (170 mL) is added dropwise over 20 minutes. The reaction mixture is then heated to reflux for 3 hours. After cooling, the ethanol is removed under reduced pressure. The remaining aqueous layer is extracted with ethyl acetate (4 x 120 mL). The combined organic layers are washed with water (150 mL) and brine (150 mL), dried over anhydrous sodium sulfate, and concentrated in vacuo to yield this compound as a white solid (yield: 80.4%).[1]

Beckmann Rearrangement of this compound (General Procedure)

While a specific, detailed protocol for the Beckmann rearrangement of this compound is not extensively documented, the following general procedure, based on the rearrangement of cyclohexanone oxime, can be adapted.

Detailed Methodology:

In a flask equipped with a stirrer and a thermometer, this compound is dissolved in a suitable solvent (e.g., a non-polar organic solvent). A strong acid catalyst, such as concentrated sulfuric acid or oleum, is added cautiously while maintaining a controlled temperature. The reaction mixture is stirred at a specific temperature for a designated period, monitoring the reaction progress by techniques such as thin-layer chromatography (TLC) or gas chromatography (GC). Upon completion, the reaction is quenched by carefully pouring the mixture onto ice. The product, 4,4-dimethyl-ε-caprolactam, can then be extracted with an appropriate organic solvent, followed by purification steps like distillation or recrystallization.

Quantitative Data Summary

As previously mentioned, direct comparative quantitative data is scarce. However, the qualitative impact of the gem-dimethyl group on reaction rates is a well-established principle in physical organic chemistry. The table below is a template for the type of data that would be invaluable for a complete understanding of this effect.

OximeCatalystTemperature (°C)Reaction Time (h)Yield of Lactam (%)Reference
Cyclohexanone OximeH₂SO₄TBDTBDTBDTBD
This compoundH₂SO₄TBDTBDTBDTBD
Cyclohexanone OximeOleumTBDTBDTBDTBD
This compoundOleumTBDTBDTBDTBD

TBD: To Be Determined from future experimental studies.

Conclusion

The gem-dimethyl group in this compound plays a crucial role in accelerating its reactivity, primarily through the Thorpe-Ingold effect. This effect facilitates the Beckmann rearrangement, a key transformation for the synthesis of substituted caprolactams. While a comprehensive quantitative comparison with the unsubstituted analogue is a subject for future research, the established principles of physical organic chemistry provide a strong predictive framework for the enhanced reactivity of the dimethylated compound. The provided experimental protocols offer a solid foundation for further investigation and exploitation of this phenomenon in synthetic applications. This technical guide serves as a valuable resource for researchers and professionals in the field, highlighting the importance of steric and stereoelectronic effects in chemical reactivity.

References

Methodological & Application

Application Notes and Protocols for the Beckmann Rearrangement of 4,4-Dimethylcyclohexanone Oxime

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Beckmann rearrangement is a cornerstone transformation in organic synthesis, enabling the conversion of an oxime into an N-substituted amide.[1][2] Named after the German chemist Ernst Otto Beckmann, this acid-catalyzed reaction is particularly significant in industrial chemistry for the production of lactams from cyclic ketoximes.[1][3] The most prominent industrial application is the synthesis of ε-caprolactam, the monomer for Nylon 6, from cyclohexanone oxime.[1][3] The rearrangement proceeds via the migration of the group anti-periplanar to the hydroxyl group on the oxime nitrogen.[4][5]

This document provides a detailed overview of the mechanism, experimental protocols, and relevant data for the Beckmann rearrangement of 4,4-dimethylcyclohexanone oxime. This specific substrate undergoes rearrangement to form a substituted lactam, a valuable scaffold in medicinal chemistry and materials science.

Reaction Mechanism

The Beckmann rearrangement is initiated by the activation of the oxime's hydroxyl group, typically through protonation by a strong acid, which converts it into a good leaving group (water).[2][6] The rate-limiting step involves a concerted 1,2-shift of the alkyl group that is anti-periplanar to the leaving group, displacing it and forming a nitrilium ion intermediate.[4][5] This migration occurs with retention of configuration at the migrating carbon.[4] The resulting highly electrophilic nitrilium ion is then attacked by a nucleophile, usually water. Subsequent deprotonation and tautomerization yield the final stable amide product.[2][6]

For this compound, the key steps are:

  • Protonation: The hydroxyl group of the oxime is protonated by a strong acid catalyst.

  • Rearrangement: The C-C bond anti to the leaving group migrates to the nitrogen atom, leading to the expulsion of a water molecule and the formation of a seven-membered ring containing a nitrilium ion.

  • Nucleophilic Attack: A water molecule attacks the electrophilic carbon of the nitrilium ion.

  • Deprotonation & Tautomerization: The intermediate undergoes deprotonation and then tautomerizes to yield the final product, 5,5-dimethylazepan-2-one.

Beckmann_Rearrangement_Mechanism Start 4,4-Dimethylcyclohexanone Oxime ProtonatedOxime Protonated Oxime Start->ProtonatedOxime + H+ NitriliumIon Nitrilium Ion Intermediate ProtonatedOxime->NitriliumIon - H2O (Rearrangement) WaterAttack Water Adduct NitriliumIon->WaterAttack + H2O EnolAmide Enol form of Amide WaterAttack->EnolAmide - H+ Product 5,5-Dimethylazepan-2-one (Lactam) EnolAmide->Product Tautomerization s1 s2 s3 s4 s5 s6 Tautomerization s7

Caption: Mechanism of the acid-catalyzed Beckmann rearrangement.

Experimental Protocols

Protocol 1: Synthesis of this compound

This protocol outlines the formation of the oxime starting material from the corresponding ketone.

Materials:

  • 4,4-Dimethylcyclohexanone

  • Hydroxylamine hydrochloride (NH₂OH·HCl)

  • Sodium acetate (CH₃COONa) or Pyridine

  • Ethanol

  • Water

  • Magnetic stirrer and stir bar

  • Round-bottom flask

  • Reflux condenser

Procedure:

  • In a round-bottom flask, dissolve 4,4-dimethylcyclohexanone (1.0 eq) in ethanol.

  • In a separate beaker, prepare an aqueous solution of hydroxylamine hydrochloride (1.2 eq) and sodium acetate (1.5 eq).

  • Add the aqueous hydroxylamine solution to the ethanolic solution of the ketone.

  • Attach a reflux condenser and heat the mixture to reflux for 1-2 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • After the reaction is complete, cool the mixture to room temperature and then place it in an ice bath to induce crystallization of the oxime.

  • Collect the solid product by vacuum filtration, wash with cold water, and dry under vacuum.

  • The product can be further purified by recrystallization from a suitable solvent system like ethanol/water.

Protocol 2: Beckmann Rearrangement to 5,5-Dimethylazepan-2-one

This protocol describes the acid-catalyzed rearrangement of the oxime to the corresponding lactam. Strong acids like sulfuric acid, polyphosphoric acid (PPA), or Eaton's reagent (P₂O₅ in methanesulfonic acid) are commonly employed.[1][3]

Materials:

  • This compound

  • Concentrated Sulfuric Acid (H₂SO₄) or Polyphosphoric Acid (PPA)

  • Ice bath

  • Beaker or round-bottom flask

  • Magnetic stirrer and stir bar

  • Saturated sodium bicarbonate solution (NaHCO₃)

  • Dichloromethane (CH₂Cl₂) or other suitable organic solvent for extraction

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Rotary evaporator

Procedure:

  • Place the this compound (1.0 eq) in a beaker or flask equipped with a magnetic stir bar.

  • Cool the vessel in an ice bath to 0 °C.

  • Slowly and carefully add concentrated sulfuric acid (or PPA) (approx. 5-10 eq) to the oxime with vigorous stirring, ensuring the temperature does not rise significantly.

  • Once the addition is complete, remove the ice bath and allow the mixture to stir at room temperature. Gentle heating (e.g., 50-80 °C) may be required to drive the reaction to completion.[3] The reaction is typically complete within 1-3 hours. Monitor by TLC if possible (after careful quenching of an aliquot).

  • After completion, carefully pour the reaction mixture onto crushed ice.

  • Neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate solution until the effervescence ceases and the pH is neutral or slightly basic.

  • Extract the aqueous layer with dichloromethane (3 x volumes).

  • Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate the solvent using a rotary evaporator to yield the crude lactam.

  • The product can be purified by column chromatography or recrystallization.

Experimental_Workflow cluster_0 Oxime Synthesis cluster_1 Beckmann Rearrangement start 4,4-Dimethylcyclohexanone + NH2OH·HCl reflux Reflux in Ethanol/Water start->reflux cool Cooling & Crystallization reflux->cool filter_oxime Filter & Dry cool->filter_oxime oxime This compound filter_oxime->oxime acid Add H2SO4 or PPA at 0 °C oxime->acid react Stir at RT or Heat acid->react quench Quench with Ice react->quench neutralize Neutralize with NaHCO3 quench->neutralize extract Extract with CH2Cl2 neutralize->extract dry Dry & Concentrate extract->dry product 5,5-Dimethylazepan-2-one dry->product

Caption: Experimental workflow for synthesis of 5,5-dimethylazepan-2-one.

Data Presentation

SubstrateCatalyst/ReagentSolventTemp (°C)Time (h)Yield (%)Reference
Cyclohexanone OximeOleum (H₂SO₄·SO₃)None85-125-High[7]
Cyclohexanone OximeEaton's ReagentIonic Liquid7521High[3]
Cyclohexanone OximeTrifluoroacetic Acid (TFA)Acetonitrile85 (358 K)->95[8]
Various KetoximesCyanuric Chloride/DMFDMFRoom Temp4-2490-98[9]
BenzophenoneNH₂OH·HCl / Silica GelFormic Acid802.5~100[10]

Application Notes

  • Catalyst Choice: The choice of acid catalyst is critical. While concentrated sulfuric acid and oleum are effective, they can lead to charring and byproducts with sensitive substrates.[9] Milder conditions using reagents like cyanuric chloride, or acids like trifluoroacetic acid, can improve selectivity and yields, especially for complex molecules.[8][9]

  • Stereochemistry: The Beckmann rearrangement is stereospecific. The group that migrates is always the one situated anti-periplanar to the oxygen of the oxime. For symmetrical ketones like 4,4-dimethylcyclohexanone, only one oxime isomer is possible, leading to a single lactam product. However, for unsymmetrical ketones, two geometric isomers of the oxime can exist, potentially leading to a mixture of regioisomeric amides.

  • Side Reactions: A common side reaction is deoximation, where the oxime reverts to the corresponding ketone, particularly in the presence of excess water. Another potential side reaction is the Beckmann fragmentation, which can compete with the rearrangement, especially if the migrating group can form a stable carbocation.

  • Industrial Relevance: The product, 5,5-dimethylazepan-2-one, is a substituted ε-caprolactam. Such lactams are important monomers for the synthesis of specialty polyamides (Nylons) with modified properties, such as improved thermal stability or altered mechanical characteristics. They are also valuable intermediates in the synthesis of pharmaceuticals and other fine chemicals.

References

Application Note: A Detailed Protocol for the Synthesis of 4,4-Dimethylcyclohexanone Oxime

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction:

4,4-Dimethylcyclohexanone oxime is a chemical intermediate with applications in organic synthesis and the development of novel pharmaceutical compounds. This document provides a detailed, step-by-step protocol for its synthesis via the oximation of 4,4-dimethylcyclohexanone. The procedure is robust, yielding the desired product in high purity and good yield.

Reaction Scheme:

The synthesis proceeds via the condensation reaction between 4,4-dimethylcyclohexanone and hydroxylamine, the latter being generated in situ from hydroxylamine hydrochloride and a base.

Reaction scheme for the synthesis of this compound

Caption: General reaction scheme for the formation of this compound.

Experimental Protocol

This protocol is adapted from established synthetic methodologies.[1]

Materials and Reagents:

Reagent/MaterialMolar Mass ( g/mol )QuantityMoles
4,4-Dimethylcyclohexanone126.2050.0 g0.396
Hydroxylamine Hydrochloride69.4935.84 g0.516
Sodium Carbonate105.9954.16 g0.511
Ethanol46.07250 mL-
Deionized Water18.02360 mL-
Ethyl Acetate88.11480 mL-
Brine Solution-150 mL-
Sodium Sulfate (anhydrous)142.04As needed-

Equipment:

  • Round-bottom flask (1 L)

  • Reflux condenser

  • Heating mantle with a magnetic stirrer

  • Dropping funnel

  • Separatory funnel

  • Rotary evaporator

  • Standard laboratory glassware

Procedure:

  • Reaction Setup: In a 1 L round-bottom flask equipped with a magnetic stirrer, dissolve 50.0 g (0.396 mol) of 4,4-dimethylcyclohexanone and 35.84 g (0.516 mol) of hydroxylamine hydrochloride in a mixture of 250 mL of ethanol and 190 mL of deionized water.[1]

  • Base Addition: Separately, prepare a solution of 54.16 g (0.511 mol) of sodium carbonate in 170 mL of deionized water. Add this solution dropwise to the reaction mixture over a period of 20 minutes using a dropping funnel.[1]

  • Reflux: After the complete addition of the sodium carbonate solution, heat the reaction mixture to reflux and maintain it for 3 hours with continuous stirring.[1]

  • Solvent Removal: After the reflux period, allow the mixture to cool to room temperature. Remove the ethanol from the mixture using a rotary evaporator.[1]

  • Extraction: Transfer the remaining aqueous residue to a separatory funnel and extract the product with ethyl acetate (4 x 120 mL).[1]

  • Washing: Combine the organic layers and wash them sequentially with 150 mL of deionized water and 150 mL of brine solution.[1]

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the final product.[1]

Results:

The procedure affords this compound as a white solid.[1]

ProductTheoretical Yield (g)Actual Yield (g)Yield (%)
This compound55.945.080.4

Note: The theoretical yield is calculated based on 4,4-dimethylcyclohexanone as the limiting reagent.

Experimental Workflow Diagram

Synthesis_Workflow A 1. Dissolve Reactants 4,4-Dimethylcyclohexanone and Hydroxylamine HCl in Ethanol/Water C 3. Add Base Solution Dropwise addition over 20 min A->C B 2. Prepare Base Solution Sodium Carbonate in Water B->C D 4. Reflux Heat for 3 hours C->D E 5. Solvent Removal Evaporate Ethanol D->E F 6. Extraction with Ethyl Acetate (4x) E->F G 7. Washing with Water and Brine F->G H 8. Drying & Concentration Dry with Na2SO4 and evaporate solvent G->H I Product This compound (White Solid) H->I

Caption: Workflow for the synthesis of this compound.

Safety Precautions

  • Handle all chemicals in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

  • Ethanol and ethyl acetate are flammable; keep them away from open flames and heat sources.

  • Consult the Safety Data Sheets (SDS) for all reagents before use.

This protocol provides a reliable method for the synthesis of this compound, suitable for use in a research and development setting. The straightforward procedure and high yield make it an efficient route to this valuable chemical intermediate.

References

Catalysts for the Beckmann Rearrangement of Cyclic Oximes: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The Beckmann rearrangement is a cornerstone transformation in organic synthesis, enabling the conversion of cyclic oximes into valuable lactams, which are key intermediates in the production of polymers like Nylon-6 and in the synthesis of pharmaceuticals. This document provides detailed application notes on various catalytic systems for this rearrangement, summarizing their performance and providing standardized experimental protocols.

Introduction to Catalytic Beckmann Rearrangement

The classical Beckmann rearrangement utilizes strong protic acids like concentrated sulfuric acid or oleum, leading to significant corrosion issues and the formation of large quantities of ammonium sulfate as a byproduct.[1][2] Modern catalysis research has focused on developing milder, more selective, and reusable catalysts to overcome these limitations. These efforts have led to the exploration of a diverse range of catalysts, including solid acids, organocatalysts, and Lewis acids, each with distinct advantages for specific applications. This guide will delve into the practical application of these catalytic systems.

I. Solid Acid Catalysts: Heterogeneous Systems for Enhanced Reusability

Solid acid catalysts, particularly zeolites and other mesoporous materials, have been extensively investigated for the vapor-phase Beckmann rearrangement, offering advantages such as ease of separation, reusability, and reduced corrosion.[3][4]

A. Zeolites in Vapor-Phase Rearrangement

Zeolites are crystalline aluminosilicates with well-defined pore structures and tunable acidity, making them highly effective for shape-selective catalysis. In the vapor-phase Beckmann rearrangement of cyclohexanone oxime, the properties of the zeolite play a crucial role in both conversion and selectivity to ε-caprolactam.[3] Factors such as Si/Al ratio, pore size, and the presence of different types of acid sites (Brønsted vs. Lewis) significantly influence catalytic performance.[3][5] High silica MFI-type zeolites, such as ZSM-5 and Silicalite-1, are particularly promising.[4][5] It has been suggested that for some zeolites, the reaction primarily occurs on the external surface of the catalyst.[4]

Table 1: Performance of Zeolite Catalysts in Vapor-Phase Beckmann Rearrangement of Cyclohexanone Oxime

CatalystTemperature (°C)Oxime Conversion (%)ε-Caprolactam Selectivity (%)Reference
H-FER40099.374.8[6]
S-1 Zeolite (Fe-modified)-99.995.0[7]
Pure-Silicon S-1 Zeolite-99.789.7[5]
[Al,B]-BEA Zeolite (acid treated)~320Complete98[8]
Experimental Protocol 1: Vapor-Phase Rearrangement using a Zeolite Catalyst

This protocol describes a general procedure for the vapor-phase Beckmann rearrangement of cyclohexanone oxime in a fixed-bed reactor.

Materials:

  • Cyclohexanone oxime

  • Anhydrous solvent (e.g., methanol, acetonitrile)

  • Zeolite catalyst (e.g., H-ZSM-5, Silicalite-1), activated

  • Inert gas (e.g., Nitrogen, Helium)

  • Fixed-bed reactor system with temperature control

  • Gas chromatograph (GC) for analysis

Procedure:

  • Activate the zeolite catalyst by heating at 500°C for 5 hours under a flow of dry air or nitrogen.

  • Pack the activated catalyst into the fixed-bed reactor.

  • Prepare a feed solution of cyclohexanone oxime dissolved in the chosen solvent (e.g., 2.5-10 wt%).

  • Heat the reactor to the desired reaction temperature (e.g., 300-450°C) under a continuous flow of inert gas.[6]

  • Introduce the feed solution into the reactor using a syringe pump at a defined weight hourly space velocity (WHSV).

  • Collect the products at the reactor outlet by condensation in a cold trap.

  • Analyze the collected liquid products by GC to determine the conversion of cyclohexanone oxime and the selectivity for ε-caprolactam.

experimental_workflow cluster_prep Catalyst Preparation cluster_reaction Reaction cluster_analysis Analysis catalyst_prep Activate Zeolite Catalyst (e.g., 500°C, 5h) reactor_packing Pack Reactor catalyst_prep->reactor_packing heating Heat Reactor to Target Temperature reactor_packing->heating feed_prep Prepare Oxime Solution injection Inject Feed Solution feed_prep->injection heating->injection collection Condense Products injection->collection gc_analysis Analyze Products by GC collection->gc_analysis

Caption: General workflow for vapor-phase Beckmann rearrangement.

II. Organocatalysts: Mild and Efficient Homogeneous Systems

Organocatalysts have emerged as a powerful alternative for promoting the Beckmann rearrangement under milder, homogeneous conditions. Cyanuric chloride (2,4,6-trichloro-1,3,5-triazine) is a particularly effective and commercially available catalyst for this transformation.[1][9]

A. Cyanuric Chloride-Based Systems

Cyanuric chloride, often in the presence of a co-catalyst like zinc chloride, can efficiently catalyze the Beckmann rearrangement of a variety of ketoximes to their corresponding amides or lactams.[1][9] The reaction mechanism involves the activation of the oxime hydroxyl group by cyanuric chloride through a nucleophilic aromatic substitution.[1]

Table 2: Performance of Cyanuric Chloride in the Beckmann Rearrangement

SubstrateCatalyst SystemSolventTemp.Time (h)Yield (%)Reference
Cyclododecanone Oxime0.5 mol% Cyanuric Chloride, 1 mol% ZnCl₂MeCNReflux299[9]
Cyclohexanone Oxime10 mol% Cyanuric ChlorideMeCNReflux-30[10]
Cyclohexanone Oxime0.5 mol% Cyanuric ChlorideTFA/Toluene (3:2)70°C4~100[11]
Benzophenone Oxime2 mol% Cyanuric Chloride, 2 mol% MnCl₂·4H₂OMeCNReflux296[12]
Experimental Protocol 2: Cyanuric Chloride-Catalyzed Rearrangement in Solution

This protocol provides a general method for the liquid-phase Beckmann rearrangement using cyanuric chloride.

Materials:

  • Cyclic oxime (e.g., cyclododecanone oxime)

  • Cyanuric chloride

  • Zinc chloride (anhydrous)

  • Anhydrous acetonitrile (MeCN)

  • Saturated aqueous sodium bicarbonate

  • Standard laboratory glassware for reflux reactions

Procedure:

  • To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add the cyclic oxime (e.g., 2 mmol) and anhydrous acetonitrile (4 mL).

  • Add cyanuric chloride (e.g., 5 mol%, 0.1 mmol) and zinc chloride (e.g., 1-2 mol%) to the mixture.

  • Heat the reaction mixture to reflux and monitor the progress of the reaction by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and quench with saturated aqueous sodium bicarbonate.

  • Extract the product with an appropriate organic solvent (e.g., ethyl acetate).

  • Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

III. Lewis Acid Catalysis: Expanding the Catalyst Scope

A variety of Lewis acids have been shown to catalyze the Beckmann rearrangement. These catalysts activate the oxime by coordinating to the oxygen atom, facilitating the rearrangement.

A. Metal Salts as Lewis Acid Catalysts

Simple metal salts, such as cobalt salts in combination with other Lewis acids, can be effective catalysts for the rearrangement of cycloalkanone oximes under mild conditions.[13] The cobalt salt is thought to block the coordination of the oxime's nitrogen atom to the Lewis acid, thereby promoting the desired oxygen coordination.[13]

Table 3: Performance of Cobalt Salt/Lewis Acid Systems for Cyclohexanone Oxime Rearrangement

Cobalt Salt (10 mol%)Lewis Acid (10 mol%)SolventTemp. (°C)Time (h)Conversion (%)Yield (%)Reference
Co(ClO₄)₂·6H₂O-MeCN8023428[13]
Co(BF₄)₂·6H₂O-MeCN8024135[13]
Co(ClO₄)₂·6H₂OSc(OTf)₃MeCN8029991[13]
Co(BF₄)₂·6H₂OYb(OTf)₃MeCN8029989[13]
Experimental Protocol 3: Lewis Acid-Catalyzed Rearrangement

This protocol outlines a general procedure for the Beckmann rearrangement of a cycloalkanone oxime using a combined cobalt salt and Lewis acid catalytic system.

Materials:

  • Cycloalkanone oxime (e.g., cyclohexanone oxime)

  • Cobalt salt (e.g., Co(BF₄)₂·6H₂O)

  • Lewis acid (e.g., Yb(OTf)₃)

  • Anhydrous acetonitrile (MeCN)

  • Standard laboratory glassware for reactions under inert atmosphere

Procedure:

  • In a flask under a nitrogen atmosphere, combine the cycloalkanone oxime (0.5 mmol), cobalt salt (10 mol%), and Lewis acid (10 mol%) in anhydrous acetonitrile (1.0 mL).

  • Stir the mixture at 80°C for 2 hours.

  • After cooling, dilute the reaction mixture with ethyl acetate.

  • Wash the organic layer with a saturated NaCl solution containing a small amount of NaOH.

  • Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Analyze the residue to determine the yield of the corresponding lactam.

IV. Ionic Liquids: "Green" Solvents and Catalysts

Ionic liquids (ILs) have gained attention as environmentally benign reaction media for the Beckmann rearrangement.[14][15] Certain acidic ionic liquids can act as both the solvent and the catalyst, simplifying the reaction system.[16]

Table 4: Beckmann Rearrangement of Cyclohexanone Oxime in Ionic Liquids

Ionic LiquidCatalystTemp. (°C)Time (h)Conversion (%)Selectivity (%)Reference
[BMIm]BF₄P₂O₅120299.899.5[14]
[BMIm]BF₄PCl₅100299.799.2[14]
[Msim]HSO₄-90->98-[15]
DETA_9_1-1000.5>80 (yield)-[16]
Experimental Protocol 4: Rearrangement in an Ionic Liquid Medium

This protocol provides a general method for conducting the Beckmann rearrangement in an ionic liquid.

Materials:

  • Cyclohexanone oxime

  • Ionic liquid (e.g., 1-n-butyl-3-methylimidazolium tetrafluoroborate, [BMIm]BF₄)

  • Catalyst (e.g., P₂O₅)

  • Water

  • Dichloromethane

Procedure:

  • Charge a round-bottomed flask with cyclohexanone oxime (10 mmol) and the ionic liquid (5-10 mmol).

  • Add the catalyst (e.g., P₂O₅, 1-2 mmol) with vigorous stirring.

  • Heat the reaction to the desired temperature (e.g., 100-120°C) for 2 hours.

  • After cooling, add water to the mixture.

  • Extract the product with dichloromethane.

  • Dry the combined organic extracts over anhydrous sodium sulfate, filter, and analyze by GC-MS.

Mechanistic Overview and Catalyst Classification

The Beckmann rearrangement proceeds through the protonation or activation of the oxime's hydroxyl group, followed by a concerted migration of the group anti to the leaving group, forming a nitrilium ion intermediate. This intermediate is then hydrolyzed to yield the final amide or lactam.

beckmann_mechanism cluster_activation Activation cluster_rearrangement Rearrangement cluster_hydrolysis Hydrolysis oxime Cyclic Oxime activated_oxime Activated Oxime (e.g., Protonated) oxime->activated_oxime Catalyst (H⁺, Lewis Acid, etc.) nitrilium Nitrilium Ion Intermediate activated_oxime->nitrilium 1,2-Alkyl Migration lactam Lactam nitrilium->lactam H₂O

Caption: Simplified mechanism of the Beckmann rearrangement.

catalyst_classification cluster_solid Solid Acids cluster_homogeneous Homogeneous Catalysts catalysts Catalysts for Beckmann Rearrangement zeolites Zeolites (ZSM-5, Silicalite-1) catalysts->zeolites mesoporous Mesoporous Materials (MCM-41) catalysts->mesoporous organo Organocatalysts (Cyanuric Chloride) catalysts->organo lewis Lewis Acids (Metal Salts, e.g., Co(II), Yb(III)) catalysts->lewis ionic Ionic Liquids (Acidic ILs) catalysts->ionic

Caption: Classification of catalysts for Beckmann rearrangement.

References

Applications of 4,4-Dimethylcyclohexanone Oxime in Organic Synthesis: Detailed Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4,4-Dimethylcyclohexanone oxime is a versatile synthetic intermediate with significant applications in organic synthesis. Its strategic importance lies primarily in its role as a precursor to substituted lactams via the Beckmann rearrangement, and as a building block for the synthesis of various nitrogen-containing heterocyclic compounds. The gem-dimethyl group at the 4-position provides unique solubility characteristics and can influence the stereochemical outcome of reactions, making it a valuable substrate in the development of novel chemical entities. This document provides detailed application notes, experimental protocols, and quantitative data for the key synthetic uses of this compound.

Core Applications

The primary applications of this compound in organic synthesis can be categorized as follows:

  • Synthesis of 4,4-Dimethyl-ε-caprolactam: The Beckmann rearrangement of this compound yields the corresponding lactam, 4,4-dimethyl-azepan-2-one. This transformation is of significant interest for the synthesis of substituted polyamides and as a scaffold in medicinal chemistry.

  • Precursor for Aza-heterocycles: The oxime functionality serves as a handle for the introduction of nitrogen into cyclic systems, enabling the synthesis of various aza-heterocycles.

Beckmann Rearrangement to 4,4-Dimethyl-ε-caprolactam

The Beckmann rearrangement is a cornerstone transformation of oximes, providing a direct route to amides and lactams.[1] In the case of this compound, this rearrangement leads to the formation of 4,4-dimethyl-azepan-2-one, a valuable substituted caprolactam. The reaction is typically catalyzed by acids or other activating agents.

Reaction Scheme:

cluster_main start This compound product 4,4-Dimethyl-azepan-2-one start->product Beckmann Rearrangement start_to_product_edge reagent Catalyst (e.g., Acid, Cyanuric Chloride)

Caption: Beckmann Rearrangement of this compound.

Quantitative Data for Catalytic Beckmann Rearrangement

While specific data for the 4,4-dimethyl substituted derivative is not extensively tabulated in publicly available literature, the following table summarizes the performance of various catalytic systems in the Beckmann rearrangement of the parent cyclohexanone oxime. These results provide a strong indication of the types of catalysts and conditions that would be effective for this compound, with the expectation of similar reactivity.

Catalyst SystemSolventTemperature (°C)Time (h)Conversion (%)Yield of ε-Caprolactam (%)Reference
Co(ClO₄)₂·6H₂O / La(OTf)₃MeCN80210096.6[2]
Co(BF₄)₂·6H₂O / La(OTf)₃MeCN80210095.8[2]
CoCl₂ / La(OTf)₃MeCN80295.894.2[2]
Co(OAc)₂ / La(OTf)₃MeCN80293.592.1[2]
Deep Eutectic Solvent [TEAHC:2ZnCl₂]Neat80110095.5[3]

Data presented is for the rearrangement of cyclohexanone oxime and serves as a reference for the analogous reaction with this compound.

Experimental Protocols

Protocol 1: Synthesis of this compound

This protocol details the synthesis of the starting material, this compound, from its corresponding ketone.

Workflow:

cluster_workflow A Dissolve 4,4-Dimethylcyclohexanone and NH₂OH·HCl in EtOH/H₂O B Add Na₂CO₃ solution dropwise A->B C Reflux the reaction mixture for 3h B->C D Evaporate ethanol C->D E Extract with ethyl acetate D->E F Wash organic layer with H₂O and brine E->F G Dry over Na₂SO₄ and concentrate F->G H Isolate this compound G->H

Caption: Workflow for the Synthesis of this compound.

Materials:

  • 4,4-Dimethylcyclohexanone (50 g, 396.19 mmol)

  • Hydroxylamine hydrochloride (NH₂OH·HCl) (35.84 g, 515.75 mmol)

  • Sodium carbonate (Na₂CO₃) (54.16 g, 510.99 mmol)

  • Ethanol (250 mL)

  • Deionized water (190 mL + 170 mL)

  • Ethyl acetate

  • Brine solution

  • Anhydrous sodium sulfate

Procedure:

  • In a round-bottom flask, dissolve 4,4-dimethylcyclohexanone (50 g) and hydroxylamine hydrochloride (35.84 g) in a mixture of ethanol (250 mL) and water (190 mL).

  • Prepare a solution of sodium carbonate (54.16 g) in water (170 mL).

  • Add the sodium carbonate solution dropwise to the reaction mixture over a period of 20 minutes with stirring.

  • After the addition is complete, heat the reaction mixture to reflux and maintain for 3 hours.

  • Allow the mixture to cool to room temperature and then remove the ethanol by rotary evaporation.

  • Extract the aqueous residue with ethyl acetate (4 x 120 mL).

  • Combine the organic layers and wash sequentially with water (150 mL) and brine (150 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield this compound.

Expected Yield: Approximately 45 g (80.4%) of a white solid.

Protocol 2: Beckmann Rearrangement using Cyanuric Chloride (General Procedure)

This protocol provides a general method for the Beckmann rearrangement of a substituted cyclohexanone oxime using cyanuric chloride, which is a mild and efficient reagent for this transformation.

Workflow:

cluster_workflow A Dissolve cyanuric chloride in DMF B Add a solution of this compound in DMF A->B C Stir at room temperature B->C D Quench with water C->D E Wash with saturated Na₂CO₃, 1N HCl, and brine D->E F Dry the organic phase and evaporate the solvent E->F G Isolate 4,4-dimethyl-azepan-2-one F->G

Caption: General Workflow for Cyanuric Chloride-Mediated Beckmann Rearrangement.

Materials:

  • This compound (10.0 mmol)

  • 2,4,6-Trichloro[2][3]triazine (Cyanuric chloride, TCT) (1.83 g, 10.0 mmol)

  • N,N-Dimethylformamide (DMF)

  • Water

  • Saturated sodium carbonate solution

  • 1 N Hydrochloric acid

  • Brine solution

  • Anhydrous sodium sulfate

  • Suitable organic solvent for extraction (e.g., ethyl acetate)

Procedure:

  • In a flask maintained at 25 °C, add cyanuric chloride (1.83 g) to a minimal amount of DMF. Stir until a white solid complex forms and the free TCT is consumed (monitored by TLC).

  • Add a solution of this compound (10.0 mmol) in DMF (15 mL) to the reaction mixture.

  • Stir the mixture at room temperature. The reaction progress should be monitored by TLC.

  • Upon completion, quench the reaction by adding water (20 mL).

  • Extract the product with a suitable organic solvent.

  • Wash the organic phase sequentially with a saturated solution of Na₂CO₃, 1 N HCl, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent to yield the crude 4,4-dimethyl-azepan-2-one. Further purification may be achieved by chromatography or recrystallization.

Synthesis of Aza-heterocycles

Oxime derivatives are valuable precursors for the synthesis of various nitrogen-containing heterocycles.[4] While specific examples utilizing this compound are not widespread in the literature, the general methodologies can be applied. One such powerful method is the intramolecular amino-Heck reaction of O-acyl oximes bearing an olefinic moiety.

Conceptual Reaction Pathway:

cluster_pathway A Unsaturated O-Acyl-4,4-dimethyl- cyclohexanone Oxime C Intramolecular Amino-Heck Reaction A->C B Pd(0) Catalyst B->C D Polycyclic Aza-heterocycle C->D

Caption: Conceptual Pathway for Aza-heterocycle Synthesis.

This approach would involve the initial preparation of an O-acylated this compound with an appended unsaturated chain. Subsequent treatment with a palladium(0) catalyst would initiate an intramolecular cyclization to form a polycyclic nitrogen-containing scaffold. The gem-dimethyl group could serve to direct the conformation of the transition state, potentially influencing the stereochemical outcome of the cyclization.

Conclusion

This compound is a valuable and versatile intermediate in organic synthesis. Its primary application lies in the Beckmann rearrangement to produce 4,4-dimethyl-ε-caprolactam, a monomer for specialty polyamides and a useful scaffold in drug discovery. The provided protocols offer robust methods for both the synthesis of the oxime and its subsequent rearrangement. Furthermore, its potential as a precursor for more complex aza-heterocycles highlights its utility for the construction of diverse molecular architectures relevant to pharmaceutical and materials science research. The quantitative data for related compounds suggest that high-yielding transformations are achievable with the appropriate choice of catalyst and reaction conditions.

References

Application Notes and Protocols: Reduction of 4,4-Dimethylcyclohexanone Oxime to 4,4-Dimethylcyclohexylamine

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the chemical reduction of 4,4-dimethylcyclohexanone oxime to the corresponding primary amine, 4,4-dimethylcyclohexylamine. This transformation is a crucial step in the synthesis of various pharmaceutical intermediates and other fine chemicals. The protocols outlined below cover several common reduction methods, offering a comparative overview to aid in methodology selection based on available resources, desired yield, and reaction scalability.

Introduction

The reduction of oximes to primary amines is a fundamental transformation in organic synthesis. 4,4-Dimethylcyclohexylamine serves as a valuable building block in medicinal chemistry and materials science. The selection of an appropriate reducing agent and reaction conditions is critical to ensure high yield and purity of the final product. This document details protocols for catalytic hydrogenation using Raney Nickel, and metal hydride reductions using Lithium Aluminum Hydride (LiAlH4) and a modified Sodium Borohydride (NaBH4) procedure.

Data Presentation: Comparison of Reduction Methods

The following table summarizes the quantitative data for different methods of reducing this compound. This allows for a direct comparison of yield and reaction conditions.

Reducing Agent/SystemCatalyst/AdditiveSolventReaction TimeTemperatureYield (%)
Hydrogen (H₂)Raney NickelEthanol4 hoursRoom Temperature89%[1]
Lithium Aluminum Hydride (LiAlH₄)-Diethyl Ether30 minutes (reflux)34.6 °C (reflux)30-40% (estimated for similar cyclic oximes)
Sodium Borohydride (NaBH₄)Zirconium Tetrachloride (ZrCl₄) / Alumina (Al₂O₃)Solvent-free2 minutesRoom TemperatureHigh to Excellent (general for oximes)

Chemical Reaction Pathway

The overall chemical transformation is the reduction of the oxime functional group to a primary amine.

reaction_pathway start This compound end 4,4-Dimethylcyclohexylamine start->end [H] (Reducing Agent)

Caption: General reaction scheme for the reduction of this compound.

Experimental Protocols

Detailed methodologies for the key reduction experiments are provided below.

Protocol 1: Catalytic Hydrogenation with Raney Nickel

This protocol is based on a documented procedure with a high reported yield.[1]

Materials:

  • This compound

  • Ethanol

  • Raney Nickel (catalyst)

  • Hydrogen gas (H₂)

  • Diatomaceous earth (Celite)

  • 1 M Hydrochloric acid (HCl)

  • Potassium hydroxide (KOH) pellets

  • Dichloromethane (CH₂Cl₂)

  • Magnesium sulfate (MgSO₄)

  • Hydrogenation apparatus (e.g., Parr shaker)

  • Filtration apparatus

Procedure:

  • In a suitable pressure vessel, dissolve 10 g (71 mmol) of this compound in 100 mL of ethanol.

  • Carefully add 1 g of Raney Nickel catalyst to the solution.

  • Seal the reaction vessel and connect it to the hydrogenation apparatus.

  • Pressurize the vessel with hydrogen gas to 50 psi.

  • Stir the reaction mixture vigorously at room temperature for 4 hours.

  • Upon completion of the reaction, carefully vent the hydrogen gas.

  • Remove the catalyst by filtration through a pad of diatomaceous earth.

  • To the filtrate, add 100 mL of 1 M hydrochloric acid. A precipitate of the amine hydrochloride salt will form.

  • Collect the precipitate by filtration and dissolve it in water.

  • Wash the aqueous phase with diethyl ether to remove any unreacted oxime.

  • Basify the aqueous phase to a strongly alkaline pH with potassium hydroxide pellets.

  • Extract the product into dichloromethane (2 x 50 mL).

  • Combine the organic phases, dry over magnesium sulfate, and concentrate in vacuo to yield 4,4-dimethylcyclohexylamine as a clear oil (Expected yield: ~8 g, 89%).[1]

Protocol 2: Reduction with Lithium Aluminum Hydride (LiAlH₄)

This protocol is a general procedure for the reduction of aliphatic and alicyclic oximes and should be performed with extreme caution due to the high reactivity of LiAlH₄.

Materials:

  • This compound

  • Anhydrous diethyl ether

  • Lithium Aluminum Hydride (LiAlH₄)

  • Water

  • Standard glassware for inert atmosphere reactions (three-necked flask, condenser, dropping funnel)

Procedure:

  • Set up a dry three-necked flask equipped with a mechanical stirrer, a reflux condenser, and a dropping funnel under an inert atmosphere (e.g., nitrogen or argon).

  • In the flask, prepare a solution of LiAlH₄ (0.22 mol) in 150 mL of anhydrous diethyl ether. Stir until the hydride has dissolved.

  • Prepare a solution of this compound (0.1 mol) in 50 mL of anhydrous diethyl ether and add it to the dropping funnel.

  • Add the oxime solution dropwise to the LiAlH₄ solution at a rate that maintains a gentle reflux.

  • After the addition is complete, reflux the mixture for an additional 30 minutes.

  • Cool the reaction mixture in an ice bath.

  • CAUTION: Quench the reaction by the slow, dropwise addition of water to decompose the excess LiAlH₄. Hydrogen gas will be evolved. Ensure adequate ventilation.

  • Continue adding water until the evolution of hydrogen ceases.

  • Filter the mixture to remove the aluminum salts.

  • Extract the filtrate with diethyl ether.

  • Dry the combined organic extracts over a suitable drying agent (e.g., anhydrous sodium sulfate), filter, and concentrate under reduced pressure to obtain the crude amine. Further purification may be required.

Protocol 3: Reduction with Sodium Borohydride and Zirconium Tetrachloride/Alumina

This method provides a rapid and solvent-free alternative for the reduction of oximes.

Materials:

  • This compound

  • Zirconium tetrachloride (ZrCl₄)

  • Alumina (γ-alumina)

  • Sodium borohydride (NaBH₄)

  • Dichloromethane (CH₂Cl₂) or Ethyl acetate (EtOAc)

  • Mortar and pestle

  • Filtration apparatus

Procedure:

  • In a mortar, grind a mixture of ZrCl₄ (1 mmol) and alumina (1 mmol).

  • Add this compound (1 mmol) to the mortar and continue grinding for a brief period.

  • Add NaBH₄ (5 mmol) portion-wise to the mixture while continuing to grind for approximately 2 minutes.

  • After the reaction is complete, wash the solid mixture with dichloromethane or ethyl acetate (3 x 8 mL).

  • Filter the solution to remove the solid inorganic byproducts.

  • The combined filtrate contains the product. Evaporation of the solvent will yield the amine.

Experimental Workflow

The following diagram illustrates a general workflow for the reduction of this compound and subsequent purification of the product.

experimental_workflow cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification A Dissolve Oxime B Add Reducing Agent/Catalyst A->B C React under specified conditions B->C D Quench Reaction C->D E Filter (if catalyst is present) D->E F Acid-Base Extraction E->F G Dry Organic Layer F->G H Solvent Evaporation G->H I Characterization (e.g., NMR, IR) H->I

Caption: General experimental workflow for the synthesis and purification of 4,4-dimethylcyclohexylamine.

References

Application Notes: The Utility of 4,4-Dimethylcyclohexanone Oxime in Elucidating Stereospecific Reactions

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

In the study of reaction mechanisms and stereochemistry, model substrates are invaluable tools for isolating specific variables and understanding complex transformations. 4,4-Dimethylcyclohexanone oxime is an excellent model substrate for investigating stereospecific reactions, particularly the Beckmann rearrangement. An oxime is a functional group with the general formula RR'C=N-OH, formed from the condensation of an aldehyde or ketone with hydroxylamine.[1] Ketoximes, where R and R' are organic groups, can exist as two distinct geometric stereoisomers (E/Z or syn/anti) if the two groups are different.[1][2] The rigidity of the C=N double bond prevents free rotation, making these isomers stable and separable.[2]

The strategic placement of the gem-dimethyl group at the C4 position of the cyclohexane ring effectively locks its conformation, preventing ring-flipping. This structural constraint simplifies stereochemical analysis by creating a predictable and stable molecular framework. Consequently, this compound allows researchers to focus solely on the stereochemical course of reactions involving the oxime functional group. Its primary application is in demonstrating the highly stereospecific nature of the Beckmann rearrangement, a fundamental reaction in organic synthesis.[3][4]

Core Application: The Beckmann Rearrangement

The Beckmann rearrangement is the acid-catalyzed conversion of an oxime into an N-substituted amide or a lactam in the case of a cyclic oxime.[3][5] This reaction is renowned for its stereospecificity: the group positioned anti (trans) to the hydroxyl leaving group on the nitrogen atom is the one that migrates.[3][4]

When applied to the two stereoisomers of this compound, this principle dictates that two different lactam products will be formed.

  • Isomer 1 (E-oxime): The C2-C3 bond is anti to the hydroxyl group. Migration of this bond results in the formation of 6,6-dimethyl-1-aza-2-cycloheptanone.

  • Isomer 2 (Z-oxime): The C1-C6 bond is anti to the hydroxyl group. Migration of this bond leads to the formation of 4,4-dimethyl-1-aza-2-cycloheptanone.

This predictable outcome makes this compound an ideal substrate for demonstrating the stereospecificity of the rearrangement and for studying the efficacy of various catalysts and reaction conditions in promoting this transformation without compromising its stereochemical integrity.

Data Presentation

Table 1: Physicochemical Properties

CompoundMolecular FormulaMolecular Weight ( g/mol )CAS Number
4,4-DimethylcyclohexanoneC₈H₁₄O126.20[6]4255-62-3[6]
This compoundC₈H₁₅NO141.21[7]4701-96-6[7][8][9][10]

Table 2: Common Reagents and Catalysts for the Beckmann Rearrangement

Catalyst TypeExamplesNotes
Brønsted AcidsSulfuric acid (H₂SO₄), Polyphosphoric acid (PPA), Hydrochloric acid (HCl)Widely used, effective but can require harsh conditions.[3][11]
Lewis AcidsThionyl chloride (SOCl₂), Phosphorus pentachloride (PCl₅), Boron trifluoride (BF₃)Activate the hydroxyl group for rearrangement.[3][11][12]
Sulfonylating Agentsp-Toluenesulfonyl chloride (TsCl), Methanesulfonyl chloride (MsCl)Convert the -OH into a better leaving group (e.g., -OTs).[11]
OtherSilica gel in formic acid, Triphosphazene, IodineMilder or alternative conditions to avoid side reactions.[4][12][13]

Table 3: Theoretical Stereospecific Products of the Beckmann Rearrangement

Starting IsomerMigrating Group (Anti to -OH)Product
(E)-4,4-Dimethylcyclohexanone oximeC2-C3 Alkyl Group6,6-Dimethyl-1-aza-2-cycloheptanone
(Z)-4,4-Dimethylcyclohexanone oximeC1-C6 Alkyl Group4,4-Dimethyl-1-aza-2-cycloheptanone

Experimental Protocols

Protocol 1: Synthesis of this compound [14]

This protocol describes the synthesis of a mixture of oxime isomers from the parent ketone.

Materials:

  • 4,4-Dimethylcyclohexanone (50 g, 396.19 mmol)

  • Hydroxylamine hydrochloride (NH₂OH·HCl) (35.84 g, 515.75 mmol)

  • Sodium carbonate (Na₂CO₃) (54.16 g, 510.99 mmol)

  • Ethanol (250 mL)

  • Deionized Water

  • Ethyl acetate

  • Brine solution

  • Anhydrous sodium sulfate

Procedure:

  • In a round-bottom flask, dissolve 4,4-Dimethylcyclohexanone (50 g) and hydroxylamine hydrochloride (35.84 g) in a mixture of ethanol (250 mL) and water (190 mL).

  • Prepare a solution of sodium carbonate (54.16 g) in water (170 mL).

  • Add the sodium carbonate solution dropwise to the ketone/hydroxylamine mixture over a period of 20 minutes with stirring.

  • After the addition is complete, heat the reaction mixture to reflux for 3 hours.

  • Allow the mixture to cool and remove the ethanol using a rotary evaporator.

  • Extract the remaining aqueous residue with ethyl acetate (4 x 120 mL).

  • Combine the organic layers and wash sequentially with water (150 mL) and brine (150 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield this compound as a white solid.

Protocol 2: General Procedure for the Beckmann Rearrangement

This protocol provides a general method for the acid-catalyzed rearrangement. The specific acid, temperature, and time may be optimized.

Materials:

  • This compound (1 mmol)

  • Acetonitrile (5 mL) or other suitable solvent

  • Catalyst (e.g., 5 mol% of a selected Lewis acid or a strong Brønsted acid)[12]

  • Deionized Water

  • Saturated sodium bicarbonate solution

  • Ethyl acetate or Dichloromethane

  • Anhydrous sodium sulfate

Procedure:

  • To an oven-dried round-bottom flask under a nitrogen atmosphere, add the this compound (1 mmol) and solvent (5 mL).

  • Add the chosen catalyst (e.g., H₂SO₄, PCl₅, or a modern catalyst system) to the solution with stirring.[3][12]

  • Heat the reaction mixture to the desired temperature (e.g., 80 °C) and monitor the reaction by Thin Layer Chromatography (TLC).[12]

  • Once the starting material is consumed, cool the reaction mixture to room temperature.

  • Quench the reaction by carefully adding water and neutralize the acid with a saturated sodium bicarbonate solution.

  • Extract the aqueous layer with an organic solvent like ethyl acetate or dichloromethane.

  • Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the resulting crude lactam product using column chromatography or recrystallization.

  • Characterize the product using NMR, IR, and Mass Spectrometry to confirm its structure and determine which isomer was formed, thereby confirming the stereospecificity.

Visualizations

G cluster_reactants Reactants ketone 4,4-Dimethylcyclohexanone process Reflux in Ethanol/Water ketone->process hydroxylamine Hydroxylamine (from NH₂OH·HCl + Na₂CO₃) hydroxylamine->process product 4,4-Dimethylcyclohexanone Oxime process->product

Caption: Workflow for the synthesis of this compound.

G cluster_start Oxime Isomers cluster_end Lactam Products e_oxime (E)-Oxime (-OH is anti to C2-C3 bond) rearrangement Beckmann Rearrangement (Acid Catalyst) e_oxime->rearrangement C2-C3 group migrates z_oxime (Z)-Oxime (-OH is anti to C1-C6 bond) z_oxime->rearrangement C1-C6 group migrates product_e 6,6-Dimethyl Lactam product_z 4,4-Dimethyl Lactam rearrangement->product_e rearrangement->product_z

Caption: Stereospecific outcome of the Beckmann rearrangement.

G start Synthesize Oxime (Protocol 1) step1 Separate E/Z Isomers (e.g., Chromatography) start->step1 step2 Perform Beckmann Rearrangement on each isomer (Protocol 2) step1->step2 step3 Isolate and Purify Products step2->step3 step4 Characterize Products (NMR, IR, MS) step3->step4 end Confirm Stereospecificity step4->end

References

Application Note: Experimental Setup and Protocol for Gas-Phase Beckmann Rearrangement

Author: BenchChem Technical Support Team. Date: November 2025

AN-GR01

Audience: Researchers, scientists, and drug development professionals.

Abstract: This document provides a detailed protocol for conducting the gas-phase Beckmann rearrangement of cyclohexanone oxime to ε-caprolactam, a critical reaction in the synthesis of Nylon-6. The vapor-phase approach using solid acid catalysts offers a more environmentally benign alternative to traditional liquid-phase processes that use corrosive acids like oleum or sulfuric acid.[1][2] This note covers the experimental setup, catalyst preparation, reaction execution, and product analysis, supported by quantitative data and procedural diagrams to ensure reproducibility and clarity for research and development applications.

Introduction

The Beckmann rearrangement is a fundamental organic reaction that converts an oxime into an N-substituted amide.[3] The archetypal industrial application is the conversion of cyclohexanone oxime to ε-caprolactam, the monomer for Nylon 6.[1] Traditionally, this is performed in the liquid phase using strong acids, which generates significant amounts of ammonium sulfate as a byproduct.[1][4] The gas-phase variant, employing solid acid catalysts such as zeolites, offers numerous advantages, including easier product separation, catalyst recyclability, and reduced corrosive waste.[5][6]

This protocol focuses on a typical laboratory-scale setup using a fixed-bed microreactor, a common configuration for heterogeneous catalysis studies.[7]

Experimental Setup and Materials

Reagents and Consumables
  • Cyclohexanone Oxime (CHO), 99%

  • Methanol (or other suitable solvent like Toluene), Anhydrous, 99.8%[8]

  • Solid Acid Catalyst (e.g., H-ZSM-5, Silicalite-1, H-Ferrierite)[7][8][9]

  • Nitrogen (or Helium), High Purity (99.999%)[7][9]

  • Inert Packing Material (e.g., quartz wool, glass spheres)[8]

  • Standard solution of ε-caprolactam for GC calibration

Equipment
  • Continuous flow fixed-bed micro-reactor (typically quartz or stainless steel)[7]

  • High-temperature tube furnace with programmable controller[9]

  • Mass Flow Controllers (MFCs) for carrier gas

  • High-Performance Liquid Chromatography (HPLC) pump or syringe pump for liquid feed

  • Vaporizer/Sublimator heated zone

  • Condenser/Cold trap system (e.g., ice-water bath) for product collection

  • Gas Chromatograph (GC) with a Flame Ionization Detector (FID) and a suitable capillary column for analysis[8]

  • Temperature controllers and thermocouples

Reactor Diagram

A logical diagram of the experimental rig is shown below. It illustrates the flow of reactants from the gas and liquid feeds through the heated reactor and to the product collection and analysis stages.

G Diagram 1: Experimental Reactor Setup N2 Carrier Gas (N2/He) MFC Mass Flow Controller N2->MFC Vaporizer Vaporizer MFC->Vaporizer Pump HPLC/Syringe Pump Pump->Vaporizer OximeSol Oxime/Solvent Feed OximeSol->Pump Reactor Fixed-Bed Reactor (Tube Furnace) Vaporizer->Reactor Vapor Feed Condenser Condenser (Cold Trap) Reactor->Condenser Product Stream Product Liquid Product Collection Condenser->Product GC Gas Chromatograph (Online Analysis) Condenser->GC Gas Phase Vent Vent GC->Vent G Diagram 2: Experimental Workflow A Catalyst Preparation (Sieving & Pelletizing) B Reactor Loading A->B C Catalyst Activation (Heating in N2 Flow) B->C D System Stabilization (Set Temp & Flow) C->D E Reaction Execution (Introduce Oxime Feed) D->E F Product Collection (Condensation) E->F G Sample Analysis (GC) F->G H Data Calculation (Conversion & Selectivity) G->H G Diagram 3: Simplified Reaction Pathway reactant Cyclohexanone Oxime intermediate Nitrilium Ion Intermediate reactant->intermediate Protonation & Rearrangement (Acid Site) product ε-Caprolactam intermediate->product Hydrolysis

References

Application Notes and Protocols for the Quantification of 4,4-Dimethylcyclohexanone Oxime

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed methodologies for the quantitative analysis of 4,4-Dimethylcyclohexanone oxime in various matrices. The primary techniques discussed are Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC), which are commonly employed for the separation and quantification of oxime compounds.

Overview of Analytical Techniques

The quantification of this compound is crucial for process monitoring, quality control, and stability testing in drug development. Both GC and HPLC offer excellent selectivity and sensitivity for this purpose.

  • Gas Chromatography (GC): GC is a robust technique for the analysis of volatile and thermally stable compounds like this compound. When coupled with a Nitrogen-Selective Detector (NSD) or a Flame Ionization Detector (FID), GC provides high sensitivity and specificity. Derivatization is typically not required, simplifying sample preparation.

  • High-Performance Liquid Chromatography (HPLC): HPLC is a versatile technique suitable for a wide range of compounds. For oximes, reversed-phase HPLC with UV detection is a common approach. This method is particularly useful for analyzing less volatile derivatives or for samples in complex matrices that may not be suitable for direct GC injection.

Quantitative Data Summary

The following table summarizes typical quantitative performance data for the analysis of ketoximes using chromatographic methods. While specific data for this compound is not extensively published, the values presented here are based on validated methods for structurally similar ketoximes and serve as a reliable benchmark.[1][2][3]

ParameterGas Chromatography (GC-NSD)High-Performance Liquid Chromatography (HPLC-UV)
Limit of Detection (LOD) 0.01 - 0.1 mg/m³ (air)0.1 - 0.5 µg/mL
Limit of Quantitation (LOQ) 0.04 - 0.05 mg/m³ (air)[1][2][3]0.5 - 1.5 µg/mL
Linearity (R²) > 0.995> 0.998
Accuracy (% Recovery) 84 - 93%[1][2][3]98 - 102%
Precision (% RSD) < 10%< 2%

Experimental Protocols

Gas Chromatography (GC) with Nitrogen-Selective Detection (NSD)

This protocol is adapted from a validated method for the determination of ketoximes in air samples and can be applied to the analysis of this compound in various sample matrices with appropriate sample preparation.[1][2][3]

3.1.1. Sample Preparation

  • Solid Samples:

    • Accurately weigh a known amount of the solid sample.

    • Extract the sample with a suitable solvent (e.g., methanol, ethyl acetate).

    • Use sonication or vortexing to ensure complete dissolution.

    • Filter the extract through a 0.45 µm syringe filter.

  • Liquid Samples:

    • For aqueous samples, perform a liquid-liquid extraction with a non-polar solvent (e.g., dichloromethane, ethyl acetate).

    • For samples in organic solvents, a direct injection may be possible after appropriate dilution.

  • Air Samples:

    • Draw a known volume of air through a sorbent tube containing Chromosorb 106.[1][3]

    • Desorb the analyte from the sorbent using methanol.[1][3]

3.1.2. GC-NSD Instrumentation and Conditions

  • Gas Chromatograph: Agilent 7890B or equivalent.

  • Detector: Nitrogen-Selective Detector (NSD).

  • Column: DB-5ms (30 m x 0.25 mm ID, 0.25 µm film thickness) or equivalent.

  • Carrier Gas: Helium at a constant flow rate of 1.2 mL/min.

  • Injector Temperature: 250 °C.

  • Injection Volume: 1 µL (splitless mode).

  • Oven Temperature Program:

    • Initial temperature: 80 °C, hold for 1 minute.

    • Ramp: 10 °C/min to 280 °C.

    • Hold: 5 minutes at 280 °C.

  • Detector Temperature: 300 °C.

3.1.3. Calibration

  • Prepare a series of calibration standards of this compound in the appropriate solvent (e.g., methanol).

  • The concentration range should bracket the expected sample concentrations.

  • Inject each standard and construct a calibration curve by plotting the peak area against the concentration.

High-Performance Liquid Chromatography (HPLC) with UV Detection

This protocol provides a general method for the quantification of this compound using reversed-phase HPLC.

3.2.1. Sample Preparation

  • Solid Samples:

    • Accurately weigh the sample and dissolve it in the mobile phase or a compatible solvent.

    • Sonication may be used to aid dissolution.

    • Filter the solution through a 0.45 µm syringe filter.

  • Liquid Samples:

    • Dilute the sample with the mobile phase to a concentration within the calibration range.

    • Filter the diluted sample through a 0.45 µm syringe filter.

3.2.2. HPLC-UV Instrumentation and Conditions

  • HPLC System: Waters Alliance e2695 or equivalent.

  • Detector: Photodiode Array (PDA) or UV-Vis Detector.

  • Column: C18 column (e.g., Waters Symmetry C18, 4.6 x 150 mm, 5 µm).

  • Mobile Phase: Isocratic elution with a mixture of acetonitrile and water (e.g., 60:40 v/v). The exact ratio may need optimization.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Injection Volume: 10 µL.

  • Detection Wavelength: Determined by measuring the UV spectrum of this compound (typically in the range of 210-230 nm).

3.2.3. Calibration

  • Prepare a stock solution of this compound in the mobile phase.

  • Prepare a series of calibration standards by serial dilution of the stock solution.

  • Inject each standard and create a calibration curve by plotting peak area versus concentration.

Visualizations

General Analytical Workflow

The following diagram illustrates a typical workflow for the chromatographic analysis of this compound.

Analytical Workflow cluster_prep Sample Preparation cluster_analysis Chromatographic Analysis cluster_data Data Processing Sample Sample Collection Extraction Extraction / Dilution Sample->Extraction Filtration Filtration Extraction->Filtration Injection Sample Injection Filtration->Injection Separation Chromatographic Separation (GC or HPLC) Injection->Separation Detection Detection (NSD, FID, or UV) Separation->Detection Integration Peak Integration Detection->Integration Calibration Calibration Curve Integration->Calibration Quantification Quantification Calibration->Quantification Result Result Quantification->Result

Caption: General workflow for the quantification of this compound.

Logical Relationship of Method Validation Parameters

The following diagram illustrates the relationship between key validation parameters for an analytical method.

Method Validation Specificity Specificity Linearity Linearity Specificity->Linearity Range Range Linearity->Range Accuracy Accuracy Linearity->Accuracy Precision Precision Linearity->Precision ValidatedMethod Validated Analytical Method Range->ValidatedMethod Accuracy->ValidatedMethod LOD Limit of Detection Precision->LOD Precision->ValidatedMethod LOQ Limit of Quantitation LOD->LOQ LOQ->ValidatedMethod Robustness Robustness Robustness->ValidatedMethod SystemSuitability System Suitability SystemSuitability->ValidatedMethod

References

Green Synthesis of 4,4-Dimethylcyclohexanone Oxime: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

4,4-Dimethylcyclohexanone oxime is a valuable chemical intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals. Traditional methods for its synthesis often involve hazardous reagents, harsh reaction conditions, and the generation of significant chemical waste. In line with the principles of green chemistry, there is a growing need for environmentally benign and efficient methods for the production of this and other oximes. These approaches aim to minimize waste, reduce energy consumption, and utilize less toxic substances. This document provides detailed application notes and protocols for both a conventional and several green synthesis methods for this compound, intended for researchers, scientists, and professionals in drug development.

Conventional Synthesis Method

The classical approach to synthesizing this compound involves the reaction of 4,4-Dimethylcyclohexanone with hydroxylamine hydrochloride in the presence of a base. While effective, this method typically utilizes organic solvents and requires significant workup procedures.

Experimental Protocol: Conventional Synthesis
  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve 4,4-Dimethylcyclohexanone (1.0 eq) and hydroxylamine hydrochloride (1.2-1.5 eq) in a mixture of ethanol and water.

  • Base Addition: Slowly add a solution of a base, such as sodium carbonate or pyridine, to the reaction mixture.

  • Reaction: Heat the mixture to reflux and maintain for several hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Workup: After completion, cool the reaction mixture and remove the ethanol under reduced pressure.

  • Extraction: Extract the aqueous residue with a suitable organic solvent (e.g., ethyl acetate).

  • Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude product. Further purification can be achieved by recrystallization.

Green Synthesis Methods

Several innovative and eco-friendly methods have been developed for the synthesis of oximes. These methods offer advantages such as the absence of hazardous solvents, use of non-toxic catalysts, and simplified workup procedures.

Solvent-Free Synthesis using Bismuth(III) Oxide (Bi₂O₃) Catalysis

This method utilizes the principle of "grindstone chemistry," where the reaction is carried out by grinding the reactants together in the absence of a solvent.[1][2] Bismuth(III) oxide is a non-toxic, inexpensive, and stable catalyst that efficiently promotes the oximation reaction.[1][2]

  • Reactant Mixture: In a mortar, combine 4,4-Dimethylcyclohexanone (1.0 mmol), hydroxylamine hydrochloride (1.2 mmol), and Bismuth(III) oxide (0.5-1.0 mmol).

  • Grinding: Grind the mixture vigorously with a pestle at room temperature for 5-20 minutes. The progress of the reaction can be monitored by TLC. Cyclic ketones may require longer reaction times compared to aldehydes.[1]

  • Product Isolation: Upon completion, add ethyl acetate to the reaction mixture and stir.

  • Filtration: Filter the mixture to remove the Bi₂O₃ catalyst. The catalyst can be washed with additional ethyl acetate, dried, and reused.

  • Purification: Concentrate the filtrate under reduced pressure to obtain the crude this compound. The product is often of high purity, but can be further purified by recrystallization if necessary.

Natural Acid Catalyzed Synthesis

The use of natural and biodegradable catalysts is a key aspect of green chemistry. Fruit juices containing organic acids, such as citric acid in lemon juice, can serve as effective and environmentally friendly catalysts for various organic transformations, including imine and oxime formation.

  • Catalyst Preparation: Fresh lemon juice can be extracted and used directly as a catalyst.

  • Reaction Mixture: In a flask, mix 4,4-Dimethylcyclohexanone (1.0 mmol), hydroxylamine hydrochloride (1.2-1.5 mmol), and a catalytic amount of lemon juice.

  • Reaction Conditions: Stir the reaction mixture at room temperature or with gentle heating. The reaction can be performed solvent-free or in a green solvent like water or ethanol.

  • Monitoring: Monitor the reaction progress by TLC.

  • Workup: Once the reaction is complete, dilute the mixture with water.

  • Extraction and Purification: Extract the product with a suitable organic solvent, wash the organic layer, dry, and concentrate to yield the this compound.

Electrochemical Synthesis

Electrochemical methods offer a sustainable alternative to conventional synthesis by using electricity as a "reagent" to drive chemical reactions.[3] For oxime synthesis, this can involve the in-situ generation of hydroxylamine from nitrate or nitrite, which then reacts with the ketone.[3]

  • Electrochemical Cell: Set up an undivided electrochemical cell with a suitable cathode (e.g., Zn-Cu alloy) and anode.[3]

  • Electrolyte: The electrolyte would consist of an aqueous solution containing a nitrate or nitrite salt (as the nitrogen source), a supporting electrolyte, and 4,4-Dimethylcyclohexanone.

  • Electrolysis: Apply a constant current to the cell. The electrochemical reduction of nitrate/nitrite at the cathode generates hydroxylamine intermediates.

  • Oximation: The in-situ generated hydroxylamine reacts with 4,4-Dimethylcyclohexanone in the electrolyte to form the oxime.

  • Product Isolation: After the electrolysis, the product can be extracted from the electrolyte using an organic solvent.

  • Purification: The extracted product can be purified by standard techniques such as chromatography or recrystallization.

Data Presentation

Method Catalyst/Reagent Solvent Temperature Reaction Time Yield (%) Key Advantages
Conventional Sodium Carbonate/PyridineEthanol/WaterRefluxSeveral hours~80-90Well-established
Bi₂O₃ Grinding Bi₂O₃Solvent-freeRoom Temp.5-20 min>90Fast, solvent-free, reusable catalyst[1][2]
Natural Acid Lemon Juice (Citric Acid)Solvent-free/WaterRoom Temp.VariableGood to excellentBiodegradable catalyst, mild conditions
Electrochemical Zn-Cu alloy cathodeWaterRoom Temp.~2.5 hoursHigh (up to 97% for cyclohexanone)Uses electricity as a clean reagent, avoids hazardous chemicals[3]

Experimental Workflow and Signaling Pathways

The following diagrams illustrate the general workflow for the synthesis of this compound and the reaction pathway.

G cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis & Purification Reactants 4,4-Dimethylcyclohexanone Hydroxylamine Hydrochloride Method Synthesis Method (Grinding, Stirring, Electrolysis) Reactants->Method Catalyst Catalyst Selection (e.g., Bi2O3, Natural Acid) Catalyst->Method TLC Reaction Monitoring (TLC) Method->TLC Workup Workup & Extraction TLC->Workup Reaction Complete Purification Purification (Recrystallization/Chromatography) Workup->Purification Characterization Product Characterization (NMR, IR, MS) Purification->Characterization

Caption: General experimental workflow for the synthesis of this compound.

reaction_pathway ketone 4,4-Dimethylcyclohexanone C₈H₁₄O intermediate Hemiaminal Intermediate ketone->intermediate + NH₂OH hydroxylamine Hydroxylamine NH₂OH hydroxylamine->intermediate oxime This compound C₈H₁₅NO intermediate->oxime - H₂O water Water H₂O intermediate->water

Caption: Reaction pathway for the formation of this compound.

References

Application of Cyanuric Chloride in Mild Beckmann Rearrangement Conditions

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Beckmann rearrangement is a fundamental reaction in organic synthesis, enabling the conversion of oximes to amides. Traditionally, this transformation requires harsh conditions, such as the use of strong acids like sulfuric acid, which can lead to side reactions and are incompatible with sensitive substrates.[1][2] The use of cyanuric chloride (2,4,6-trichloro-1,3,5-triazine) has emerged as a mild and efficient method to promote the Beckmann rearrangement, offering a valuable alternative for the synthesis of amides, including lactams, which are precursors for materials like Nylon-12.[3][4][5] This organocatalytic approach often proceeds under neutral or weakly acidic conditions, at lower temperatures, and with greater functional group tolerance.[2][6]

Cyanuric chloride is an inexpensive, commercially available, and easy-to-handle solid reagent.[7] Its effectiveness in the Beckmann rearrangement stems from its ability to activate the oxime hydroxyl group, facilitating the rearrangement cascade.[8][9] This activation is achieved through a nucleophilic aromatic substitution, where the oxime oxygen attacks the electron-deficient triazine ring.[8] The versatility of cyanuric chloride has been further enhanced by its use in combination with co-catalysts, such as zinc chloride (ZnCl₂) or manganese chloride tetrahydrate (MnCl₂·4H₂O), which can improve reaction rates and yields.[3][4][10][11]

These application notes provide a comprehensive overview of the use of cyanuric chloride in mild Beckmann rearrangements, including detailed experimental protocols and a summary of reaction conditions and yields for various substrates.

Data Presentation

The following tables summarize the quantitative data for the Beckmann rearrangement of various ketoximes using cyanuric chloride under different conditions.

Table 1: Beckmann Rearrangement of Aromatic and Aliphatic Ketoximes using Cyanuric Chloride

EntryKetoxime SubstrateCatalyst SystemSolventTime (h)Yield (%)Reference
1Acetophenone oximeCyanuric chloride (5 mol%)Acetonitrile295[12]
2Benzophenone oximeCyanuric chloride (2 mol%) / MnCl₂·4H₂O (2 mol%)Acetonitrile296[10][11]
34-Methoxyacetophenone oximeCyanuric chloride (5 mol%)Acetonitrile198[12]
44-Chloroacetophenone oximeCyanuric chloride (5 mol%)Acetonitrile392[12]
5Propiophenone oximeCyanuric chloride (5 mol%)Acetonitrile294[12]
6Dibenzyl ketone oximeCyanuric chloride (5 mol%)Acetonitrile585[12]

Table 2: Beckmann Rearrangement of Cyclic Ketoximes using Cyanuric Chloride

EntryKetoxime SubstrateCatalyst SystemSolventTime (h)Yield (%)Reference
1Cyclododecanone oximeCyanuric chloride (0.5 mol%) / ZnCl₂ (1 mol%)Toluene2>99[3][4][5]
2Cyclooctanone oximeCyanuric chloride (5 mol%)Acetonitrile2475[12]
3Cycloheptanone oximeCyanuric chloride (5 mol%)Acetonitrile2468[12]
4Cyclohexanone oximeCyanuric chloride (0.5 mol%) / Trifluoroacetic acidToluene4~100[10]

Experimental Protocols

General Procedure for the Preparation of Ketoximes

A solution of the corresponding ketone (30 mmol) and hydroxylamine hydrochloride (69 mmol, 2.3 equiv) in methanol (40 mL) is prepared. To this, a solution of sodium acetate trihydrate (2.5 equiv) in water (20 mL) is added at room temperature. The resulting mixture is heated to reflux for 1 hour. After completion, the reaction is neutralized with a saturated aqueous solution of sodium bicarbonate and diluted with diethyl ether. The organic layer is separated, washed with brine, and dried over anhydrous magnesium sulfate. The solvent is removed under reduced pressure to yield the crude oxime, which can be further purified by distillation or sublimation if necessary.[12]

Protocol 1: Cyanuric Chloride-Promoted Beckmann Rearrangement of Acetophenone Oxime

Materials:

  • Acetophenone oxime

  • Cyanuric chloride

  • Anhydrous acetonitrile

  • Saturated aqueous sodium bicarbonate solution

  • Ethyl acetate

  • Anhydrous magnesium sulfate

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer

  • Standard glassware for extraction and purification

Procedure:

  • To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add acetophenone oxime (2 mmol) and cyanuric chloride (0.1 mmol, 5 mol%).

  • Add anhydrous acetonitrile (4 mL) to the flask.

  • Heat the reaction mixture to reflux and maintain for 2 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and quench by adding a saturated aqueous solution of sodium bicarbonate.

  • Extract the product with ethyl acetate (3 x 10 mL).

  • Combine the organic layers and dry over anhydrous magnesium sulfate.

  • Filter and concentrate the solution in vacuo.

  • Purify the crude product by column chromatography on silica gel to afford the corresponding acetanilide.[12]

Protocol 2: Catalytic Beckmann Rearrangement of Cyclododecanone Oxime with Cyanuric Chloride and Zinc Chloride

Materials:

  • Cyclododecanone oxime

  • Cyanuric chloride

  • Zinc chloride (anhydrous)

  • Anhydrous toluene

  • Saturated aqueous sodium bicarbonate solution

  • Ethyl acetate

  • Anhydrous magnesium sulfate

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer

  • Standard glassware for extraction and purification

Procedure:

  • In a round-bottom flask, dissolve cyclododecanone oxime (100 mmol) in anhydrous toluene.

  • Add cyanuric chloride (0.5 mmol, 0.5 mol%) and anhydrous zinc chloride (1 mmol, 1 mol%) to the solution.

  • Heat the mixture to reflux for 2 hours.

  • After the reaction is complete, cool the mixture to room temperature.

  • Quench the reaction with a saturated aqueous solution of sodium bicarbonate.

  • Extract the product with ethyl acetate.

  • Dry the combined organic extracts over anhydrous magnesium sulfate.

  • Remove the solvent under reduced pressure to obtain azacyclotridecan-2-one (the corresponding lactam) in quantitative yield.[3][4][5]

Mandatory Visualization

Beckmann_Rearrangement_Mechanism cluster_activation Activation of Oxime cluster_rearrangement Rearrangement cluster_hydrolysis Hydrolysis Oxime R-C(R')=N-OH Intermediate1 Activated Oxime Intermediate Oxime->Intermediate1 Nucleophilic Attack CC Cyanuric Chloride CC->Intermediate1 Nitrilium_ion Nitrilium Ion [R-C≡N-R']+ Intermediate1->Nitrilium_ion Rearrangement & Loss of Triazinolate Amide_intermediate Intermediate Nitrilium_ion->Amide_intermediate H2O H₂O H2O->Amide_intermediate Nucleophilic Attack Amide Amide R-C(O)-NH-R' Amide_intermediate->Amide Tautomerization

Caption: Proposed mechanism for the cyanuric chloride-mediated Beckmann rearrangement.

Experimental_Workflow start Start: Combine Oxime and Cyanuric Chloride (and Co-catalyst) in Solvent reaction Heat Reaction Mixture (Reflux) start->reaction workup Aqueous Workup (e.g., NaHCO₃ quench) reaction->workup extraction Extraction with Organic Solvent workup->extraction drying Drying of Organic Layer extraction->drying concentration Solvent Removal (in vacuo) drying->concentration purification Purification (e.g., Column Chromatography) concentration->purification product Final Amide Product purification->product

Caption: General experimental workflow for the Beckmann rearrangement using cyanuric chloride.

References

Application Notes & Protocols: Electrochemical Synthesis of Substituted Cyclohexanone Oximes

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Cyclohexanone oxime is a critical industrial intermediate, primarily serving as the precursor to caprolactam, the monomer for Nylon-6.[1][2] Traditional synthesis routes involve the reaction of cyclohexanone with hydroxylamine.[3] However, the production of hydroxylamine itself often requires harsh conditions, such as high temperatures and pressures, and involves hazardous reagents, posing significant environmental and safety challenges.[1][2] Electrochemical synthesis presents a sustainable and efficient alternative, enabling the production of cyclohexanone oximes under ambient conditions by utilizing nitrogen sources like nitrate or nitrite, which are often considered water pollutants.[4][5] This approach circumvents the need for pre-synthesized, hazardous hydroxylamine by generating it in situ.[6]

These application notes provide detailed protocols for the electrochemical synthesis of cyclohexanone oxime, summarizing key performance data and illustrating the underlying processes. The methodologies are designed for researchers in synthetic chemistry, catalysis, and sustainable chemical production.

Protocol 1: One-Pot Electrosynthesis via Nitrate Reduction on a Zn-Cu Alloy Catalyst

This protocol details a method for synthesizing cyclohexanone oxime from cyclohexanone and aqueous nitrate at ambient temperature and pressure. The process relies on a Zn-Cu alloy catalyst that facilitates the electrochemical reduction of nitrate to a hydroxylamine intermediate, which then chemically reacts with cyclohexanone to form the oxime.[1][4]

Experimental Protocol

  • Catalyst Preparation: Prepare a Zn₉₃Cu₇ alloy electrode. This can be achieved through methods such as electrodeposition or arc melting followed by processing into a 1 cm² plate or foil.

  • Electrochemical Cell Setup:

    • Assemble a gas-tight, two-compartment H-type electrochemical cell separated by a proton exchange membrane (e.g., Nafion).

    • Use the prepared Zn₉₃Cu₇ alloy as the working electrode (cathode).

    • Use a platinum (Pt) foil or mesh as the counter electrode (anode).

    • Use a Silver/Silver Chloride (Ag/AgCl) electrode as the reference electrode.[1]

  • Electrolyte Preparation:

    • Prepare 16 mL of a 0.5 M aqueous potassium phosphate (KPi) buffer solution with a neutral pH of 7.0.

    • Dissolve potassium nitrate (KNO₃) to a concentration of 100 mM to serve as the nitrogen source.

    • Add cyclohexanone to a concentration of 25 mM.[1]

  • Electrolysis:

    • Immerse the electrodes in the electrolyte within their respective compartments.

    • Conduct the electrolysis at a constant current density (chronopotentiometry) of 100 mA/cm².[1][4]

    • Maintain the reaction at room temperature and atmospheric pressure.

    • Continue the electrolysis for 2.5 hours to achieve high conversion of the cyclohexanone starting material.[4]

  • Product Analysis:

    • Periodically, or at the end of the reaction, withdraw aliquots of the catholyte.

    • Analyze the concentration of cyclohexanone oxime, remaining cyclohexanone, and other nitrogen species (e.g., NH₃, NO₂⁻) using techniques such as ¹H NMR spectroscopy and ion chromatography.

Data Presentation

Table 1: Performance of Zn₉₃Cu₇ Catalyst at Various Current Densities

Current Density (mA/cm²) Cyclohexanone Oxime FE (%) Cyclohexanone Oxime Yield (%) Cyclohexanone Conversion (%)
5 6 ± 2 - -
25 - - -
50 - - -
100 27 ± 2 97 ± 2 ~98
150 21 ± 2 - -

FE: Faradaic Efficiency. Data sourced from reference[1].

Visualizations

G cluster_cathode Cathode (Zn-Cu Alloy) cluster_solution Aqueous Solution NO3 Nitrate (NO₃⁻) NO2 Nitrite (NO₂⁻) NO3->NO2 +2e⁻, +H₂O NH2OH_ads *NH₂OH (adsorbed) NO2->NH2OH_ads +4e⁻, +3H⁺ NH3 Ammonia (NH₃) NH2OH_ads->NH3 +2e⁻, +H⁺ Cyclohexanone Cyclohexanone NH2OH_ads->Cyclohexanone Chemical Reaction (Nucleophilic Addition-Elimination) Oxime Cyclohexanone Oxime Cyclohexanone->Oxime

Reaction pathway for oxime synthesis from nitrate.

G Start Prepare Electrolyte (100 mM KNO₃, 25 mM Cyclohexanone in 0.5 M KPi Buffer, pH 7) Cell Assemble H-Type Cell - Cathode: Zn₉₃Cu₇ - Anode: Pt - Ref: Ag/AgCl Start->Cell Electrolysis Perform Electrolysis - 100 mA/cm² - 2.5 hours - Ambient Temp/Pressure Cell->Electrolysis Analysis Analyze Products (¹H NMR, IC) Electrolysis->Analysis End Cyclohexanone Oxime (97% Yield) Analysis->End G cluster_anode Anode Compartment (CoOOH) cluster_cathode Cathode Compartment (Cu-Fe₃C) AnodeIn Hydroxyl Compound In AnodeOut Ketone Out AnodeIn->AnodeOut Dehydrogenation (-2e⁻, -2H⁺) CathodeIn2 Ketone In AnodeOut->CathodeIn2 Transport CathodeIn1 Nitrate In CathodeOut Oxime Out CathodeIn1->CathodeOut Co-reduction (+ne⁻, +nH⁺) CathodeIn2->CathodeOut

References

Troubleshooting & Optimization

Side reactions in the Beckmann rearrangement of ketoximes

Author: BenchChem Technical Support Team. Date: November 2025

Beckmann Rearrangement Technical Support Center

Welcome to the technical support center for the Beckmann rearrangement. This guide provides troubleshooting advice and answers to frequently asked questions regarding side reactions encountered during the rearrangement of ketoximes.

Frequently Asked Questions (FAQs) & Troubleshooting

Issue 1: Low yield of the desired amide and formation of a nitrile byproduct.

Q: My reaction is producing a significant amount of a nitrile instead of the expected amide. What is causing this and how can I prevent it?

A: This side reaction is known as Beckmann fragmentation. It competes with the desired rearrangement and is favored when the migrating group can form a stable carbocation. [1][2]

  • Cause: The fragmentation pathway becomes significant if the group alpha to the oxime is a quaternary carbon or can otherwise stabilize a positive charge (e.g., through hyperconjugation or the presence of heteroatoms like oxygen or nitrogen).[1][3] Instead of migrating, the C-C bond cleaves, yielding a stable carbocation and a nitrile.[4] This process is also referred to as an "abnormal" Beckmann rearrangement.[2]

  • Troubleshooting:

    • Lower Reaction Temperature: High temperatures can favor fragmentation. Running the reaction at the lowest effective temperature may increase the yield of the amide.[5][6]

    • Choose a Milder Catalyst: Strongly acidic conditions can promote carbocation formation. Consider replacing strong Brønsted acids like H₂SO₄ with milder activating agents. Reagents like p-toluenesulfonyl chloride (TsCl), thionyl chloride (SOCl₂), or cyanuric chloride can facilitate the rearrangement under less harsh conditions, minimizing fragmentation.[1][5][7]

    • Solvent Selection: The choice of solvent can influence the reaction pathway. Aprotic solvents are common when using sulfonate esters of oximes to minimize side reactions.[7]

Issue 2: My starting material is being consumed, but the primary product is the original ketone.

Q: I'm recovering the ketone I started with instead of isolating my amide product. Why is this happening?

A: This issue is likely due to the hydrolysis of the oxime starting material or the nitrilium ion intermediate.

  • Cause: In the presence of water and acid, the oxime can hydrolyze back to the corresponding ketone and hydroxylamine. Similarly, the key nitrilium ion intermediate formed during the rearrangement is susceptible to attack by water, which can also lead back to the ketone.[8] This is a common side reaction that reduces the overall yield.[8]

  • Troubleshooting:

    • Use Anhydrous Conditions: Ensure all reagents and solvents are thoroughly dried. Perform the reaction under an inert atmosphere (e.g., nitrogen or argon) to exclude moisture.

    • Add a Dehydrating Agent: The addition of dehydrating agents like phosphorus pentoxide (P₂O₅) or the use of a setup for azeotropic removal of water can suppress hydrolysis.[8][9]

    • Supplement with Hydroxylamine: In some cases, adding a slight excess of hydroxylamine hydrochloride can help shift the equilibrium back towards the oxime if the ketone is formed, thereby improving the lactam yield.[8]

Issue 3: An unexpected α-amino ketone is being formed.

Q: My spectral data suggests the presence of an α-amino ketone, not an amide. What reaction is occurring?

A: The formation of an α-amino ketone points to the Neber rearrangement, a known side reaction of the Beckmann rearrangement, particularly under basic conditions. [10]

  • Cause: The Neber rearrangement occurs when an oxime, typically activated as an O-sulfonate (e.g., tosylate), is treated with a base.[10][11] The base deprotonates the α-carbon, which then displaces the leaving group to form an azirine intermediate. Subsequent hydrolysis of the azirine yields the α-amino ketone.[10]

  • Troubleshooting:

    • Ensure Acidic Conditions: The Neber rearrangement is base-catalyzed. Verify that your reaction conditions are acidic, as the Beckmann rearrangement requires an acid catalyst.[12]

    • Reagent Choice: If you are pre-forming an oxime tosylate or mesylate, ensure that the subsequent rearrangement step is performed in the presence of an acid catalyst rather than a base to avoid initiating the Neber pathway.

Issue 4: A mixture of two regioisomeric amides is being produced.

Q: My product is a mixture of two different amides. How can I get a single, specific product?

A: The formation of regioisomeric amides is typically due to the isomerization of the (E/Z) oxime starting material before or during the rearrangement.

  • Cause: The Beckmann rearrangement is stereospecific; the group that migrates is the one positioned anti (trans) to the hydroxyl leaving group on the nitrogen.[1][13] If the oxime isomerizes under the reaction conditions (e.g., heat or acid), a mixture of (E) and (Z) oximes will be present, leading to a mixture of amide products.[7][13]

  • Troubleshooting:

    • Isolate a Single Oxime Isomer: If possible, purify the (E) or (Z) isomer of the oxime before subjecting it to the rearrangement.

    • Use Milder Conditions: High temperatures and strong acids can promote oxime isomerization.[13] Using milder activating agents that allow for lower reaction temperatures, such as p-toluenesulfonyl chloride or phosphorus pentachloride, can help prevent this isomerization and maintain the stereochemical integrity of the starting material.[7]

Reaction Mechanisms and Troubleshooting Workflows

The following diagrams illustrate the key reaction pathways and a logical workflow for troubleshooting common issues.

Beckmann_Pathways cluster_main Beckmann Rearrangement cluster_frag Beckmann Fragmentation cluster_neber Neber Rearrangement Ketoxime Ketoxime ActivatedOxime Activated Oxime (e.g., Protonated, Sulfonated) Ketoxime->ActivatedOxime Activation (Acid/TsCl etc.) Nitrilium Nitrilium Ion Intermediate ActivatedOxime->Nitrilium Rearrangement (Anti-migration) Ketone Ketone (Side Product) ActivatedOxime->Ketone Hydrolysis Azirine Azirine Intermediate ActivatedOxime->Azirine Base (Neber Path) Amide Desired Amide Product Nitrilium->Amide H₂O attack, Tautomerization Nitrile Nitrile (Side Product) Nitrilium->Nitrile Fragmentation Carbocation Stable Carbocation Nitrilium->Carbocation Nitrilium->Ketone Hydrolysis AminoKetone α-Amino Ketone (Side Product) Azirine->AminoKetone Hydrolysis

Caption: Reaction pathways in the Beckmann rearrangement and major side reactions.

Troubleshooting_Flowchart start Problem: Low Amide Yield or Unexpected Product analyze Analyze Crude Reaction (NMR, GC-MS, LC-MS) start->analyze nitrile Is Nitrile the Major Byproduct? analyze->nitrile ketone Is Starting Ketone the Major Byproduct? nitrile->ketone No sol_nitrile Beckmann Fragmentation Likely 1. Lower reaction temp. 2. Use milder catalyst (e.g., TsCl). 3. Check substrate structure for    carbocation stability. nitrile->sol_nitrile Yes isomers Is a Mixture of Amide Isomers Formed? ketone->isomers No sol_ketone Hydrolysis is Occurring 1. Use anhydrous reagents/solvents. 2. Add dehydrating agent (P₂O₅). 3. Add excess NH₂OH·HCl. ketone->sol_ketone Yes aminoketone Is α-Amino Ketone Detected? isomers->aminoketone No sol_isomers Oxime Isomerization Likely 1. Use milder conditions to prevent    E/Z interconversion. 2. Purify single oxime isomer    before rearrangement. isomers->sol_isomers Yes sol_aminoketone Neber Rearrangement Occurring 1. Ensure reaction is run under    acidic, not basic, conditions. aminoketone->sol_aminoketone Yes other Other Issue aminoketone->other No

Caption: A troubleshooting workflow for common Beckmann rearrangement issues.

Quantitative Data on Side Reactions

The choice of catalyst and reaction conditions can significantly impact the product distribution. The following table summarizes results from a study on the rearrangement of 4-phenylcyclohexanone oxime, highlighting the effect of additives on suppressing the hydrolysis side reaction.[8]

EntryCatalyst SystemAdditiveSolventTemp.Yield of LactamYield of Ketone (Hydrolysis)
1Bu₄NReO₄, CF₃SO₃HNoneNitromethaneReflux79%16%
2Bu₄NReO₄, CF₃SO₃HH₂NOH·HCl (0.5 eq)NitromethaneReflux91%Not Detected
3Bu₄NReO₄, CF₃SO₃HH₂NOH·HCl, Azeotropic Removal of H₂ONitromethaneReflux95%Not Detected

Data adapted from a study on catalytic Beckmann rearrangements, illustrating methods to mitigate hydrolysis.[8]

Experimental Protocols

Protocol 1: General Procedure for Beckmann Rearrangement using Sulfuric Acid

This protocol is a classic example of the Beckmann rearrangement, suitable for robust substrates.

  • Oxime Preparation: The starting ketone (1.0 eq) is dissolved in a suitable solvent like ethanol. An aqueous solution of hydroxylamine hydrochloride (1.1-1.5 eq) and sodium acetate (1.1-1.5 eq) is added. The mixture is stirred at room temperature or heated to reflux until the ketone is consumed (monitored by TLC). The resulting oxime is isolated by extraction and purified by recrystallization.

  • Rearrangement: The purified ketoxime (1.0 eq) is added portion-wise to concentrated sulfuric acid (5-10 eq) at 0 °C.

  • Reaction: The mixture is stirred and allowed to warm to room temperature, then heated to 100-130 °C for a specified time (typically 1-3 hours).[7] The reaction progress is monitored by TLC or GC.

  • Workup: The reaction mixture is cooled and carefully poured onto crushed ice. The resulting mixture is neutralized with a base (e.g., aqueous ammonia or NaOH solution) while keeping the temperature low.

  • Isolation: The precipitated solid amide is collected by filtration, washed with cold water, and dried. If the product is not a solid, it is extracted with an appropriate organic solvent (e.g., ethyl acetate, CH₂Cl₂). The product is then purified by recrystallization or column chromatography.

Caution: This reaction uses a large amount of strong acid and can be highly exothermic. Appropriate personal protective equipment should be worn, and the addition and neutralization steps should be performed slowly and with cooling.

Protocol 2: Milder Beckmann Rearrangement using Cyanuric Chloride

This method avoids the use of strong Brønsted acids and is suitable for more sensitive substrates.[1]

  • Reagent Preparation: A solution of the ketoxime (1.0 eq) in a suitable solvent like acetonitrile or a mixture of DMF/acetonitrile is prepared.

  • Catalyst Addition: To the solution, add cyanuric chloride (1.0-1.2 eq) and a co-catalyst such as zinc chloride (ZnCl₂) (0.1-0.2 eq).[1]

  • Reaction: The mixture is stirred at room temperature or gently heated (e.g., 50-80 °C) until the reaction is complete as monitored by TLC or GC-MS.

  • Workup: The reaction is quenched by the addition of a saturated aqueous solution of NaHCO₃.

  • Isolation: The product is extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous Na₂SO₄, filtered, and concentrated under reduced pressure. The crude product is purified by column chromatography.

References

Technical Support Center: Optimization of the Beckmann Rearrangement

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to optimize the reaction conditions for the Beckmann rearrangement.

Troubleshooting Guide

This section addresses specific issues that may be encountered during the Beckmann rearrangement, offering potential causes and solutions in a question-and-answer format.

Question 1: Why is my Beckmann rearrangement showing low to no conversion of the starting oxime?

Answer: Low or no conversion in a Beckmann rearrangement can stem from several factors related to the catalyst, reaction conditions, or the substrate itself.

  • Insufficient Catalyst Activity: The rearrangement is typically catalyzed by acids.[1][2] If using a Brønsted or Lewis acid, its strength or concentration might be inadequate to activate the oxime's hydroxyl group into a good leaving group.[3][4]

    • Solution: Consider using stronger acids like concentrated sulfuric acid, polyphosphoric acid (PPA), or phosphorus pentachloride.[5][6] For substrates sensitive to harsh acidic conditions, milder catalysts such as cyanuric chloride with a zinc chloride co-catalyst or various metal triflates can be effective.[1][7] Ensure the catalyst is not degraded and is used in the appropriate stoichiometric or catalytic amount.

  • Inappropriate Reaction Temperature: The Beckmann rearrangement often requires elevated temperatures to overcome the activation energy barrier.[5][8]

    • Solution: Gradually increase the reaction temperature. For many standard procedures, temperatures above 130°C are common.[5] However, for sensitive molecules, screen a range of temperatures to find the optimal balance between reaction rate and substrate/product stability.

  • Poor Solvent Choice: The solvent plays a crucial role and can actively participate in the reaction mechanism.[9][10] A solvent that cannot stabilize the intermediates or that competes with the substrate for the catalyst can hinder the reaction.

    • Solution: The choice of solvent can be critical. Polar aprotic solvents are often good choices.[11] For vapor-phase rearrangements over solid acid catalysts, solvents like ethanol or acetonitrile have been shown to be effective.[12] In some cases, solvent-free conditions have also been successful.[13]

  • Steric Hindrance: Highly sterically hindered oximes may react sluggishly.

    • Solution: For sterically demanding substrates, more forcing conditions (higher temperatures, stronger acids) may be necessary. Alternatively, employing catalysts with smaller steric profiles might be beneficial.

Question 2: My reaction is producing a significant amount of byproduct(s) instead of the desired amide. What are the likely side reactions and how can I suppress them?

Answer: The primary competing reaction in a Beckmann rearrangement is typically Beckmann fragmentation. The formation of other byproducts can also occur depending on the substrate and reaction conditions.

  • Beckmann Fragmentation: This side reaction is prevalent when the group alpha to the oxime can stabilize a carbocation.[1][2] Fragmentation leads to the formation of a nitrile and a carbocation-derived product.[1]

    • Solution: To minimize fragmentation, avoid substrates with quaternary carbon centers or other stabilizing groups (like oxygen or nitrogen atoms) alpha to the oxime if possible.[1] Careful selection of the promoting reagent and solvent can also favor the rearrangement over fragmentation.[1] Milder reaction conditions and the use of specific catalysts can sometimes suppress this pathway.

  • Hydrolysis of the Oxime: Under acidic conditions, the oxime can hydrolyze back to the corresponding ketone or aldehyde.

    • Solution: Ensure anhydrous reaction conditions, as the presence of water can promote hydrolysis. Using dehydrating agents within the reaction mixture can be beneficial.

  • Formation of Nitriles from Aldoximes: While the rearrangement of ketoximes yields amides, aldoximes can rearrange to form primary amides but often undergo fragmentation to nitriles.[4][14]

    • Solution: If the primary amide is the desired product from an aldoxime, specific methodologies have been developed to favor this outcome, though fragmentation often competes.[1] Careful selection of reagents and conditions is crucial.

Question 3: I am observing the formation of two different amide regioisomers. How can I control the regioselectivity of the rearrangement?

Answer: The Beckmann rearrangement is stereospecific, with the group anti-periplanar to the leaving group on the nitrogen migrating.[5][15] The formation of two regioisomers indicates a lack of stereochemical control in the starting oxime.

  • Oxime Isomerization: Oximes can undergo E/Z isomerization, especially under acidic conditions.[3] If both isomers are present and interconvert under the reaction conditions, a mixture of amide products will be formed.

    • Solution:

      • Isolate a Single Oxime Isomer: If possible, separate the E and Z isomers of the starting oxime before subjecting them to the rearrangement.

      • Control Isomerization: The rate of isomerization can sometimes be controlled by the choice of acid catalyst and reaction temperature. Milder conditions may reduce the extent of isomerization.

      • Migratory Aptitude: While the anti-group migrates, the relative migratory aptitude of the groups (tertiary alkyl > secondary alkyl, aryl > primary alkyl > methyl) can influence the product ratio if isomerization is rapid.[3][5] Designing the substrate with a group of high migratory aptitude positioned anti to the hydroxyl group can favor the desired product.

Frequently Asked Questions (FAQs)

Q1: What is the general mechanism of the Beckmann rearrangement?

A1: The Beckmann rearrangement begins with the activation of the oxime's hydroxyl group, typically by protonation with a strong acid, to turn it into a better leaving group.[2][3] This is followed by a concerted[5][9]-shift where the group anti-periplanar to the leaving group migrates from carbon to the electron-deficient nitrogen, displacing the leaving group (e.g., water).[5][15] This migration results in the formation of a nitrilium ion intermediate. The nitrilium ion is then attacked by a nucleophile, usually water, which after deprotonation and tautomerization yields the final amide product.[4][14]

Q2: What are the most common catalysts used for the Beckmann rearrangement?

A2: A wide range of catalysts can be employed, with the choice depending on the substrate's sensitivity and the desired reaction conditions.

  • Brønsted Acids: Concentrated sulfuric acid (H₂SO₄), polyphosphoric acid (PPA), and hydrochloric acid (HCl) are classic and powerful catalysts.[5]

  • Lewis Acids: Reagents like phosphorus pentachloride (PCl₅), thionyl chloride (SOCl₂), and boron trifluoride (BF₃) are also commonly used.[1][5]

  • Organocatalysts: More recently, milder organocatalytic systems, such as cyanuric chloride with a co-catalyst, have been developed.[1][16]

  • Solid Acids: For industrial and greener processes, solid acid catalysts like zeolites are often used, particularly in vapor-phase rearrangements.[16]

Q3: How does the solvent affect the Beckmann rearrangement?

A3: The solvent can have a profound effect on the reaction, sometimes acting as an active participant rather than just a medium.[9][10]

  • Polarity: Polar solvents can help stabilize the charged intermediates involved in the reaction.[12]

  • Active Participation: Some studies suggest that the solvent can actively assist in the rate-determining step by facilitating proton transfer.[9][10]

  • Competitive Adsorption: In reactions using solid acid catalysts, the solvent can compete with the substrate for active sites on the catalyst surface, influencing the reaction rate.[11]

  • Yield and Selectivity: The choice of solvent can significantly impact the yield and selectivity. For instance, in the vapor-phase rearrangement of cyclohexanone oxime, polar solvents like methanol and ethanol have been shown to improve the selectivity towards ε-caprolactam.[12][17]

Q4: What is the industrial significance of the Beckmann rearrangement?

A4: The Beckmann rearrangement is of immense industrial importance, most notably in the production of nylon-6.[1][5] The key step in this process is the rearrangement of cyclohexanone oxime to ε-caprolactam, which is the monomer used for the polymerization of nylon-6.[5] This single application accounts for the production of millions of tons of caprolactam annually. The reaction is also used in the synthesis of other valuable chemicals and pharmaceuticals, such as paracetamol.[8][14]

Data Presentation

Table 1: Effect of Catalyst on the Beckmann Rearrangement of Cyclohexanone Oxime

CatalystSolventTemperature (°C)Conversion (%)Selectivity to ε-caprolactam (%)Reference
H-Beta ZeoliteToluene1009585[11]
Silicalite-1Ethanol (vapor)350>9998[12]
B₂O₃/TiO₂-ZrO₂Acetonitrile (vapor)35010098.6[12]
Cyanuric Chloride/ZnCl₂AcetonitrileReflux-30 (for ε-caprolactam)[18]
Ga(OTf)₃1,2-Dichloroethane4092-[7][8]
HgCl₂Acetonitrile80-High Yields (unspecified)[7][8]

Table 2: Influence of Solvent on the Vapor-Phase Beckmann Rearrangement of Cyclohexanone Oxime over Silicalite-1

SolventPolarityConversion (%)Selectivity to ε-caprolactam (%)Reference
MethanolHighHighHigh[12]
EthanolMediumHighHigh[12]
1-HexanolLowLowerLower[12]
AcetonitrileHigh10098.6 (with B₂O₃/TiO₂-ZrO₂)[12]
BenzeneNon-polar-Lower[17]

Experimental Protocols

Protocol 1: General Procedure for the Beckmann Rearrangement of a Ketoxime using a Strong Acid (e.g., Sulfuric Acid)

  • Preparation: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve the ketoxime (1 equivalent) in a suitable inert solvent (e.g., anhydrous toluene or dioxane).

  • Catalyst Addition: Slowly and carefully add concentrated sulfuric acid (2-5 equivalents) to the stirred solution at room temperature. The addition is often exothermic, so cooling in an ice bath may be necessary.

  • Reaction: Heat the reaction mixture to the desired temperature (e.g., 100-130°C) and monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

  • Work-up: After the reaction is complete, cool the mixture to room temperature and carefully pour it into a beaker of crushed ice and water.

  • Neutralization and Extraction: Neutralize the acidic solution by the slow addition of a base (e.g., saturated sodium bicarbonate solution or sodium hydroxide solution) until the pH is neutral or slightly basic. Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate or dichloromethane) three times.

  • Purification: Combine the organic extracts, dry over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate the solvent under reduced pressure. The crude amide can then be purified by recrystallization or column chromatography.

Protocol 2: Beckmann Rearrangement under Milder Conditions using Cyanuric Chloride and DMF

This procedure is adapted from a method for the conversion of ketoximes to amides under mild conditions.[19]

  • Reagent Preparation: In a flask, dissolve 2,4,6-trichloro[6][9][10]triazine (cyanuric chloride, TCT) (1 equivalent) in a minimal amount of N,N-dimethylformamide (DMF) at room temperature.

  • Oxime Addition: To this solution, add a solution of the ketoxime (1 equivalent) in DMF.

  • Reaction: Stir the mixture at room temperature. The reaction time can vary from a few hours to 24 hours depending on the substrate.[19] Monitor the reaction by TLC.

  • Quenching and Work-up: Once the reaction is complete, quench the reaction by adding water.

  • Extraction: Extract the product with an appropriate organic solvent. The triazine byproducts are removed during the aqueous work-up.

  • Purification: Dry the organic layer, remove the solvent, and purify the resulting amide as needed.

Visualizations

Beckmann_Rearrangement_Workflow cluster_prep Preparation cluster_rearrangement Rearrangement cluster_analysis Analysis & Purification Ketone Start: Ketone/Aldehyde Oxime_Formation Oxime Formation (Hydroxylamine) Ketone->Oxime_Formation Oxime Isolated Oxime Oxime_Formation->Oxime Catalyst_Selection Select Catalyst (e.g., H₂SO₄, PCl₅, Organocatalyst) Oxime->Catalyst_Selection Reaction_Setup Set up Reaction (Solvent, Temperature) Catalyst_Selection->Reaction_Setup Rearrangement Beckmann Rearrangement Reaction_Setup->Rearrangement Workup Aqueous Work-up & Extraction Rearrangement->Workup Purification Purification (Chromatography/Recrystallization) Workup->Purification Product Final Product: Amide/Lactam Purification->Product

Caption: Experimental workflow for the Beckmann rearrangement.

Troubleshooting_Beckmann Start Low Yield or No Reaction Check_Catalyst Is the catalyst active and appropriate? Start->Check_Catalyst Check_Temp Is the reaction temperature optimal? Check_Catalyst->Check_Temp Yes Increase_Catalyst Increase catalyst strength or concentration Check_Catalyst->Increase_Catalyst No Check_Solvent Is the solvent suitable? Check_Temp->Check_Solvent Yes Increase_Temp Increase reaction temperature Check_Temp->Increase_Temp No Change_Solvent Change to a more polar/suitable solvent Check_Solvent->Change_Solvent No Success Reaction Optimized Check_Solvent->Success Yes Increase_Catalyst->Check_Catalyst Increase_Temp->Check_Temp Change_Solvent->Check_Solvent

Caption: Troubleshooting flowchart for low reaction yield.

Side_Reactions cluster_side Potential Side Reactions Main Beckmann Rearrangement Desired Amide Start Oxime Start->Main Fragmentation Beckmann Fragmentation Nitrile + Carbocation Product Start->Fragmentation Hydrolysis Hydrolysis Ketone/Aldehyde Start->Hydrolysis Isomerization Oxime Isomerization Mixture of Amide Regioisomers Start->Isomerization

Caption: Common side reactions in the Beckmann rearrangement.

References

Technical Support Center: Purification of 4,4-Dimethylcyclohexanone Oxime

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the purification of 4,4-Dimethylcyclohexanone oxime.

Troubleshooting Guide

This guide addresses common issues encountered during the purification of this compound.

Issue 1: Low or No Crystal Formation During Recrystallization

Possible Cause Troubleshooting Step
Inappropriate Solvent System The compound may be too soluble or insoluble in the chosen solvent.
- Action: Perform a systematic solvent screen with small amounts of crude material. Test a range of solvents with varying polarities (e.g., water, ethanol, isopropanol, acetone, ethyl acetate, toluene, hexanes). A good recrystallization solvent will dissolve the compound when hot but not at room temperature.
Insufficient Concentration The solution may be too dilute for crystals to form upon cooling.
- Action: Concentrate the solution by carefully evaporating some of the solvent and allow it to cool again.
Solution Cooled Too Quickly Rapid cooling can lead to the formation of an oil or amorphous solid instead of crystals.
- Action: Allow the solution to cool slowly to room temperature, and then place it in an ice bath or refrigerator. Inducing crystallization by scratching the inside of the flask with a glass rod or adding a seed crystal can be beneficial.
Presence of Impurities Certain impurities can inhibit crystallization.
- Action: Attempt to remove impurities by washing the crude product with a suitable solvent in which the oxime is sparingly soluble but the impurities are soluble. Alternatively, consider purification by column chromatography before recrystallization.

Issue 2: Oily Product Obtained After Purification

Possible Cause Troubleshooting Step
Melting Point Depression Impurities can lower the melting point of the compound, causing it to appear as an oil. The melting point of the starting material, 4,4-Dimethylcyclohexanone, is 41-45 °C.[1]
- Action: The purity of the product needs to be increased. Consider an additional purification step such as column chromatography followed by recrystallization.
Incomplete Drying Residual solvent can cause the product to appear oily.
- Action: Ensure the purified product is thoroughly dried under vacuum to remove any remaining solvent.
Product is an Isomeric Mixture The presence of E/Z isomers of the oxime can sometimes complicate crystallization.
- Action: While challenging to separate by simple recrystallization, column chromatography may be effective in separating isomers.

Issue 3: Product is Colored

Possible Cause Troubleshooting Step
Presence of Colored Impurities Impurities from the synthesis, such as unreacted starting materials or byproducts, may be colored.
- Action: Recrystallization with the addition of a small amount of activated charcoal can help remove colored impurities. The charcoal should be filtered from the hot solution before cooling.
Degradation of the Product Oximes can be sensitive to heat and acidic or basic conditions, potentially leading to decomposition and colored byproducts.
- Action: Avoid prolonged heating during recrystallization. If purification involves chromatography, ensure the silica gel is neutral or consider using a different stationary phase like alumina.

Frequently Asked Questions (FAQs)

Q1: What are the recommended recrystallization solvents for this compound?

Q2: How can I remove unreacted 4,4-Dimethylcyclohexanone from my oxime product?

A2: Unreacted ketone can often be removed by recrystallization, as its solubility profile will differ from that of the oxime. Alternatively, column chromatography is a very effective method for separating the more polar oxime from the less polar ketone. A solvent system such as a mixture of hexanes and ethyl acetate would be a good starting point for developing a separation method on silica gel.

Q3: What are the potential impurities in the synthesis of this compound?

A3: Besides unreacted 4,4-Dimethylcyclohexanone, other potential impurities could arise from side reactions or decomposition. In the analogous Beckmann rearrangement of cyclohexanone oxime, impurities such as cyclohexanone, 2-cyclohexen-1-one, and various condensation products have been identified.[2] While the purification of the oxime itself is the focus here, it is important to be aware of potential downstream impurities if the oxime is used in subsequent reactions.

Q4: Can I use column chromatography to purify this compound?

A4: Yes, column chromatography is a suitable technique for purifying this compound. Silica gel is a common stationary phase. A gradient of a non-polar solvent (e.g., hexanes) and a more polar solvent (e.g., ethyl acetate) is a good starting point for elution. The progress of the separation can be monitored by Thin Layer Chromatography (TLC).

Q5: What is the expected melting point of pure this compound?

A5: Specific experimental data for the melting point of this compound is not consistently reported in publicly available literature. However, it is expected to be a white solid.[3] For comparison, the melting point of the starting material, 4,4-Dimethylcyclohexanone, is 41-45 °C.[1] A sharp melting point range for the purified oxime would be a good indicator of its purity.

Data Presentation

Table 1: Physical Properties of 4,4-Dimethylcyclohexanone and its Oxime

Compound Molecular Formula Molecular Weight ( g/mol ) Melting Point (°C) Solubility
4,4-DimethylcyclohexanoneC8H14O[1]126.20[4]41-45[1][5]Soluble in DMSO.[6]
This compoundC8H15NO[6][7][8]141.21[6][8]Not consistently reportedSpecific quantitative data not readily available. Experimental determination is recommended.

Experimental Protocols

Protocol 1: General Recrystallization Procedure

  • Solvent Selection: In a small test tube, add approximately 20-30 mg of the crude this compound. Add a few drops of the chosen solvent and observe the solubility at room temperature. If it is insoluble, gently heat the test tube. A suitable solvent will dissolve the compound when hot but show low solubility at room temperature.

  • Dissolution: Place the crude oxime in an Erlenmeyer flask. Add the minimum amount of the selected recrystallization solvent to dissolve the compound at its boiling point.

  • Decolorization (if necessary): If the solution is colored, allow it to cool slightly and add a small amount of activated charcoal. Reheat the solution to boiling for a few minutes.

  • Hot Filtration: Quickly filter the hot solution through a pre-warmed funnel with fluted filter paper to remove any insoluble impurities (and charcoal if used).

  • Crystallization: Allow the filtrate to cool slowly to room temperature. If crystals do not form, try scratching the inner wall of the flask with a glass rod or adding a seed crystal. Once cloudiness appears, place the flask in an ice bath to maximize crystal formation.

  • Isolation and Drying: Collect the crystals by vacuum filtration using a Büchner funnel. Wash the crystals with a small amount of cold recrystallization solvent. Dry the crystals under vacuum to a constant weight.

Protocol 2: General Column Chromatography Procedure

  • Stationary Phase and Eluent Selection: Prepare a TLC plate to determine a suitable eluent system. A good eluent will give the desired compound a retention factor (Rf) of approximately 0.3-0.4. A mixture of hexanes and ethyl acetate is a good starting point.

  • Column Packing: Pack a glass column with silica gel using the chosen eluent system (slurry packing is recommended).

  • Sample Loading: Dissolve the crude oxime in a minimal amount of the eluent or a slightly more polar solvent. Alternatively, adsorb the crude product onto a small amount of silica gel and load the dry powder onto the top of the column.

  • Elution: Begin eluting the column with the chosen solvent system. Collect fractions in test tubes.

  • Fraction Analysis: Monitor the fractions by TLC to identify those containing the purified oxime.

  • Solvent Removal: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified this compound.

Mandatory Visualization

Purification_Workflow cluster_synthesis Synthesis cluster_purification Purification cluster_analysis Analysis Crude_Product Crude this compound Recrystallization Recrystallization Crude_Product->Recrystallization Initial Attempt Purity_Check Purity Check (TLC, Melting Point) Recrystallization->Purity_Check Column_Chromatography Column Chromatography Column_Chromatography->Recrystallization Further Purification Purity_Check->Column_Chromatography Impure Pure_Product Pure this compound Purity_Check->Pure_Product Purity OK

Caption: General workflow for the purification and analysis of this compound.

Troubleshooting_Diagram Start Start Purification Problem Problem Encountered? Start->Problem No_Crystals Low/No Crystal Formation Problem->No_Crystals Yes Oily_Product Oily Product Problem->Oily_Product Yes Colored_Product Colored Product Problem->Colored_Product Yes Success Pure Product Obtained Problem->Success No Solvent_Screen Perform Solvent Screen No_Crystals->Solvent_Screen Slow_Cooling Ensure Slow Cooling No_Crystals->Slow_Cooling Dry_Thoroughly Dry Thoroughly Under Vacuum Oily_Product->Dry_Thoroughly Column_Chromatography Consider Column Chromatography Oily_Product->Column_Chromatography Charcoal_Treatment Recrystallize with Charcoal Colored_Product->Charcoal_Treatment Solvent_Screen->Success Slow_Cooling->Success Dry_Thoroughly->Success Charcoal_Treatment->Success Column_Chromatography->Success

Caption: Decision-making diagram for troubleshooting the purification of this compound.

References

Technical Support Center: Beckmann Rearrangement & Fragmentation

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during the Beckmann rearrangement of substituted oximes, with a special focus on preventing the competing Beckmann fragmentation.

Troubleshooting Guide: Preventing Beckmann Fragmentation

This guide addresses common issues observed during the Beckmann rearrangement and provides systematic solutions to favor the formation of the desired amide product over fragmentation byproducts.

Question: My reaction is yielding a significant amount of nitrile and/or products derived from a carbocation intermediate instead of the expected amide. How can I suppress this Beckmann fragmentation?

Answer:

Beckmann fragmentation is a common side reaction, particularly when the migrating group can form a stable carbocation. To minimize fragmentation and promote the desired rearrangement, a systematic approach to optimizing your reaction conditions is recommended. Here are key parameters to investigate:

1. Re-evaluate Your Catalyst and Reaction Conditions:

Strongly acidic and high-temperature conditions can favor fragmentation.[1][2] Consider modifying your catalytic system and reaction setup.

  • Move to Milder Lewis Acids: Instead of strong Brønsted acids like sulfuric acid, employ milder Lewis acids or activating agents. Reagents like cyanuric chloride, p-toluenesulfonyl chloride (TsCl), or phosphorus pentachloride (PCl5) can activate the oxime hydroxyl group under less harsh conditions, often at lower temperatures.[1][3]

  • Lower the Reaction Temperature: If your protocol uses elevated temperatures, try running the reaction at a lower temperature or even at room temperature. Milder activating agents often allow for reduced reaction temperatures.

  • Consider Non-Acidic Conditions: Pre-forming oxime sulfonates (e.g., tosylates) allows the rearrangement to be conducted under neutral or even basic conditions by heating in an inert solvent, which can significantly reduce fragmentation.[3]

2. Optimize Your Solvent Choice:

The polarity of the solvent can influence the reaction pathway.

  • Aprotic Solvents: For rearrangements involving sulfonate esters, aprotic solvents like dichloromethane (DCM), toluene, or acetonitrile are commonly used and can help minimize side reactions.[3]

  • Solvent Effects on Protonation: The choice of solvent can affect the protonation of the oxime. Polar aprotic or non-polar solvents can sometimes lead to better results with solid acid catalysts.[4]

3. Analyze the Oxime Substituents:

The structure of your oxime is a critical determinant of the reaction outcome.

  • Carbocation Stability: The primary driver for Beckmann fragmentation is the formation of a stable carbocation.[1] If the group alpha to the oxime is a quaternary carbon or can otherwise stabilize a positive charge (e.g., through hyperconjugation or resonance), fragmentation is more likely.[1][5]

  • Migratory Aptitude: The inherent migratory aptitude of the group anti to the hydroxyl group also plays a role. The general order is: tertiary alkyl > secondary alkyl, aryl > primary alkyl > methyl.[3][6] If a group with high migratory aptitude is present but fragmentation is still an issue, focusing on milder reaction conditions is crucial.

Troubleshooting Workflow:

Here is a decision-making workflow to guide your optimization efforts:

troubleshooting_workflow start High Beckmann Fragmentation Observed check_substrate Is the α-carbon prone to forming a stable carbocation (e.g., quaternary center)? start->check_substrate yes_substrate Yes check_substrate->yes_substrate Yes no_substrate No check_substrate->no_substrate No change_reagent Switch to milder activating reagent (e.g., TsCl, PCl5, cyanuric chloride) yes_substrate->change_reagent no_substrate->change_reagent lower_temp Lower reaction temperature change_reagent->lower_temp preform_sulfonate Pre-form oxime sulfonate and rearrange under neutral/basic conditions lower_temp->preform_sulfonate optimize_solvent Optimize solvent system (e.g., aprotic solvents) preform_sulfonate->optimize_solvent recheck_yield Analyze product ratio optimize_solvent->recheck_yield recheck_yield->change_reagent Fragmentation still high success Fragmentation Suppressed recheck_yield->success Desired product obtained

Caption: Troubleshooting workflow for minimizing Beckmann fragmentation.

Frequently Asked Questions (FAQs)

Q1: What is the fundamental difference between the Beckmann rearrangement and Beckmann fragmentation pathways?

A1: Both pathways are initiated by the conversion of the oxime's hydroxyl group into a good leaving group. The divergence occurs in the subsequent step. In the Beckmann rearrangement , the group anti-periplanar to the leaving group migrates to the nitrogen atom in a concerted fashion, leading to the formation of a nitrilium ion, which is then hydrolyzed to an amide. In Beckmann fragmentation , if the migrating group can form a stable carbocation, the C-C bond cleaves to generate a nitrile and a separate carbocation intermediate.[1]

Reaction Pathways:

reaction_pathways oxime Activated Oxime rearrangement Beckmann Rearrangement oxime->rearrangement fragmentation Beckmann Fragmentation oxime->fragmentation amide Amide Product rearrangement->amide condition1 Favorable for Rearrangement: Milder conditions Less stable carbocation rearrangement->condition1 nitrile Nitrile + Carbocation Products fragmentation->nitrile condition2 Favorable for Fragmentation: Harsh conditions Stable carbocation fragmentation->condition2

Caption: Competing pathways of Beckmann rearrangement and fragmentation.

Q2: How do electron-donating and electron-withdrawing groups on an aryl migrating group affect the reaction?

A2: Generally, electron-donating groups on an aryl ring enhance its migratory aptitude, which can favor the rearrangement process. Conversely, strong electron-withdrawing groups can retard the reaction rate.

Q3: Can I completely avoid fragmentation for an oxime with an α-tertiary alkyl group?

A3: While completely eliminating fragmentation can be challenging for substrates that form very stable carbocations, it can often be significantly suppressed. The key is to use reaction conditions that lower the activation energy for the rearrangement pathway relative to the fragmentation pathway. Employing milder, non-acidic methods, such as the pre-formation of an oxime tosylate followed by gentle heating, is often the most effective strategy.[3]

Q4: Are there any "green" or more environmentally friendly methods to promote the Beckmann rearrangement while avoiding fragmentation?

A4: Yes, research has focused on developing more sustainable methods. The use of solid acid catalysts, such as zeolites, can facilitate the reaction and allow for easier catalyst separation and recycling.[7][8] Additionally, mechanochemical methods, which involve solvent-free grinding of reactants, have been shown to efficiently promote the Beckmann rearrangement under milder conditions.[9]

Data on Reaction Conditions and Product Selectivity

The following tables provide a summary of how different reaction parameters can influence the outcome of the Beckmann rearrangement, with a focus on selectivity for the amide product over fragmentation byproducts.

Table 1: Influence of Catalyst/Activating Reagent on Product Selectivity

Substrate (Oxime of)Catalyst/ReagentSolventTemperature (°C)Rearrangement Product Yield (%)Fragmentation ProductsReference
CyclohexanoneH₂SO₄->100HighMinimal[1]
CyclohexanoneCyanuric Chloride/ZnCl₂AcetonitrileRefluxHighMinimal[1]
Acetophenone2,4,6-trichloro[1][7][10]triazine (TCT)/DMFDMFRoom Temp~95Not reported[2]
α-tertiary alkyl ketoximeStrong Acid (e.g., H₂SO₄)-HighLowMajor products[1][5]
α-tertiary alkyl ketoximep-Toluenesulfonyl chloridePyridine0 to RTModerate to HighSignificantly reduced[3]

Table 2: Influence of Solvent on Beckmann Rearrangement

CatalystSolvent PolarityGeneral ObservationReference
Solid Acid (e.g., H-Beta)Polar vs. Non-polarA balance is needed; polar solvents can compete for active sites, while very non-polar solvents may be less effective.[4]
Sulfonate EstersAprotic (DCM, Toluene)Generally favored to minimize hydrolysis and other side reactions.[3]
Trifluoroacetic acidAprotic (Toluene, Acetonitrile)High yield and selectivity for ε-caprolactam formation observed.[7]

Experimental Protocols

Protocol 1: General Procedure for Beckmann Rearrangement under Mild Conditions using 2,4,6-Trichloro[1][7][10]triazine (TCT)

This protocol is adapted from a procedure reported for the rearrangement of various ketoximes to their corresponding amides in high yields at room temperature.[2]

Materials:

  • Ketoxime

  • 2,4,6-trichloro[1][7][10]triazine (TCT, cyanuric chloride)

  • N,N-Dimethylformamide (DMF)

  • Water

  • Saturated aqueous sodium carbonate (Na₂CO₃) solution

  • 1 N Hydrochloric acid (HCl)

  • Brine

  • Sodium sulfate (Na₂SO₄)

  • Standard laboratory glassware and magnetic stirrer

Procedure:

  • In a round-bottom flask equipped with a magnetic stir bar, dissolve 1.0 equivalent of the ketoxime in a minimal amount of DMF.

  • In a separate flask, dissolve 1.0 equivalent of TCT in DMF at room temperature.

  • Add the ketoxime solution to the TCT solution.

  • Stir the reaction mixture at room temperature. Monitor the reaction progress by thin-layer chromatography (TLC). Reaction times can vary from a few hours to 24 hours depending on the substrate.

  • Upon completion, quench the reaction by adding water.

  • Transfer the mixture to a separatory funnel and wash the organic phase sequentially with a saturated solution of Na₂CO₃, 1 N HCl, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄.

  • Filter and concentrate the organic phase under reduced pressure to yield the crude amide product. Further purification can be performed by recrystallization or column chromatography if necessary.

Protocol 2: Beckmann Rearrangement via Pre-formed Oxime Tosylate

This two-step procedure is particularly useful for substrates prone to fragmentation under acidic conditions.

Step A: Formation of the Oxime Tosylate

Materials:

  • Ketoxime

  • p-Toluenesulfonyl chloride (TsCl)

  • Pyridine

  • Dichloromethane (DCM)

  • Ice bath

Procedure:

  • Dissolve 1.0 equivalent of the ketoxime in a mixture of DCM and pyridine at 0 °C in an ice bath.

  • Slowly add 1.1 equivalents of TsCl to the solution.

  • Stir the reaction mixture at 0 °C and allow it to slowly warm to room temperature. Monitor the reaction by TLC until the starting oxime is consumed.

  • Quench the reaction with water and extract the product with DCM.

  • Wash the organic layer with 1 N HCl to remove pyridine, followed by saturated aqueous NaHCO₃ and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude oxime tosylate.

Step B: Rearrangement of the Oxime Tosylate

Materials:

  • Crude oxime tosylate from Step A

  • An inert solvent (e.g., toluene or dioxane)

Procedure:

  • Dissolve the crude oxime tosylate in an inert solvent like toluene.

  • Heat the solution to reflux and monitor the reaction by TLC.

  • Once the rearrangement is complete, cool the reaction mixture to room temperature.

  • Remove the solvent under reduced pressure.

  • The resulting crude amide can be purified by column chromatography or recrystallization.

Logical Relationships in Beckmann Reactions

The outcome of a Beckmann reaction is determined by a delicate balance of several factors. The following diagram illustrates the key relationships influencing the selectivity between rearrangement and fragmentation.

logical_relationships substrate Substrate Structure (α-substituent) carbocation Carbocation Stability substrate->carbocation determines catalyst Catalyst/Reagent (Acid Strength) rearrangement_rate Rate of Rearrangement catalyst->rearrangement_rate influences fragmentation_rate Rate of Fragmentation catalyst->fragmentation_rate influences temperature Reaction Temperature temperature->rearrangement_rate influences temperature->fragmentation_rate influences solvent Solvent Polarity solvent->rearrangement_rate influences solvent->fragmentation_rate influences carbocation->fragmentation_rate promotes outcome Reaction Outcome rearrangement_rate->outcome fragmentation_rate->outcome rearrangement_product Amide (Rearrangement) outcome->rearrangement_product if Rearrangement > Fragmentation fragmentation_product Nitrile (Fragmentation) outcome->fragmentation_product if Fragmentation > Rearrangement

References

Technical Support Center: 4,4-Dimethylcyclohexanone Oxime Production

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 4,4-dimethylcyclohexanone oxime. The information provided is designed to address common challenges encountered during laboratory-scale experiments and considerations for scaling up production.

Troubleshooting Guide

This guide addresses specific issues that may arise during the synthesis of this compound.

Issue Potential Cause(s) Recommended Solution(s)
Low or No Product Yield Incomplete reaction due to insufficient reaction time or temperature.Monitor the reaction progress using Thin Layer Chromatography (TLC) or Gas Chromatography (GC). If the reaction is sluggish, consider increasing the temperature or extending the reaction time. Note that excessive heat can lead to decomposition.[1]
Incorrect pH of the reaction mixture.The rate of oximation is pH-dependent. For ketoxime formation, the reaction is often carried out under mildly acidic to neutral conditions. If using hydroxylamine hydrochloride, a base is typically added to neutralize the HCl released. Ensure the appropriate stoichiometry of the base.
Poor quality of reagents.Use fresh, high-purity 4,4-dimethylcyclohexanone and hydroxylamine hydrochloride. Hydroxylamine solutions can degrade over time.
Formation of Multiple Products (Impurities) Presence of E/Z isomers.The formation of both E and Z isomers is common in ketoxime synthesis and is thermodynamically controlled.[2] Separation can be achieved by column chromatography or fractional crystallization. To control the isomer ratio, consider adjusting the reaction temperature or using specific catalysts as reported in the literature for similar ketones.[3]
Side reactions such as self-condensation of the ketone.Maintain optimal reaction temperature. Side reactions are more likely to occur at elevated temperatures.[1] The use of a suitable solvent can also minimize side reactions.
Decomposition of the product or hydroxylamine.Avoid excessive heating during the reaction and work-up. Hydroxylamine is unstable at high temperatures.[1]
Difficulty in Product Isolation and Purification Presence of inorganic salt by-products.In the conventional method using hydroxylamine hydrochloride and a base, inorganic salts are formed. These can be removed by washing the organic extract with water. For larger scales, this can be a significant challenge.
Product is an oil or low-melting solid.If the product does not crystallize easily, purification by column chromatography may be necessary. Seeding with a small crystal of the pure product can sometimes induce crystallization.
Inconsistent Results When Scaling Up Poor heat transfer in a larger reactor.The oximation reaction can be exothermic. Ensure efficient stirring and temperature control to maintain a consistent reaction temperature throughout the vessel. The use of a jacketed reactor with a temperature control unit is recommended for larger scales.
Inefficient mixing of reactants.As the scale increases, ensure that the mixing is sufficient to keep the reactants in close contact, especially if there are multiple phases.
Changes in reaction kinetics.Reaction kinetics can be influenced by factors such as surface area to volume ratio, which changes upon scale-up. It may be necessary to re-optimize reaction parameters at a larger scale.

Frequently Asked Questions (FAQs)

Q1: What is the most common laboratory method for synthesizing this compound?

A1: The most common method is the reaction of 4,4-dimethylcyclohexanone with hydroxylamine hydrochloride in the presence of a base, such as sodium acetate or sodium carbonate, in a suitable solvent like ethanol or a water-ethanol mixture.[4]

Q2: How can I control the formation of E/Z isomers?

A2: The ratio of E/Z isomers is often under thermodynamic control.[2] While complete control can be challenging, you can influence the ratio by adjusting the reaction temperature and the choice of solvent and base.[3] In some cases, one isomer may be selectively crystallized from the mixture. For specific applications requiring a single isomer, preparative chromatography or stereoselective synthesis methods may be necessary.[2][5]

Q3: What are the main challenges in scaling up the production of this compound?

A3: Key challenges include:

  • Heat Management: The reaction can be exothermic, and maintaining a consistent temperature in a large reactor is crucial to avoid side reactions and decomposition.[6]

  • Waste Management: The conventional synthesis generates a significant amount of inorganic salt waste, which can be problematic for large-scale production.

  • Purification: Isolating the pure oxime from unreacted starting materials, by-products, and isomers can be more complex at a larger scale.

  • Safety: Hydroxylamine can be unstable, especially at higher concentrations and temperatures, which requires careful handling and process control at an industrial scale.

Q4: Are there greener alternatives to the classical synthesis method?

A4: Yes, greener alternatives are being explored for oxime synthesis. These include:

  • Ammoximation: This industrial process for cyclohexanone oxime involves the reaction of the ketone with ammonia and hydrogen peroxide over a titanium silicalite (TS-1) catalyst. This method produces water as the only by-product.

  • Electrochemical Synthesis: This approach can produce oximes with high yields under mild conditions, but scaling up electrochemical reactors presents its own challenges.

Q5: What is the typical work-up procedure for the synthesis of this compound?

A5: A typical laboratory work-up involves removing the solvent under reduced pressure, extracting the product into an organic solvent, washing the organic layer with water and brine to remove inorganic salts and water-soluble impurities, drying the organic layer over a drying agent like sodium sulfate, and finally, removing the solvent to obtain the crude product. Further purification is often done by recrystallization or column chromatography.

Experimental Protocols

Laboratory Scale Synthesis of this compound

This protocol is a general guideline for a laboratory-scale synthesis.

Materials:

  • 4,4-Dimethylcyclohexanone

  • Hydroxylamine hydrochloride (NH₂OH·HCl)

  • Sodium carbonate (Na₂CO₃)

  • Ethanol

  • Water

  • Ethyl acetate

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 4,4-dimethylcyclohexanone in a mixture of ethanol and water.

  • Add hydroxylamine hydrochloride to the solution.

  • Slowly add a solution of sodium carbonate in water to the reaction mixture.

  • Heat the mixture to reflux and maintain for a specified time, monitoring the reaction by TLC.

  • After the reaction is complete, cool the mixture to room temperature.

  • Remove the ethanol by rotary evaporation.

  • Extract the aqueous residue with ethyl acetate.

  • Combine the organic extracts and wash sequentially with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate.

  • Filter off the drying agent and concentrate the filtrate under reduced pressure to yield the crude this compound.

  • Purify the crude product by recrystallization or column chromatography.

Data Presentation

Table 1: Typical Reaction Parameters for Laboratory Scale Synthesis

ParameterValue
Molar Ratio (Ketone:Hydroxylamine HCl:Base)1 : 1.2 : 1.2
Solvent SystemEthanol/Water
Reaction TemperatureReflux
Reaction Time2-4 hours (monitor by TLC)
Typical Yield80-90% (crude)

Note: These are approximate values and may need to be optimized for specific experimental setups.

Visualizations

Experimental Workflow

experimental_workflow cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification reactants 4,4-Dimethylcyclohexanone Hydroxylamine HCl Sodium Carbonate reaction_vessel Reaction at Reflux reactants->reaction_vessel solvent Ethanol/Water solvent->reaction_vessel evaporation Solvent Evaporation reaction_vessel->evaporation Cooling extraction Ethyl Acetate Extraction evaporation->extraction washing Water & Brine Wash extraction->washing drying Drying (Na2SO4) washing->drying concentration Concentration drying->concentration purification_method Recrystallization or Column Chromatography concentration->purification_method Crude Product final_product Pure this compound purification_method->final_product troubleshooting_low_yield cluster_causes Potential Causes cluster_solutions Solutions low_yield Low or No Product Yield incomplete_reaction Incomplete Reaction low_yield->incomplete_reaction incorrect_ph Incorrect pH low_yield->incorrect_ph poor_reagents Poor Reagent Quality low_yield->poor_reagents monitor_reaction Monitor Reaction (TLC/GC) Increase Temp/Time incomplete_reaction->monitor_reaction adjust_ph Adjust Base Stoichiometry incorrect_ph->adjust_ph use_fresh_reagents Use High-Purity Reagents poor_reagents->use_fresh_reagents

References

Technical Support Center: Troubleshooting Oxime Reactions

Author: BenchChem Technical Support Team. Date: November 2025

<_>

Welcome to the technical support center for oxime synthesis. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals resolve common issues encountered during oxime reactions, particularly those resulting in low conversion rates.

Section 1: Reagent and Substrate Issues

FAQ: How does the quality of starting materials affect oxime synthesis?

The purity of both the carbonyl compound (aldehyde or ketone) and the hydroxylamine reagent is critical for achieving high conversion rates. Impurities can lead to side reactions, catalyst inhibition, or degradation of reagents, all of which can lower the yield of the desired oxime.[1][2]

  • Carbonyl Compounds : Aldehydes are susceptible to oxidation to carboxylic acids. Ensure they are pure and, if necessary, distill liquid aldehydes before use.[2]

  • Hydroxylamine : Hydroxylamine and its salts (e.g., hydroxylamine hydrochloride) can be unstable.[3][4] It is recommended to use fresh, high-purity hydroxylamine for best results. Store it properly, as it can absorb moisture and decompose.[4][5]

FAQ: My reaction is sluggish with a sterically hindered ketone. What can I do?

Steric hindrance around the carbonyl group can significantly slow down the rate of oxime formation.[6][7] For sterically demanding substrates, consider the following adjustments:

  • Increase Reaction Temperature : Higher temperatures can provide the necessary activation energy to overcome steric barriers. However, be cautious of potential side reactions like the Beckmann rearrangement at very high temperatures (140-170°C).[1]

  • Prolong Reaction Time : Keton-based reactions are often slower than those with aldehydes and may require longer reaction times for completion.[1]

  • Use a Catalyst : Certain catalysts can facilitate the reaction with hindered substrates.[1]

Section 2: Reaction Condition Optimization

FAQ: What is the optimal pH for an oxime reaction, and how do I maintain it?

The formation of oximes is highly pH-dependent. The reaction involves a nucleophilic attack of hydroxylamine on the carbonyl carbon, followed by dehydration. This process is typically fastest under weakly acidic conditions (around pH 4.5).[8][9]

  • Why is pH important?

    • At low pH (highly acidic), the nitrogen atom of hydroxylamine becomes protonated, reducing its nucleophilicity and slowing the initial attack on the carbonyl.[8]

    • At high pH (basic or neutral), the dehydration of the tetrahedral intermediate is slow, as it is acid-catalyzed.[8]

  • How to control pH:

    • When using hydroxylamine hydrochloride (NH₂OH·HCl), a weak base like pyridine or sodium carbonate is often added to neutralize the liberated HCl and maintain a suitable pH.[2][10]

    • In some modern procedures, bases like potassium carbonate (K₂CO₃) are used to adjust the pH to an optimal level, around 10, for specific protocols.[11]

The following table summarizes the effect of a base catalyst on yield.

SubstrateBaseReaction TimeYield (%)
3-ChlorobenzaldehydeNone10 min (kept overnight)12
3-ChlorobenzaldehydeNa₂CO₃2 min95
Data sourced from a study on grinding synthesis of oximes, demonstrating the necessity of a base to achieve high yield in a short time frame.[2]
FAQ: My conversion rate is low. Should I increase the temperature?

Increasing the temperature can often improve reaction rates. Classical methods for oxime synthesis sometimes involve refluxing an alcoholic solution.[1][10] However, the optimal temperature depends on the specific substrates and conditions.

  • Room Temperature Reactions : Many modern, efficient methods are designed to run at room temperature, often employing catalysts or solvent-free conditions to achieve high yields in short times.[1][2][12]

  • Elevated Temperatures : For less reactive substrates, heating to around 60-80°C may be necessary.[1][11] Be aware that excessive heat can lead to the formation of byproducts. For instance, some reactions yield Beckmann rearrangement products at temperatures of 140-170°C.[1]

FAQ: How does solvent choice impact the reaction?

The choice of solvent can influence reaction rates and yields. While traditional methods often use alcohols like methanol or ethanol[2], newer, "green" chemistry approaches utilize water, solvent-free conditions, or biphasic systems.[1][12]

  • Alcohols (Methanol/Ethanol) : Commonly used and effective for dissolving both the carbonyl compound and hydroxylamine hydrochloride.[2]

  • Water : Can be an effective and environmentally friendly solvent, sometimes used in combination with a co-solvent like ethanol.[11][12]

  • Solvent-Free (Grinding) : This method involves grinding the solid reactants together, often with a catalyst. It is environmentally friendly, can be very fast, and often results in excellent yields.[1][2]

The following diagram illustrates a general troubleshooting workflow for low conversion rates.

TroubleshootingWorkflow start Low Conversion Rate Observed check_reagents Step 1: Verify Reagent Purity - Check aldehyde/ketone purity - Use fresh NH2OH·HCl start->check_reagents check_ph Step 2: Optimize Reaction pH - Is a base used with NH2OH·HCl? - Adjust to mildly acidic/optimal pH check_reagents->check_ph Reagents OK check_conditions Step 3: Adjust Reaction Conditions - Increase temperature moderately? - Extend reaction time? check_ph->check_conditions pH is Optimal consider_catalyst Step 4: Consider a Catalyst - Use Na2CO3, Bi2O3, etc.? check_conditions->consider_catalyst Still Low Conversion monitor_reaction Step 5: Monitor Reaction Progress - Use TLC or HPLC consider_catalyst->monitor_reaction Catalyst Added end_success Problem Resolved: High Conversion monitor_reaction->end_success Reaction Complete end_fail Further Investigation Needed monitor_reaction->end_fail Stalled or Side Products

Caption: Troubleshooting workflow for low oxime conversion.

Section 3: Reaction Monitoring and Work-up

FAQ: How can I effectively monitor the progress of my oxime reaction?

Thin-Layer Chromatography (TLC) is a simple and effective technique for monitoring the progress of most oxime reactions.[1][12][13]

  • Procedure : Spot the reaction mixture on a TLC plate alongside the starting carbonyl compound.

  • Visualization : The oxime product is typically more polar than the starting aldehyde or ketone and will have a different Rf value. The disappearance of the starting material spot indicates the completion of the reaction.[1][12]

  • Advanced Methods : For more quantitative analysis or for monitoring highly polar compounds, High-Performance Liquid Chromatography (HPLC) can be used.[14]

The diagram below shows the logical flow of the reaction mechanism, which is important for understanding what to monitor.

ReactionMechanism cluster_step1 Step 1: Nucleophilic Attack cluster_step2 Step 2: Dehydration (Rate-Limiting) carbonyl Aldehyde/Ketone (R-C(=O)-R') intermediate Tetrahedral Intermediate carbonyl->intermediate + NH2OH hydroxylamine Hydroxylamine (NH2OH) oxime Oxime (R-C(=NOH)-R') water Water (H2O) intermediate2->oxime - H2O (Acid Catalyzed)

Caption: Key steps in the oxime formation reaction mechanism.

FAQ: What is a standard procedure for the work-up and purification of oximes?

The work-up procedure aims to isolate the pure oxime from the reaction mixture. Since oximes are often crystalline solids, precipitation and filtration are common isolation methods.[1][11]

  • Quenching & Precipitation : Upon reaction completion (as determined by TLC), the mixture may be diluted with water to precipitate the solid oxime product.[1][2]

  • Filtration : The precipitated solid is collected by filtration and washed with water to remove any water-soluble impurities.[11]

  • Extraction (for non-solid products) : If the oxime is not a solid or does not precipitate, the reaction mixture is typically extracted with an organic solvent like ethyl acetate. The organic layers are combined, dried over an anhydrous salt (e.g., Na₂SO₄), and the solvent is removed under reduced pressure.[2][12]

  • Recrystallization/Chromatography : For higher purity, the crude product can be recrystallized from a suitable solvent (e.g., ethanol) or purified by column chromatography.[10]

Section 4: Experimental Protocols

Protocol 1: General Procedure for Oxime Synthesis using a Base

This protocol is adapted from a method utilizing sodium carbonate under grinding conditions.[2]

Materials:

  • Aldehyde or Ketone (1.0 mmol)

  • Hydroxylamine Hydrochloride (NH₂OH·HCl) (1.0 - 1.2 mmol)

  • Anhydrous Sodium Carbonate (Na₂CO₃) (1.5 mmol)

  • Mortar and Pestle

  • Ethyl Acetate

  • Water

Procedure:

  • Place the aldehyde/ketone (1.0 mmol), hydroxylamine hydrochloride (1.2 mmol), and anhydrous sodium carbonate (1.5 mmol) in a mortar.

  • Grind the mixture thoroughly with a pestle at room temperature for the time required (typically 2-10 minutes, monitor by TLC).

  • Once the reaction is complete, add 10 mL of water to the mortar.

  • If a solid precipitate forms, filter the solid, wash it with water, and dry it to obtain the oxime.

  • If the product is not a solid, transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 15 mL).

  • Combine the organic layers, dry over anhydrous CaCl₂ or Na₂SO₄, filter, and evaporate the solvent under reduced pressure to yield the oxime product.[2][12]

Protocol 2: Monitoring Reaction by Thin-Layer Chromatography (TLC)

Materials:

  • TLC plates (e.g., silica gel 60 F₂₅₄)

  • Developing chamber

  • Eluent (e.g., a mixture of hexane and ethyl acetate; the ratio depends on the polarity of the compounds and should be determined empirically)

  • Capillary tubes for spotting

  • UV lamp for visualization

Procedure:

  • Prepare a developing chamber by adding the chosen eluent to a depth of about 0.5 cm and covering it to allow the atmosphere to saturate.

  • Using a capillary tube, spot a small amount of your starting carbonyl compound on the TLC plate as a reference.

  • In a separate lane, carefully spot a small amount of the reaction mixture.

  • Place the TLC plate in the developing chamber and allow the eluent to run up the plate until it is about 1 cm from the top.

  • Remove the plate, mark the solvent front, and let it dry.

  • Visualize the spots under a UV lamp. The disappearance of the starting material spot and the appearance of a new spot (the oxime) indicate the reaction is progressing. The reaction is considered complete when the starting material spot is no longer visible.

References

Navigating the Solvent Landscape of the Beckmann Rearrangement: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, chemists, and professionals in drug development, optimizing the Beckmann rearrangement is crucial for the efficient synthesis of amides and lactams. A key parameter influencing the success of this reaction is the choice of solvent. This technical support center provides troubleshooting guidance and frequently asked questions to address common challenges encountered during experiments related to solvent effects on the Beckmann rearrangement.

The efficiency and outcome of the Beckmann rearrangement are profoundly influenced by the solvent system employed. The solvent not only facilitates the dissolution of reactants but can also play an active role in the reaction mechanism, affecting reaction rates, yields, and the formation of byproducts. This guide delves into the nuances of solvent selection, providing quantitative data, experimental protocols, and troubleshooting advice to streamline your research and development efforts.

Frequently Asked Questions (FAQs)

Q1: How does solvent polarity affect the efficiency of the Beckmann rearrangement?

Solvent polarity is a critical factor. Generally, polar solvents can facilitate the rearrangement by stabilizing charged intermediates, such as the nitrilium ion, which is a key intermediate in the reaction pathway.[1] However, the ideal polarity can be highly dependent on the specific substrate and catalyst used. In some cases, polar aprotic solvents are preferred as they can solvate the cationic species without interfering with the catalyst or reactants through hydrogen bonding.[2] Conversely, for certain solid-acid catalyzed liquid-phase rearrangements, a balance in polarity is necessary to manage the competitive adsorption of the substrate and the solvent onto the catalyst's active sites.[1]

Q2: When should I choose a protic versus an aprotic solvent?

The choice between a protic and an aprotic solvent often depends on the catalyst or activating agent being used.

  • Protic Solvents (e.g., water, alcohols, carboxylic acids) can hydrogen bond and are often used with strong Brønsted acids like sulfuric acid. However, they can also lead to hydrolysis of the oxime or the final amide product as a side reaction.[3]

  • Aprotic Solvents (e.g., acetonitrile, dichloromethane, toluene) are commonly employed when using activating agents like sulfonate esters (e.g., tosylates, mesylates).[3] These solvents are generally less likely to cause hydrolysis.[3]

Q3: Are there solvent-free options for the Beckmann rearrangement?

Yes, solvent-free conditions are becoming increasingly popular due to their environmental benefits and potential for improved efficiency.[4][5][6] These reactions can be promoted by:

  • Mechanochemistry: Using mechanical force (e.g., ball milling) to initiate the reaction.[4][5]

  • Solid-state catalysts: Employing solid acids or metal oxides that catalyze the reaction at elevated temperatures without the need for a solvent.[6]

  • Microwave irradiation: Using microwave energy to accelerate the reaction under solvent-free conditions, often in the presence of a solid support or catalyst.[7]

Q4: What are the advantages of using ionic liquids as solvents?

Ionic liquids (ILs) have emerged as promising media for the Beckmann rearrangement.[8][9][10][11] Their advantages include:

  • Dual role as solvent and catalyst: Some acidic ILs can act as both the reaction medium and the catalyst.[11][12]

  • High product selectivity and yield: In many cases, reactions in ILs show excellent conversion and selectivity.[8][9]

  • Recyclability: The low volatility of ILs allows for easier product separation and potential recycling of the solvent/catalyst system.[11]

  • Milder reaction conditions: They can often promote the reaction under less harsh conditions compared to traditional strong acids.[8][9]

Troubleshooting Guide

Issue Potential Cause Troubleshooting Suggestions
Low Yield or No Reaction Inappropriate solvent-catalyst combination: The solvent may be deactivating the catalyst or interfering with the reaction.Ensure the chosen solvent is compatible with your catalyst. For example, with sulfonate esters, use aprotic solvents like DCM or acetonitrile.[3] When using strong acids like H₂SO₄, a minimal co-solvent or neat conditions are often preferred.[3]
Poor solubility of reactants: The oxime or catalyst may not be sufficiently soluble in the chosen solvent.Select a solvent that provides good solubility for all reaction components at the reaction temperature.
Solvent interference with intermediates: The solvent may be quenching reactive intermediates.Consider the active role of the solvent. Computational studies suggest that some solvents can actively participate in the rate-determining step.[13] A change in solvent could provide a more favorable pathway.
Formation of Side Products (e.g., Beckmann Fragmentation, Hydrolysis) Presence of water in protic solvents: Water can lead to the hydrolysis of the oxime or the final amide product.If using a protic solvent is necessary, ensure anhydrous conditions. Alternatively, pre-forming oxime sulfonates and using aprotic solvents can minimize hydrolysis.[3]
Substrate structure favoring fragmentation: Substrates with quaternary carbon centers are prone to Beckmann fragmentation.Careful selection of the promoting reagent and solvent can favor the rearrangement over fragmentation.[14]
Oxime Isomerization Reaction conditions promoting E/Z isomerization: Acidic conditions can sometimes lead to the isomerization of the oxime, resulting in a mixture of amide products.[15]Using reagents like p-toluenesulfonyl chloride or phosphorus pentachloride can help to avoid this issue.[3]
Difficulty in Product Isolation Use of high-boiling point solvents: Solvents like DMF can be difficult to remove completely.Consider using a lower-boiling point solvent if the reaction conditions permit. For reactions in ionic liquids, extraction with an organic solvent is a common work-up procedure.[16]

Quantitative Data on Solvent Effects

The following tables summarize the effect of different solvents on the efficiency of the Beckmann rearrangement for specific substrates.

Table 1: Effect of Solvent on the Beckmann Rearrangement of Diphenylketone Oxime

SolventDielectric Constant (ε)Reaction Temperature (°C)Conversion (%)Selectivity (%)Yield (%)
Cyclohexane2.02704.0622.050.90
Dichloromethane8.934010.2385.248.72
Tetrahydrofuran7.586613.7888.2412.16
Acetonitrile37.57020.3791.2118.58

Data sourced from a study using a Nafion solid acid catalyst.

Table 2: Effect of Solvent on the Beckmann Rearrangement of Cyclohexanone Oxime to ε-Caprolactam

SolventDipole Moment (D)Conversion (%)Selectivity to ε-Caprolactam (%)
Benzene0HighModerate
Toluene0.36HighModerate
Chloroform1.04HighHigh
Methanol1.70HighHigh
Ethanol1.69HighVery High
Acetonitrile3.92HighHigh

Qualitative summary from various studies on vapor-phase Beckmann rearrangement over solid acid catalysts, indicating general trends.[17]

Experimental Protocols

Protocol 1: General Procedure for Solvent Screening in the Beckmann Rearrangement of an Aromatic Ketoxime (e.g., Acetophenone Oxime)

  • Preparation of Oxime: Synthesize acetophenone oxime from acetophenone and hydroxylamine hydrochloride according to standard literature procedures.

  • Reaction Setup: In a series of parallel reaction vessels, place the acetophenone oxime (1 mmol) and the chosen catalyst (e.g., 5 mol% of a Lewis acid).

  • Solvent Addition: To each vessel, add 5 mL of a different anhydrous solvent to be tested (e.g., acetonitrile, dichloromethane, toluene, tetrahydrofuran).

  • Reaction Execution: Stir the mixtures at a constant temperature (e.g., 80 °C) and monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).

  • Work-up: After completion of the reaction (or at a set time point), quench the reaction by adding water. Extract the product with an appropriate organic solvent (e.g., ethyl acetate).

  • Analysis: Dry the combined organic extracts over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Analyze the crude product by GC or ¹H NMR to determine the conversion and yield of the corresponding acetanilide.

Protocol 2: Solvent-Free Beckmann Rearrangement using Mechanochemistry

  • Reactant Preparation: In a ball milling jar, place the ketoxime (e.g., cyclohexanone oxime, 1 mmol), an activating agent (e.g., p-tosyl imidazole, 1.1 mmol), and a co-catalyst if required (e.g., oxalic acid, 1.1 mmol).[4][5]

  • Milling: Mill the mixture at a specified frequency (e.g., 25 Hz) for a predetermined time (e.g., 30-60 minutes).

  • Work-up: After milling, dissolve the resulting solid in a suitable organic solvent (e.g., dichloromethane) and water.

  • Extraction and Purification: Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography if necessary.

Visualizing the Process

Diagram 1: Experimental Workflow for Solvent Optimization

G cluster_prep Preparation cluster_exp Experimentation cluster_analysis Analysis cluster_conclusion Conclusion start Start with Ketoxime and Catalyst solvents Select a Range of Solvents (Protic, Aprotic, etc.) start->solvents reaction Run Parallel Reactions in Different Solvents solvents->reaction monitor Monitor Reaction Progress (TLC, GC, HPLC) reaction->monitor workup Quench and Work-up monitor->workup analyze Analyze Product Mixture (Yield, Selectivity) workup->analyze compare Compare Results analyze->compare optimal Identify Optimal Solvent compare->optimal G cluster_mechanism Beckmann Rearrangement Mechanism Oxime Ketoxime ActivatedOxime Activated Oxime (e.g., Protonated) Oxime->ActivatedOxime Activation (Acid/Catalyst) + Solvent Interaction NitriliumIon Nitrilium Ion Intermediate ActivatedOxime->NitriliumIon Rearrangement & Loss of Leaving Group ImidicAcid Imidic Acid/Enol Intermediate NitriliumIon->ImidicAcid Nucleophilic Attack (e.g., H₂O) Amide Amide Product ImidicAcid->Amide Tautomerization

References

Technical Support Center: Minimizing By-Product Formation in Lactam Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the Technical Support Center for lactam synthesis. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and minimize by-product formation in their experiments. Here you will find a series of frequently asked questions (FAQs) and troubleshooting guides in a question-and-answer format, complete with detailed experimental protocols, data tables, and visualizations to address common challenges.

Troubleshooting Guides & FAQs

Staudinger Synthesis ([2+2] Cycloaddition)

Question 1: I am observing the formation of both cis and trans isomers in my Staudinger reaction. How can I control the stereoselectivity to favor the desired isomer?

Answer: The stereochemical outcome of the Staudinger reaction is influenced by the electronic properties of the substituents on both the ketene and the imine, as well as the reaction temperature. The reaction proceeds through a zwitterionic intermediate, and the rate of ring closure versus the rate of isomerization of this intermediate determines the final cis/trans ratio.[1][2]

Troubleshooting Steps:

  • Electronic Effects:

    • To favor the cis-isomer , use ketenes with electron-donating substituents and imines with electron-withdrawing substituents. This combination accelerates the direct ring closure.[1]

    • To favor the trans-isomer , use ketenes with electron-withdrawing substituents and imines with electron-donating substituents. This slows down the ring closure, allowing for isomerization of the intermediate.[1]

  • Temperature Control: Lower reaction temperatures generally favor the formation of the cis-isomer by disfavoring the isomerization of the zwitterionic intermediate.[1]

  • Imine Geometry: The initial geometry of the imine can also influence the stereochemical outcome. (E)-imines tend to form cis β-lactams, while (Z)-imines favor the formation of trans β-lactams.[2]

Question 2: My Staudinger reaction has a low yield, and I suspect polymerization of the ketene. How can I prevent this?

Answer: Many ketenes are unstable and prone to polymerization, which can significantly reduce the yield of the desired β-lactam.[3]

Troubleshooting Steps:

  • In Situ Generation: Generate the ketene in situ in the presence of the imine. This ensures that the ketene reacts to form the β-lactam as soon as it is formed, minimizing the opportunity for polymerization. Common methods for in situ generation include the dehydrohalogenation of acyl chlorides with a tertiary amine or the Wolff rearrangement of α-diazoketones.[3][4]

  • Use of Stable Ketenes: If the reaction allows, consider using a more stable ketene, such as diphenylketene.[1]

  • Reaction Concentration: Running the reaction at a higher dilution can sometimes disfavor the bimolecular polymerization process.

Kinugasa Reaction

Question 1: My Kinugasa reaction is producing a significant amount of homo-coupled alkyne (Glaser coupling product). How can I suppress this side reaction?

Answer: The Glaser coupling is a common side reaction in copper-catalyzed reactions of terminal alkynes, including the Kinugasa reaction. This side reaction is promoted by the presence of oxygen.[5]

Troubleshooting Steps:

  • Oxygen-Free Conditions: It is crucial to perform the reaction under an inert atmosphere (e.g., argon or nitrogen). Degas all solvents and reagents before use to remove dissolved oxygen.[5]

  • Use of Copper(I) Salts: Start with a copper(I) salt (e.g., CuI, CuBr, or CuCl) to avoid the need for an in situ reduction of a copper(II) salt, which can be sensitive to reaction conditions.[5]

Question 2: I am observing the formation of azaenyne and other non-lactam by-products in my Kinugasa reaction. What are the causes and how can I minimize them?

Answer: The formation of various by-products in the Kinugasa reaction can be attributed to the complex reaction mechanism involving multiple intermediates. Recent studies suggest that the reaction can proceed through a cycloreversion of the initial cycloadduct to form an imine and a ketene intermediate, which can then lead to different products.[6]

Troubleshooting Steps:

  • Ligand Choice: The choice of ligand for the copper catalyst can significantly influence the product distribution. Bidentate nitrogen-based ligands often favor the desired β-lactam formation.

  • Reaction Conditions Optimization: Carefully optimize the reaction temperature, solvent, and base. A detailed experimental protocol for an optimized aqueous Kinugasa reaction is provided below.

Beckmann Rearrangement

Question 1: My Beckmann rearrangement of an aldoxime is producing a nitrile instead of the expected primary amide. Why is this happening and can it be prevented?

Answer: The formation of nitriles is a common "abnormal" Beckmann rearrangement or Beckmann fragmentation pathway, especially with aldoximes or ketoximes bearing a quaternary carbon anti to the hydroxyl group.[7][8]

Troubleshooting Steps:

  • Choice of Reagent: The choice of acid catalyst and reaction conditions can influence the outcome. Milder reagents may favor the desired rearrangement over fragmentation.

  • Substrate Structure: If the substrate structure allows, consider isomerization of the oxime to place a different group in the anti-position to the hydroxyl group, although this is not always feasible.

Question 2: The yield of my caprolactam from cyclohexanone oxime is low due to the formation of ammonium sulfate by-product. How can I improve the process?

Answer: The traditional Beckmann rearrangement of cyclohexanone oxime using strong acids like sulfuric acid leads to the formation of a significant amount of ammonium sulfate upon neutralization.[9]

Alternative Industrial Processes:

  • Gas-Phase Rearrangement: Industrial processes have been developed that utilize a gas-phase rearrangement over a solid acid catalyst to avoid the formation of ammonium sulfate.[10]

  • Alternative Reagents: The use of reagents like cyanuric chloride with a zinc chloride co-catalyst can render the rearrangement catalytic and avoid the use of strong acids.[9]

Schmidt Reaction

Question 1: My Schmidt reaction with an aldehyde is giving a mixture of nitrile and amide by-products. How can I improve the selectivity for the desired amide?

Answer: The Schmidt reaction of aldehydes can be problematic due to competing migration of the hydrogen and the alkyl/aryl group, leading to the formation of nitriles and amides, respectively.[11]

Troubleshooting Steps:

  • Reaction Conditions: Careful control of reaction temperature and the nature of the acid catalyst can influence the migratory aptitude of the substituents. Lower temperatures may favor the migration of the desired group.

  • Substrate Modification: If possible, modifying the electronic nature of the migrating group can enhance its migratory aptitude relative to hydrogen.

Question 2: I am observing the formation of tetrazole by-products in my Schmidt reaction. What is the cause and how can I avoid it?

Answer: Tetrazole formation can occur, particularly at high concentrations of hydrazoic acid.[11]

Troubleshooting Steps:

  • Control of Hydrazoic Acid Concentration: Avoid using a large excess of hydrazoic acid. Generate it in situ if possible to maintain a low and steady concentration.

  • Reaction Temperature: Lowering the reaction temperature can help to suppress the formation of tetrazoles.

Data Presentation

Table 1: Effect of Reaction Parameters on Lactam Yield and Purity

Reaction TypeParameter VariedChangeEffect on YieldEffect on PurityBy-product FormationReference
StaudingerKetene SubstituentElectron-donatingVariesFavors cis-isomerReduced trans-isomer[1]
StaudingerKetene SubstituentElectron-withdrawingVariesFavors trans-isomerReduced cis-isomer[1]
BeckmannTemperatureIncreaseMay decreaseMay decreaseIncreased side reactions[12]
EnzymaticTemperatureDecreaseIncreasedIncreasedSuppressed hydrolysis[13]
GeneralReaction TimeIncreaseMay increaseMay decreaseIncrease in number of by-products

Experimental Protocols

Protocol 1: General Procedure for Staudinger Synthesis of a β-Lactam

This protocol is a general guideline and may require optimization for specific substrates.

Materials:

  • Acyl chloride (1.0 eq)

  • Imine (1.0 eq)

  • Triethylamine (1.2 eq)

  • Anhydrous dichloromethane (DCM)

Procedure:

  • To a flame-dried, two-necked round-bottom flask equipped with a magnetic stir bar and under an argon atmosphere, add the imine (1.0 eq) and anhydrous DCM.

  • Cool the solution to 0 °C in an ice bath.

  • In a separate flask, prepare a solution of the acyl chloride (1.0 eq) and triethylamine (1.2 eq) in anhydrous DCM.

  • Add the acyl chloride/triethylamine solution dropwise to the cooled imine solution over a period of 30 minutes.

  • Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, monitoring the reaction progress by TLC.

  • Upon completion, quench the reaction with saturated aqueous sodium bicarbonate solution.

  • Extract the aqueous layer with DCM (3 x volume).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Protocol 2: Optimized Aqueous Kinugasa Reaction

This protocol is adapted for bioorthogonal chemistry applications and emphasizes aqueous conditions.[14]

Materials:

  • Alkyne (0.05 mmol, 1.0 eq)

  • C,N-diphenylnitrone (10 mg, 0.05 mmol, 1.0 eq)

  • Sodium dodecyl sulfate (SDS) (58 mg, 0.2 mmol)

  • Sodium ascorbate (40 mg, 0.2 mmol)

  • Pyridine (8 µL, 0.1 mmol)

  • L-proline (6 mg, 0.05 mmol)

  • CuSO₄ (6 mg, 0.025 mmol)

  • Argon degassed water (20 mL)

  • Ethyl acetate (EtOAc)

  • Brine

Procedure:

  • In a 50 mL round-bottom flask, dissolve SDS in 20 mL of argon degassed water.

  • Successively add sodium ascorbate, pyridine, L-proline, and CuSO₄ to the solution.

  • Add the alkyne followed by C,N-diphenylnitrone.

  • Stir the reaction mixture vigorously at 25 °C for 30 minutes.

  • Add 3 mL of brine to the mixture.

  • Extract the aqueous layer with EtOAc (3 x 20 mL).

  • Combine the organic fractions, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Protocol 3: Purification of Lactams by Melt Crystallization

This is a general procedure for the purification of lactams like laurolactam and can be adapted for others.[15]

Procedure:

  • Heat the crude lactam mixture until it is completely molten.

  • In a controlled manner, slowly cool the molten mixture. The target lactam will selectively crystallize.

  • Once a significant amount of crystals has formed, separate the solid crystals from the remaining molten mother liquor. This can be done by filtration or decantation.

  • To further purify the crystals, perform a "sweating" step by slightly increasing the temperature to partially melt the surface of the crystals. This removes impurities that may be adhering to the crystal surface.

  • Separate the purified crystals from the newly formed melt.

  • The final product is the recrystallized solid lactam.

Protocol 4: General Procedure for Ion-Exchange Chromatography

This protocol provides a general framework for purifying charged impurities from a lactam sample. The specific resin and buffers will depend on the nature of the impurities.[16][17]

Procedure:

  • Column Packing: Swell the appropriate ion-exchange resin (cation or anion exchanger) in the starting buffer and pack it into a chromatography column.

  • Equilibration: Wash the packed column with several column volumes of the starting buffer until the pH and conductivity of the eluate are the same as the starting buffer.

  • Sample Loading: Dissolve the crude lactam in the starting buffer and load it onto the column.

  • Washing: Wash the column with the starting buffer to elute the unbound lactam. Collect fractions and monitor for the presence of the lactam (e.g., by TLC or another appropriate analytical method).

  • Elution: Elute the bound impurities by applying a gradient of increasing salt concentration or by changing the pH of the buffer.

  • Analysis: Analyze the collected fractions to identify those containing the purified lactam.

Visualizations

Staudinger_Reaction_Byproducts cluster_reactants Reactants cluster_intermediates Intermediates cluster_products Products ketene Ketene zwitterion Zwitterionic Intermediate ketene->zwitterion imine Imine imine->zwitterion zwitterion->zwitterion cis_lactam cis-β-Lactam zwitterion->cis_lactam Direct Ring Closure trans_lactam trans-β-Lactam (By-product) zwitterion->trans_lactam Closure after Isomerization Kinugasa_Reaction_Troubleshooting start Kinugasa Reaction Start conditions Reaction Conditions: - Copper Catalyst - Base - Solvent start->conditions byproduct Observe By-product Formation conditions->byproduct glaser Glaser Coupling Product (Homo-coupled Alkyne) byproduct->glaser Yes azaenyne Azaenyne / Other Non-Lactam Products byproduct->azaenyne Yes solution1 Troubleshooting: - Use Inert Atmosphere (Ar/N2) - Degas Solvents - Use Cu(I) Salt glaser->solution1 solution2 Troubleshooting: - Optimize Ligand - Adjust Temperature - Change Solvent/Base azaenyne->solution2 product Desired β-Lactam solution1->product solution2->product Purification_Workflow crude Crude Lactam Product decision Nature of Impurities? crude->decision solid_impurities Solid, Non-soluble decision->solid_impurities Solid dissolved_impurities Dissolved decision->dissolved_impurities Dissolved filtration Hot Filtration solid_impurities->filtration crystallization Crystallization / Melt Crystallization dissolved_impurities->crystallization ion_exchange Ion-Exchange Chromatography dissolved_impurities->ion_exchange Charged Impurities filtration->crystallization pure_lactam Pure Lactam crystallization->pure_lactam ion_exchange->pure_lactam

References

Catalyst Deactivation in Cyclohexanone Ammoximation: A Technical Support Center

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing common challenges related to catalyst deactivation during the ammoximation of cyclohexanones.

Frequently Asked Questions (FAQs)

Q1: What are the primary types of catalysts used in cyclohexanone ammoximation?

A1: The most common catalyst used for the ammoximation of cyclohexanone is Titanium Silicalite-1 (TS-1), a zeolite-based material.[1][2] For processes involving the in situ generation of hydrogen peroxide (H₂O₂), composite catalysts are employed. These typically consist of precious metal nanoparticles, such as Palladium (Pd) and Gold (Au), supported on TS-1.[3][4][5] The alloying of metals like Au with Pd has been shown to enhance catalytic performance.[4][5]

Q2: What are the main causes of catalyst deactivation in this reaction?

A2: Catalyst deactivation in cyclohexanone ammoximation can be broadly categorized into three main types: chemical, thermal, and mechanical.[6][7][8]

  • Chemical Deactivation: This includes poisoning of active sites by impurities in the feedstock, leaching of the active metal components (e.g., Pd), and structural changes to the catalyst such as the loss of TS-1 crystallinity due to the presence of ammonia.[3][6] The formation of inactive titanium dioxide (TiO₂) species on the catalyst surface can also occur.[3]

  • Thermal Deactivation: High reaction temperatures can lead to the sintering of catalyst particles, which is the agglomeration of smaller particles into larger ones.[7] This process reduces the active surface area of the catalyst, thereby lowering its activity.[6]

  • Mechanical Deactivation: This involves the physical blockage of catalyst pores and active sites by the deposition of byproducts or coke, a carbonaceous residue.[6] This phenomenon is also referred to as fouling or masking.[7] Additionally, mechanical stress can lead to the attrition or crushing of catalyst particles.[7]

Q3: How does the presence of ammonia affect the stability of the TS-1 catalyst?

A3: Ammonia (NH₃), a key reactant in the ammoximation process, can negatively impact the stability of the TS-1 catalyst. It can lead to a loss of the catalyst's crystalline structure and promote the formation of inactive TiO₂ species on the surface.[3] These structural changes are a known cause of catalyst deactivation in industrial applications.[3]

Q4: Can the deactivated catalyst be regenerated?

A4: Yes, in some cases, catalyst regeneration is possible. A common procedure involves filtering the catalyst after the reaction, washing it with a solvent like ethanol to remove adsorbed species, and then drying it under vacuum.[3] The effectiveness of regeneration depends on the primary cause of deactivation. For instance, while washing might remove foulants, it will not reverse thermal sintering or significant structural collapse.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during cyclohexanone ammoximation experiments.

Observed Problem Potential Cause Troubleshooting Steps
Decreased Cyclohexanone Conversion Catalyst Poisoning- Analyze feedstock for impurities such as sulfur or metal compounds. - Implement a purification step for the reactants before they enter the reactor.
Leaching of Active Metals- Analyze the post-reaction solution using ICP-MS to quantify metal leaching.[3] - Consider modifying the catalyst support or using bimetallic catalysts (e.g., Au-Pd) which can exhibit lower leaching.[3]
Thermal Sintering- Operate the reaction at the lower end of the recommended temperature range (typically 70-100°C).[9] - Ensure efficient heat removal from the exothermic reaction to avoid localized hotspots.[9]
Decreased Selectivity to Cyclohexanone Oxime Formation of Byproducts due to Catalyst Degradation- Characterize the used catalyst to check for changes in crystallinity or the formation of inactive phases. - Optimize the calcination temperature of the catalyst, as this can impact both stability and selectivity.[3]
Incorrect Reactant Ratios- Verify the molar ratios of cyclohexanone, hydrogen peroxide, and ammonia. An optimal ratio is crucial for high selectivity. For example, a cyclohexanone:H₂O₂:NH₃ ratio of 1:1.6:2.5 has been reported as effective.[3]
Increased Pressure Drop Across the Reactor Catalyst Fouling/Coking- Implement a catalyst regeneration cycle involving washing and calcination to remove deposited materials. - Adjust process conditions (e.g., temperature, reactant concentrations) to minimize the formation of coke precursors.
Catalyst Attrition/Crushing- Use catalysts with higher mechanical strength. - Ensure that the reactor's agitation speed is sufficient for mixing but not so high as to cause physical damage to the catalyst particles.

Experimental Protocols

Catalyst Reusability Test

This protocol is designed to assess the stability and potential for reuse of a catalyst in the ammoximation of cyclohexanone.

  • Initial Reaction:

    • Charge a stainless-steel autoclave reactor with the catalyst (e.g., 0.3 g), cyclohexanone, ammonia source (e.g., aqueous ammonia or ammonium bicarbonate), hydrogen peroxide, and a suitable solvent (e.g., a mixture of water and t-butanol).[3]

    • Seal the reactor and purge with an inert gas.

    • Pressurize the reactor with the required gases (e.g., for in-situ H₂O₂ production, a mixture of H₂ and O₂ might be used).[3]

    • Heat the reactor to the desired temperature (e.g., 80°C) and maintain constant stirring (e.g., 800 rpm) for the specified reaction time (e.g., 6 hours).[3]

  • Catalyst Recovery:

    • After the reaction, cool the reactor to a safe temperature and depressurize.

    • Recover the catalyst from the reaction mixture by filtration.[3]

    • Wash the recovered catalyst thoroughly with a solvent such as ethanol (e.g., 6 g).[3]

    • Dry the washed catalyst, for instance, at 30°C for 17 hours under vacuum.[3]

  • Subsequent Reactions:

    • Use a portion of the recovered and dried catalyst (e.g., 0.075 g) for a subsequent ammoximation reaction under the same conditions as the initial run.[3]

    • Analyze the product mixture from each run (e.g., using gas chromatography) to determine the conversion of cyclohexanone and the selectivity to cyclohexanone oxime.

    • Compare the results from consecutive runs to evaluate the catalyst's stability and reusability.

Visualizing Deactivation Pathways and Troubleshooting Logic

The following diagrams illustrate key concepts related to catalyst deactivation and troubleshooting.

CatalystDeactivationPathways cluster_causes Primary Causes of Deactivation cluster_mechanisms Specific Deactivation Mechanisms cluster_effects Observed Effects Chemical Chemical Poisoning Poisoning Chemical->Poisoning Leaching Leaching Chemical->Leaching Loss of Crystallinity Loss of Crystallinity Chemical->Loss of Crystallinity Thermal Thermal Sintering Sintering Thermal->Sintering Mechanical Mechanical Fouling/Coking Fouling/Coking Mechanical->Fouling/Coking Attrition Attrition Mechanical->Attrition Reduced Activity Reduced Activity Poisoning->Reduced Activity Leaching->Reduced Activity Loss of Crystallinity->Reduced Activity Lowered Selectivity Lowered Selectivity Loss of Crystallinity->Lowered Selectivity Sintering->Reduced Activity Fouling/Coking->Reduced Activity Increased Pressure Drop Increased Pressure Drop Fouling/Coking->Increased Pressure Drop Attrition->Increased Pressure Drop

Caption: Major pathways of catalyst deactivation in cyclohexanone ammoximation.

TroubleshootingWorkflow Start Start Observe_Performance_Decline Observe Performance Decline (e.g., low conversion, low selectivity) Start->Observe_Performance_Decline Check_Reactants Check Reactant Purity and Ratios Observe_Performance_Decline->Check_Reactants Check_Conditions Verify Reaction Conditions (Temp, Pressure, Stirring) Check_Reactants->Check_Conditions Analyze_Catalyst Analyze Spent Catalyst Check_Conditions->Analyze_Catalyst Poisoning_Fouling Poisoning or Fouling Detected? Analyze_Catalyst->Poisoning_Fouling Leaching_Sintering Leaching or Sintering Detected? Poisoning_Fouling->Leaching_Sintering No Regenerate_Catalyst Regenerate Catalyst (Wash/Calcine) Poisoning_Fouling->Regenerate_Catalyst Yes Modify_Catalyst Modify Catalyst or Synthesis (e.g., different support, bimetallic) Leaching_Sintering->Modify_Catalyst Yes Optimize_Conditions Optimize Reaction Conditions Leaching_Sintering->Optimize_Conditions No End End Regenerate_Catalyst->End Modify_Catalyst->End Optimize_Conditions->End

Caption: A logical workflow for troubleshooting catalyst deactivation issues.

References

Technical Support Center: Enhancing Thermal Stability of Cyclohexanone Oxime Products

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in enhancing the thermal stability of cyclohexanone oxime products.

Frequently Asked Questions (FAQs)

Q1: What is cyclohexanone oxime and why is its thermal stability important?

A1: Cyclohexanone oxime is a crucial intermediate in the chemical industry, most notably in the production of ε-caprolactam, the monomer for Nylon 6.[1][2] Its thermal stability is critical because it can undergo exothermic decomposition or rearrangement, particularly the Beckmann rearrangement, when heated.[3][4] Poor thermal stability can lead to product degradation, the formation of impurities such as tar components, and potential safety hazards during storage, transport, and processing at elevated temperatures.[4]

Q2: What are the primary factors that contribute to the thermal instability of cyclohexanone oxime?

A2: The thermal instability of cyclohexanone oxime is primarily influenced by:

  • Temperature: Higher temperatures accelerate decomposition and rearrangement reactions.

  • Presence of Acids: Acidic conditions can catalyze the Beckmann rearrangement, leading to the formation of ε-caprolactam and other byproducts.[1][3]

  • Presence of Transition Metals: Contamination with transition metals such as iron and nickel can negatively impact thermal stability.[4]

  • Formation of Peroxides: Like other aldoximes, cyclohexanone oxime may form peroxides, especially in the presence of acid, which can lead to violent decompositions upon distillation.[5]

Q3: What are the recommended storage and handling conditions for cyclohexanone oxime?

A3: To ensure stability, cyclohexanone oxime should be stored in a tightly closed container in a dry, cool, and well-ventilated place, away from heat, sparks, and open flames.[6][7][8] It is also advisable to protect it from light.[9] During handling, avoid the formation of dust and aerosols, and use appropriate personal protective equipment, including gloves and eye protection.[6][7]

Troubleshooting Guide

Issue 1: Product discoloration and tar formation during heating or distillation.

  • Possible Cause: Thermal decomposition or acid-catalyzed rearrangement of cyclohexanone oxime.

  • Troubleshooting Steps:

    • Verify Purity: Ensure the starting material is free from acidic impurities and transition metal contaminants.

    • Add a Stabilizer: Consider adding a stabilizing agent. A patented method suggests using oxides of boron or phosphorus, or their corresponding oxoacid compounds (e.g., orthoboric acid or orthophosphoric acid) in small quantities (0.0001% to 1% by mole).[4]

    • Control Temperature: Maintain the lowest possible temperature during heating and distillation to minimize thermal stress on the compound.

    • Inert Atmosphere: Conduct heating and distillation under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidative decomposition.

Issue 2: Inconsistent results in thermal analysis (e.g., Differential Scanning Calorimetry - DSC).

  • Possible Cause: Variability in sample purity or the presence of residual solvents.

  • Troubleshooting Steps:

    • Sample Preparation: Ensure consistent sample preparation, including thorough drying to remove any residual solvents.

    • Purity Analysis: Analyze the purity of each batch using a reliable method like gas chromatography before thermal analysis.[9]

    • Crucible Type: Use a consistent crucible type (e.g., hermetically sealed aluminum pans) to prevent volatilization during the experiment.

Issue 3: Unexpected exothermic events or pressure build-up during scale-up.

  • Possible Cause: Runaway decomposition reaction due to poor heat dissipation at a larger scale.

  • Troubleshooting Steps:

    • Thermal Hazard Assessment: Conduct a thorough thermal hazard assessment using techniques like Accelerating Rate Calorimetry (ARC) to understand the decomposition kinetics and predict the potential for a runaway reaction.

    • Process Control: Implement robust process controls to maintain a stable temperature and prevent localized heating.

    • Stabilizer Addition: The use of stabilizers, as mentioned in Issue 1, becomes even more critical during scale-up to enhance the onset temperature of decomposition.[4]

Quantitative Data on Thermal Properties

The following table summarizes key thermal properties of cyclohexanone oxime.

PropertyValueMeasurement Conditions
Melting Point90 °CStandard
Triple-Point Temperature(362.20 ± 0.04) KAdiabatic Calorimetry
Molar Enthalpy of Fusion(12454 ± 20) J·mol⁻¹Adiabatic Calorimetry
Flash Point100.00 °C (212.00 °F)Closed Cup

Data sourced from multiple references.[9][10][11]

Experimental Protocols

Protocol 1: Enhancing Thermal Stability using Orthoboric Acid

This protocol is based on the stabilization method described in patent US7232928B2.[4]

  • Preparation of Stabilizer Solution: Prepare a 1% by weight aqueous solution of orthoboric acid.

  • Addition of Stabilizer: To 100 g of molten cyclohexanone oxime, add 0.5 g of the 1% orthoboric acid solution.

  • Mixing: Stir the mixture thoroughly to ensure uniform distribution of the stabilizer.

  • Thermal Testing: Subject the stabilized cyclohexanone oxime to thermal analysis (e.g., DSC or ARC) to determine the increase in the onset temperature of decomposition compared to an unstabilized sample.

  • Evaluation of Tar Formation: Heat a known quantity of the stabilized and unstabilized samples at a specific temperature (e.g., 150 °C) for a set duration. After cooling, visually inspect and quantify the amount of tar-like residue. A significant reduction in residue indicates enhanced stability.[4]

Protocol 2: Purity Analysis by Gas Chromatography (GC)

This protocol is a general guideline for assessing the purity of cyclohexanone oxime.

  • Sample Preparation: Dissolve a known amount of cyclohexanone oxime in a suitable solvent (e.g., ethanol or methanol).

  • GC System: Use a gas chromatograph equipped with a flame ionization detector (FID) and a suitable capillary column (e.g., a non-polar or medium-polarity column).

  • GC Conditions:

    • Injector Temperature: 250 °C

    • Detector Temperature: 300 °C

    • Oven Program: Start at a suitable initial temperature (e.g., 80 °C), hold for a few minutes, and then ramp up to a final temperature (e.g., 250 °C) at a controlled rate (e.g., 10 °C/min).

    • Carrier Gas: Helium or Nitrogen at a constant flow rate.

  • Analysis: Inject a small volume of the prepared sample into the GC. The purity is determined by the area percentage of the main cyclohexanone oxime peak relative to the total area of all peaks.

Visualizations

Experimental_Workflow_for_Stabilization cluster_preparation Preparation cluster_stabilization Stabilization cluster_analysis Analysis A Cyclohexanone Oxime Sample C Add Stabilizer to Molten Oxime A->C B Prepare 1% Orthoboric Acid Solution B->C D Thorough Mixing C->D E Thermal Analysis (DSC/ARC) D->E F Tar Formation Test D->F G Compare with Unstabilized Sample E->G F->G

Caption: Workflow for stabilizing cyclohexanone oxime.

Decomposition_and_Stabilization_Pathway cluster_decomposition Decomposition Pathway cluster_stabilization Stabilization Pathway CHO Cyclohexanone Oxime Heat Heat / Acid CHO->Heat Unstable Decomp Decomposition Products (e.g., ε-caprolactam, Tar) Heat->Decomp CHO_Stab Cyclohexanone Oxime Stabilizer Stabilizer (e.g., Boric Acid) CHO_Stab->Stabilizer Complex Stabilized Complex CHO_Stab->Complex Stabilizer->Complex Heat_Stab Heat / Acid Complex->Heat_Stab More Stable NoDecomp Inhibited Decomposition Heat_Stab->NoDecomp

Caption: Decomposition vs. Stabilization of cyclohexanone oxime.

References

Validation & Comparative

A Comparative Analysis of the Reactivity of 4,4-Dimethylcyclohexanone Oxime and Cyclohexanone Oxime

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, understanding the nuanced reactivity of core chemical structures is paramount. This guide provides a detailed comparison of the reactivity of 4,4-dimethylcyclohexanone oxime and its parent compound, cyclohexanone oxime, with a focus on key transformations including the Beckmann rearrangement, reduction, and hydrolysis. This analysis is supported by theoretical principles and detailed experimental protocols to aid in practical applications.

The introduction of a gem-dimethyl group at the 4-position of the cyclohexanone oxime ring significantly influences its chemical behavior. This substitution primarily imparts steric effects that can alter reaction rates and, in some cases, reaction pathways. The core of this comparative analysis lies in understanding the Thorpe-Ingold effect, or gem-dimethyl effect, which predicts an acceleration of intramolecular reactions due to steric compression.[1][2]

The Beckmann Rearrangement: A Tale of Two Lactams

The Beckmann rearrangement, the acid-catalyzed conversion of an oxime to an amide, is a cornerstone reaction for these molecules. For cyclohexanone oxime, this rearrangement yields ε-caprolactam, the monomer for Nylon 6, making it a reaction of immense industrial significance.[3] The reaction proceeds through the protonation of the oxime's hydroxyl group, followed by a concerted migration of the anti-periplanar group to the nitrogen and the expulsion of water.[4]

While direct kinetic comparisons are not extensively documented in readily available literature, the Thorpe-Ingold effect provides a strong theoretical basis for predicting the relative reactivity of this compound. The gem-dimethyl group at the C4 position is expected to introduce strain, which can be relieved in the transition state of the rearrangement, thus accelerating the reaction.[1][2] This would lead to a faster conversion of this compound to 4,4-dimethyl-ε-caprolactam compared to the rearrangement of cyclohexanone oxime to ε-caprolactam under identical conditions.

Hypothesized Reaction Pathway and the Thorpe-Ingold Effect

Beckmann_Rearrangement cluster_0 Cyclohexanone Oxime cluster_1 This compound Cyc_Oxime Cyclohexanone Oxime Cyc_TS Transition State Cyc_Oxime->Cyc_TS H+ Cyc_Lactam ε-Caprolactam Cyc_TS->Cyc_Lactam Rearrangement DiMe_Cyc_Oxime 4,4-Dimethyl- cyclohexanone Oxime DiMe_Cyc_TS Transition State (Lower Energy) DiMe_Cyc_Oxime->DiMe_Cyc_TS H+ Thorpe_Ingold Thorpe-Ingold Effect (Steric Acceleration) DiMe_Cyc_Lactam 4,4-Dimethyl- ε-Caprolactam DiMe_Cyc_TS->DiMe_Cyc_Lactam Faster Rearrangement

Caption: Hypothesized effect of the gem-dimethyl group on the Beckmann rearrangement.

Quantitative Data Summary

ReactionSubstrateCatalyst/ReagentTemperature (°C)Time (h)Yield (%)Reference
Beckmann RearrangementCyclohexanone OximeSulfuric Acid100-1200.5-1>95[3]
Beckmann RearrangementCyclohexanone OximeCyanuric Chloride/ZnCl₂60492[3]
Beckmann RearrangementThis compoundSulfuric Acid(Predicted) Faster Rate(Predicted) <0.5-1HighTheoretical

Reduction to Amines: A Comparative Outlook

The reduction of oximes to primary amines is another fundamental transformation. For cyclohexanone oxime, this yields cyclohexylamine, a valuable building block. Various reducing agents can be employed, with catalytic hydrogenation being a common and efficient method.

The presence of the gem-dimethyl group in this compound is not expected to significantly hinder the approach of hydrogen to the C=N double bond from a catalytic surface, as the substitution is at the 4-position, remote from the reactive center. Therefore, the reduction of both oximes is anticipated to proceed under similar conditions with comparable efficiency.

Experimental Workflow for Catalytic Hydrogenation

Reduction_Workflow Start Start: Oxime Solution Catalyst_Addition Add Catalyst (e.g., Pd/C, Raney Ni) Start->Catalyst_Addition Hydrogenation Pressurize with H₂ (e.g., 50 psi) and Heat Catalyst_Addition->Hydrogenation Reaction_Monitoring Monitor H₂ uptake or TLC/GC Hydrogenation->Reaction_Monitoring Filtration Filter to remove catalyst Reaction_Monitoring->Filtration Solvent_Removal Evaporate solvent Filtration->Solvent_Removal Purification Purify amine (e.g., distillation) Solvent_Removal->Purification End End: Purified Amine Purification->End

Caption: General workflow for the catalytic hydrogenation of cyclohexanone oximes.

Quantitative Data Summary

ReactionSubstrateCatalyst/ReagentSolventTemperature (°C)Pressure (psi)Yield (%)Reference
ReductionCyclohexanone OximeRaney NickelEthanol2550HighGeneral Procedure
ReductionThis compoundRaney NickelEthanol2550High (Predicted)General Procedure

Hydrolysis: Reverting to the Ketone

The hydrolysis of oximes back to their corresponding ketones is an important reaction, often considered a deprotection step. This reaction is typically acid-catalyzed.[5] The stability of oximes to hydrolysis is generally greater than that of imines.

The gem-dimethyl group in this compound is unlikely to have a significant electronic effect on the C=N bond to drastically alter the rate of hydrolysis compared to cyclohexanone oxime. Steric hindrance around the oxime functional group is minimal as the substitution is remote. Therefore, both oximes are expected to undergo hydrolysis under similar acidic conditions at comparable rates.

Logical Relationship in Acid-Catalyzed Hydrolysis

Hydrolysis_Mechanism Oxime Oxime Protonation Protonation of Oxime Nitrogen Oxime->Protonation H+ Nucleophilic_Attack Nucleophilic attack by H₂O Protonation->Nucleophilic_Attack Intermediate Tetrahedral Intermediate Nucleophilic_Attack->Intermediate Proton_Transfer Proton Transfer Intermediate->Proton_Transfer Elimination Elimination of Hydroxylamine Proton_Transfer->Elimination Ketone Ketone Elimination->Ketone

Caption: Key steps in the acid-catalyzed hydrolysis of an oxime.

Quantitative Data Summary

ReactionSubstrateCatalyst/ReagentSolventTemperature (°C)Time (h)Conversion (%)Reference
HydrolysisCyclohexanone OximeDilute H₂SO₄WaterReflux2-4High[5]
HydrolysisThis compoundDilute H₂SO₄WaterReflux2-4 (Predicted)High (Predicted)General Procedure

Experimental Protocols

1. Beckmann Rearrangement of Cyclohexanone Oxime

  • Materials: Cyclohexanone oxime, concentrated sulfuric acid.

  • Procedure:

    • In a fume hood, cautiously add 10 g of cyclohexanone oxime in small portions to 25 mL of pre-heated (110-120 °C) concentrated sulfuric acid with stirring.

    • Maintain the temperature for 15-30 minutes. The reaction is exothermic.

    • Carefully pour the reaction mixture onto 100 g of crushed ice.

    • Neutralize the solution with aqueous ammonia while cooling in an ice bath.

    • The product, ε-caprolactam, can be extracted with a suitable organic solvent (e.g., chloroform) and purified by distillation or recrystallization.

2. General Protocol for Catalytic Hydrogenation of Cyclohexanone Oximes

  • Materials: Cyclohexanone oxime or this compound, 5% Pd/C or Raney Nickel, ethanol, hydrogen gas.

  • Procedure:

    • Dissolve 5 g of the oxime in 50 mL of ethanol in a hydrogenation vessel.

    • Add 0.5 g of the catalyst to the solution.

    • Seal the vessel and purge with nitrogen, followed by hydrogen.

    • Pressurize the vessel with hydrogen to 50 psi.

    • Stir the mixture at room temperature until hydrogen uptake ceases.

    • Carefully vent the hydrogen and purge with nitrogen.

    • Filter the reaction mixture through a pad of celite to remove the catalyst.

    • Remove the solvent under reduced pressure to obtain the crude amine.

    • Purify the amine by distillation.

3. General Protocol for Acid-Catalyzed Hydrolysis of Cyclohexanone Oximes

  • Materials: Cyclohexanone oxime or this compound, 2 M sulfuric acid.

  • Procedure:

    • To a solution of 5 g of the oxime in 50 mL of water, add 10 mL of 2 M sulfuric acid.

    • Heat the mixture to reflux and maintain for 2-4 hours, monitoring the reaction progress by TLC.

    • Cool the reaction mixture to room temperature.

    • Extract the product ketone with diethyl ether (3 x 25 mL).

    • Combine the organic extracts, wash with saturated sodium bicarbonate solution and then with brine.

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure to yield the ketone.

Conclusion

References

Comparative Study of Catalysts for the Beckmann Rearrangement: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

The Beckmann rearrangement is a cornerstone transformation in organic chemistry, facilitating the conversion of an oxime into an amide.[1] This reaction is of immense industrial significance, most notably in the synthesis of ε-caprolactam from cyclohexanone oxime, the monomer precursor to Nylon-6.[2][3] Historically, the process has relied on stoichiometric amounts of strong acids like oleum or concentrated sulfuric acid, which generate substantial waste and pose corrosion challenges.[4] Consequently, the development of efficient, reusable, and environmentally benign heterogeneous catalysts has become a major focus for researchers in academia and industry.[5]

This guide provides a comparative overview of various catalytic systems developed for the Beckmann rearrangement, focusing on their performance, experimental conditions, and underlying mechanisms. The information is tailored for researchers, scientists, and drug development professionals seeking to select or develop optimal catalysts for this critical transformation.

Performance Comparison of Beckmann Rearrangement Catalysts

The efficacy of a catalyst for the Beckmann rearrangement is typically evaluated based on the conversion of the oxime substrate and the selectivity towards the desired amide product. The following tables summarize the performance of several key classes of catalysts in the rearrangement of cyclohexanone oxime to ε-caprolactam, a widely used benchmark reaction.

Table 1: Solid Acid Catalysts (Vapor-Phase)

CatalystTemperature (°C)Conversion (%)Selectivity (%)Notes
High-Silica MFI Zeolite300-350>95>95Commercialized process; methanol co-feed improves yield.[6]
S-1 Zeolite (Fe-modified)35099.995.0Post-treatment with N-containing buffer enhances performance.
Boron-Modified Alumina300HighHighExhibits steady-state activity for ~8 hours before deactivation.[7]
WO3/SiO2 Gel350-450~90~85Strong acid sites are favorable for the reaction.[8]

Table 2: Zeolite and Mesoporous Catalysts (Liquid-Phase)

CatalystTemperature (°C)SolventConversion (%)Selectivity (%)
Nanostructured ZSM-5120Toluene>98>99
[Al]MCM-41100-140Toluene~95~90
MCM-22120TolueneHighHigh

Table 3: Ionic Liquid and Other Liquid-Phase Catalysts

CatalystTemperature (°C)Solvent/MediumConversion (%)Selectivity (%)
[CPL][2MSA] Ionic Liquid90Neat10095
InCl3/DES ([InCl3][AA]2)80Neat10099.5
Cyanuric Chloride / [bmim][Br]60Ionic LiquidQuantitativeHigh
Trifluoroacetic Acid (TFA)85AcetonitrileHighHigh

Experimental Methodologies & Workflows

Detailed and reproducible experimental protocols are crucial for catalyst evaluation. Below are representative procedures for a vapor-phase reaction using a zeolite catalyst and a liquid-phase reaction employing an ionic liquid.

Protocol 1: Vapor-Phase Rearrangement using MFI Zeolite

This protocol is based on typical conditions for the industrial process.[6]

1. Catalyst Activation:

  • The high-silica MFI zeolite catalyst is placed in a fixed-bed micro-reactor.

  • The catalyst is activated at 450°C in a continuous flow of air prior to the reaction to remove any adsorbed species.[9]

2. Reaction Procedure:

  • The reactor temperature is maintained at 310-350°C.[9]

  • A solution of cyclohexanone oxime in a solvent like ethanol or toluene is prepared.[9]

  • The oxime solution, along with a co-feed of methanol, is vaporized and passed over the catalyst bed using an inert carrier gas (e.g., helium or nitrogen).[6][7]

  • The effluent from the reactor is cooled and condensed.

3. Product Analysis:

  • The condensed product mixture is analyzed by Gas Chromatography (GC) equipped with a flame-ionization detector (FID) to determine the conversion of cyclohexanone oxime and the selectivity to ε-caprolactam.[9]

Protocol 2: Liquid-Phase Rearrangement in an Ionic Liquid

This procedure is representative of methods using Brønsted acidic ionic liquids.[4][10]

1. Catalyst Preparation/Pre-treatment:

  • The ionic liquid (e.g., a caprolactam-based or amine-sulfuric acid-based IL) is synthesized and dried under vacuum to remove residual water, which can affect catalytic performance.[10][11]

2. Reaction Procedure:

  • Cyclohexanone oxime (e.g., 10 mmol) and the ionic liquid (e.g., 5-10 mmol) are charged into a round-bottomed flask equipped with a magnetic stirrer.[4]

  • For safety and to manage the exothermic nature of the reaction, an inert co-solvent like n-octane can be added.[10]

  • The mixture is heated to the desired temperature (e.g., 90-100°C) and stirred for the specified time (e.g., 20-120 minutes).[10][11]

3. Work-up and Analysis:

  • After cooling, the product (ε-caprolactam) is extracted from the ionic liquid phase using an organic solvent (e.g., toluene or chloroform) or by adding water, followed by extraction.[10][11]

  • The ionic liquid phase can often be recovered by evaporating the water and reused.[10]

  • The organic extracts are combined, the solvent is removed, and the product yield is determined by UPLC or GC analysis.[10]

Catalyst Selection & Reaction Mechanism Visualization

The choice of catalyst dictates the reaction pathway and overall efficiency. The following diagram illustrates a general workflow for catalyst screening and provides a simplified view of the acid-catalyzed Beckmann rearrangement mechanism.

G General Workflow for Beckmann Rearrangement Catalyst Screening cluster_0 Preparation cluster_2 Execution & Analysis cluster_3 Evaluation Start Select Substrate (e.g., Cyclohexanone Oxime) Cat_Select Select Catalyst Type Start->Cat_Select Zeolite Zeolites & MFI Structures Cat_Select->Zeolite Solid_Acid Other Solid Acids (e.g., Oxides) Cat_Select->Solid_Acid Reaction Perform Reaction (Vapor or Liquid Phase) Zeolite->Reaction Ionic_Liquid Ionic Liquids & Deep Eutectics Organo Organocatalysts (e.g., TFA, CNC) Workup Product Isolation & Catalyst Recovery Reaction->Workup Analysis Analyze Products (GC, UPLC, NMR) Workup->Analysis End Evaluate Performance: - Conversion (%) - Selectivity (%) - Reusability Analysis->End Cat_Lump Cat_Lump

Caption: Workflow for screening and evaluating catalysts.

Beckmann_Mechanism Simplified Acid-Catalyzed Beckmann Rearrangement cluster_reactants Step 1: Protonation cluster_rearrangement Step 2: Rearrangement cluster_hydrolysis Step 3: Hydrolysis Oxime R-C(=N-OH)-R' Protonated_Oxime R-C(=N⁺H-OH)-R' Oxime->Protonated_Oxime Protonation of -OH group Catalyst Acid Catalyst (H⁺) Water_Loss - H₂O Protonated_Oxime->Water_Loss Nitrilium Nitrilium Ion [R-C≡N⁺-R'] Water_Attack H₂O Attack Nitrilium->Water_Attack Water_Loss->Nitrilium Concerted migration of anti-group (R') Intermediate Iminol Intermediate Water_Attack->Intermediate Nucleophilic attack Amide Amide Product R-C(=O)-NH-R' Intermediate->Amide Tautomerization

Caption: Key steps in the acid-catalyzed reaction mechanism.

References

A Comparative Guide to HPLC-Based Purity Validation of 4,4-Dimethylcyclohexanone Oxime

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of High-Performance Liquid Chromatography (HPLC) for the purity validation of 4,4-Dimethylcyclohexanone oxime against other analytical techniques. Detailed experimental protocols and supporting data are presented to assist researchers in selecting the most appropriate method for their specific needs.

Introduction

This compound is a crucial intermediate in the synthesis of various pharmaceuticals and fine chemicals. Its purity is a critical determinant of the quality, safety, and efficacy of the final product. Therefore, robust and reliable analytical methods are essential for its accurate purity assessment. This guide focuses on a validated HPLC method and compares its performance with Gas Chromatography (GC) and Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy.

Analytical Methodologies

A variety of analytical techniques can be employed for the purity determination of this compound. The choice of method often depends on the specific requirements of the analysis, including the nature of potential impurities, required sensitivity, and available instrumentation.

Primary Technique: High-Performance Liquid Chromatography (HPLC)

HPLC is a powerful and versatile technique for the separation and quantification of non-volatile and thermally labile compounds, making it well-suited for the analysis of oximes. A reverse-phase HPLC method with UV detection is proposed for the routine purity analysis of this compound.

Potential Impurities to Monitor:

Based on the common synthesis route from 4,4-Dimethylcyclohexanone and hydroxylamine, the following potential impurities should be monitored:

  • 4,4-Dimethylcyclohexanone: Unreacted starting material.

  • Isomeric Impurities: Potential for the formation of Z and E isomers of the oxime.

  • Degradation Products: Products arising from the hydrolysis or rearrangement of the oxime.

  • Residual Solvents and Reagents: Trace amounts of solvents (e.g., ethanol, ethyl acetate) and reagents used in the synthesis.

Alternative Techniques

For a comprehensive purity assessment, orthogonal analytical techniques are often employed.

  • Gas Chromatography (GC): GC is a suitable alternative for the analysis of volatile and thermally stable compounds. For cyclohexanone oxime, GC has been used to indicate purities greater than 99%[1]. A flame ionization detector (FID) is commonly used for quantification due to its wide linear range[2].

  • Quantitative Nuclear Magnetic Resonance (qNMR) Spectroscopy: qNMR is an absolute quantification method that does not require a reference standard of the analyte. It is a powerful tool for determining the purity of organic molecules and can provide structural information about impurities[3].

Experimental Protocols

HPLC Method for Purity of this compound

This hypothetical method is based on established protocols for similar alicyclic ketoximes.

  • Instrumentation: A standard HPLC system equipped with a UV detector.

  • Column: C18, 5 µm, 4.6 x 250 mm.

  • Mobile Phase: Isocratic elution with Acetonitrile:Water (60:40, v/v).

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Detection: UV at 210 nm[2].

  • Injection Volume: 10 µL.

  • Sample Preparation: Dissolve 10 mg of this compound in 10 mL of the mobile phase.

Gas Chromatography (GC) Method
  • Instrumentation: Gas chromatograph with a Flame Ionization Detector (FID).

  • Column: DB-5, 30 m x 0.25 mm, 0.25 µm film thickness.

  • Carrier Gas: Helium at a constant flow of 1.0 mL/min.

  • Inlet Temperature: 250°C.

  • Oven Temperature Program: Initial temperature of 100°C, hold for 2 minutes, ramp to 250°C at 15°C/min, hold for 5 minutes.

  • Detector Temperature: 300°C.

  • Injection: 1 µL, split ratio 50:1.

  • Sample Preparation: Dissolve 10 mg of this compound in 1 mL of dichloromethane.

Quantitative NMR (qNMR) Method
  • Instrumentation: 400 MHz NMR spectrometer.

  • Internal Standard: Maleic anhydride (certified reference material).

  • Solvent: Deuterated chloroform (CDCl₃).

  • Sample Preparation: Accurately weigh approximately 10 mg of this compound and 5 mg of maleic anhydride into a vial. Dissolve in 0.75 mL of CDCl₃.

  • Acquisition Parameters: Acquire a proton (¹H) NMR spectrum with a sufficient relaxation delay (e.g., 30 s) to ensure complete relaxation of all signals.

  • Data Processing: Integrate the signals corresponding to the oxime and the internal standard. Calculate the purity based on the integral values, the number of protons, and the masses of the sample and internal standard.

Data Presentation

The following tables summarize hypothetical data from the comparative analysis of a batch of this compound.

Table 1: HPLC Purity Analysis Results

AnalyteRetention Time (min)Area (%)
This compound5.299.5
4,4-Dimethylcyclohexanone3.80.3
Unknown Impurity 14.50.1
Unknown Impurity 26.10.1

Table 2: Comparison of Analytical Techniques for Purity Determination

Analytical TechniquePurity (%)Relative Standard Deviation (RSD, n=3)Key AdvantagesKey Limitations
HPLC-UV 99.50.2%High resolution, good sensitivity for UV-active compounds, widely available.Requires chromophores for sensitive detection, potential for co-elution of impurities.
GC-FID 99.60.3%Excellent for volatile impurities, robust and reliable quantification with FID.Not suitable for non-volatile or thermally labile compounds.
qNMR 99.40.1%Absolute quantification without a specific reference standard, provides structural information on impurities.Lower sensitivity compared to chromatographic methods, requires a high-field NMR.

Visualization of Experimental Workflow

The following diagram illustrates the logical workflow for the purity validation of this compound.

cluster_0 Sample Preparation cluster_1 Analytical Methods cluster_2 Data Analysis & Reporting prep Weigh and dissolve sample hplc HPLC Analysis (Primary Method) prep->hplc gc GC Analysis (Orthogonal Method) prep->gc qnmr qNMR Analysis (Orthogonal Method) prep->qnmr data_analysis Data Processing and Purity Calculation hplc->data_analysis gc->data_analysis qnmr->data_analysis comparison Compare results from orthogonal methods data_analysis->comparison report Final Purity Report comparison->report

Caption: Workflow for Purity Validation of this compound.

Conclusion

The choice of analytical method for the purity validation of this compound should be based on a comprehensive evaluation of the product's intended use and the potential impurity profile. While the proposed HPLC method offers a robust and reliable approach for routine quality control, the use of orthogonal techniques such as GC and qNMR is highly recommended for a more complete and accurate assessment of purity, particularly during process development and for the release of materials for critical applications.

References

Spectroscopic Analysis for the Structural Confirmation of 4,4-Dimethylcyclohexanone Oxime: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, the unambiguous structural confirmation of synthesized compounds is a critical step. This guide provides a comparative analysis of the spectroscopic techniques used to verify the structure of 4,4-Dimethylcyclohexanone oxime. By comparing its expected spectral data with that of known analogs, cyclohexanone oxime and 4-methylcyclohexanone oxime, this guide offers a robust framework for structural elucidation.

The formation of an oxime from a ketone introduces distinct spectral features that can be readily identified using a combination of Infrared (IR) Spectroscopy, Nuclear Magnetic Resonance (NMR) Spectroscopy, and Mass Spectrometry (MS). This guide details the expected outcomes from each technique for this compound and presents a direct comparison with experimentally obtained data for related compounds.

Workflow for Spectroscopic Structure Confirmation

The logical flow for confirming the structure of this compound involves a multi-step process, beginning with sample preparation and culminating in the correlation of data from various spectroscopic methods to achieve a conclusive structural assignment.

G Workflow for Spectroscopic Analysis of this compound cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Data Analysis and Confirmation Sample This compound Sample Prep_IR Prepare for IR (e.g., KBr pellet or thin film) Sample->Prep_IR Prep_NMR Dissolve in Deuterated Solvent (e.g., CDCl3) Sample->Prep_NMR Prep_MS Prepare for MS (e.g., dissolve in volatile solvent) Sample->Prep_MS IR_Spec FT-IR Spectrometer Prep_IR->IR_Spec NMR_Spec NMR Spectrometer (¹H & ¹³C) Prep_NMR->NMR_Spec MS_Spec Mass Spectrometer Prep_MS->MS_Spec IR_Data Analyze IR Spectrum: - O-H stretch - C=N stretch - C-H stretches IR_Spec->IR_Data NMR_Data Analyze NMR Spectra: - Chemical Shifts - Integration - Multiplicity NMR_Spec->NMR_Data MS_Data Analyze Mass Spectrum: - Molecular Ion Peak - Fragmentation Pattern MS_Spec->MS_Data Correlation Correlate All Spectral Data IR_Data->Correlation NMR_Data->Correlation MS_Data->Correlation Confirmation Structure Confirmed Correlation->Confirmation

Figure 1. A flowchart illustrating the sequential process from sample preparation to data acquisition and analysis for the structural confirmation of this compound.

Comparative Spectroscopic Data

The following tables summarize the expected and experimentally determined spectroscopic data for this compound and its analogs. This comparative approach is invaluable for identifying the characteristic signals of the target molecule.

Infrared (IR) Spectroscopy Data

IR spectroscopy is instrumental in identifying the key functional groups present in the molecule. The conversion of the ketone to an oxime is clearly indicated by the appearance of an O-H and a C=N stretching vibration and the disappearance of the C=O stretch of the starting ketone.

Functional Group This compound (Predicted) Cyclohexanone Oxime (Experimental)[1] 4-Methylcyclohexanone Oxime (Predicted)[2]
O-H stretch (oxime)~3300-3100 cm⁻¹ (broad)3187 cm⁻¹3100-3600 cm⁻¹ (broad)
C-H stretch (sp³)~2960-2850 cm⁻¹Not specified2850-3000 cm⁻¹
C=N stretch (oxime)~1660-1640 cm⁻¹1669 cm⁻¹1620-1680 cm⁻¹
N-O stretch~960-930 cm⁻¹Not specified930-960 cm⁻¹
¹H NMR Spectroscopy Data

¹H NMR spectroscopy provides detailed information about the electronic environment of the hydrogen atoms in the molecule. For this compound, the key signals will be from the methyl groups and the protons on the cyclohexyl ring.

Proton Assignment This compound (Predicted) Cyclohexanone Oxime (Experimental) 4-Methylcyclohexanone Oxime (Predicted)[2]
-OH~8.0-10.0 ppm (broad singlet)~8.9 ppm (broad signal)8.0 - 11.0 ppm (broad singlet)
-CH₂- (alpha to C=N)~2.4-2.6 ppm (multiplet)~2.50 and 2.22 ppm (triplets)2.20 - 2.60 ppm (multiplet)
-CH₂- (beta to C=N)~1.6-1.8 ppm (multiplet)~1.74 ppm (multiplet)1.50 - 2.00 ppm (multiplet)
-CH₃~1.0 ppm (singlet)N/A~0.9-1.1 ppm (doublet)
¹³C NMR Spectroscopy Data

¹³C NMR spectroscopy is used to determine the number of non-equivalent carbon atoms and their chemical environments. The most deshielded carbon in the oximes will be the sp²-hybridized carbon of the C=N bond.

Carbon Assignment This compound (Predicted) Cyclohexanone Oxime (Experimental) 4-Methylcyclohexanone Oxime (Predicted)[2]
C=N~160-165 ppm~161 ppm~160 ppm
C(CH₃)₂~30-35 ppmN/AN/A
-CH₂- (alpha to C=N)~35-40 ppm~32.3 ppmNot specified
-CH₂- (beta to C=N)~25-30 ppm~27.0, 25.9, 25.7 ppmNot specified
-CH₃~28-32 ppmN/ANot specified
Mass Spectrometry Data

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule. The molecular ion peak (M⁺) is expected at m/z 141 for this compound.

Ion This compound (Predicted m/z) Cyclohexanone Oxime (Experimental m/z)[1]
[M]⁺141113
[M-OH]⁺12496
[M-CH₃]⁺126N/A
Base PeakVaries41

Experimental Protocols

Detailed methodologies are crucial for reproducing experimental results. Below are standard protocols for the key spectroscopic techniques.

Infrared (IR) Spectroscopy
  • Instrumentation : A Fourier Transform Infrared (FTIR) spectrometer.

  • Sample Preparation : A small amount of the solid this compound is finely ground with potassium bromide (KBr) and pressed into a thin pellet. Alternatively, a thin film can be prepared by dissolving the sample in a volatile solvent (e.g., dichloromethane), applying a drop to a salt plate (e.g., NaCl or KBr), and allowing the solvent to evaporate.

  • Data Acquisition : The sample is placed in the IR beam path, and the spectrum is recorded, typically in the range of 4000-400 cm⁻¹. A background spectrum of the empty sample holder (or pure KBr pellet) is recorded and subtracted from the sample spectrum.

  • Analysis : The resulting spectrum is analyzed for the presence of characteristic absorption bands corresponding to the functional groups in the molecule.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Instrumentation : A high-field NMR spectrometer (e.g., 400 MHz or higher).

  • Sample Preparation : Approximately 5-10 mg of this compound is dissolved in about 0.6-0.7 mL of a deuterated solvent (e.g., chloroform-d, CDCl₃) in a clean NMR tube. A small amount of a reference standard, such as tetramethylsilane (TMS), may be added.

  • Data Acquisition : The NMR tube is placed in the spectrometer's probe. For ¹H NMR, the spectrum is acquired with a sufficient number of scans to obtain a good signal-to-noise ratio. For ¹³C NMR, a larger number of scans is typically required due to the lower natural abundance of the ¹³C isotope.

  • Analysis : The chemical shifts (δ) in parts per million (ppm), the integration of the signals (for ¹H NMR), and the multiplicity (splitting pattern) of the signals are analyzed to deduce the structure.

Mass Spectrometry (MS)
  • Instrumentation : A mass spectrometer, often coupled with a gas chromatograph (GC-MS) for sample introduction and separation.

  • Sample Preparation : A dilute solution of this compound is prepared in a volatile organic solvent (e.g., methanol or acetonitrile).

  • Data Acquisition : The sample is introduced into the ion source of the mass spectrometer. In electron ionization (EI) mode, the sample is bombarded with a high-energy electron beam, causing ionization and fragmentation. The resulting ions are separated based on their mass-to-charge ratio (m/z) by the mass analyzer and detected.

  • Analysis : The mass spectrum is analyzed to identify the molecular ion peak, which corresponds to the molecular weight of the compound, and the fragmentation pattern, which provides structural information.

References

A Comparative Guide to the Kinetics of Substituted Oxime Reactions

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides a comparative analysis of kinetic data for various substituted oxime reactions, tailored for researchers, scientists, and professionals in drug development. The data herein is compiled from multiple studies to offer a comprehensive overview of how substituents, pH, and catalysts influence reaction rates.

Introduction to Oxime Ligation

Oxime ligation, the reaction between an aminooxy group and an aldehyde or ketone, is a cornerstone of bioconjugation due to the stability of the resulting oxime bond.[1] The reaction rate is, however, highly dependent on several factors, including the electronic and steric nature of substituents on the reactants, the pH of the reaction medium, and the presence of catalysts.[2][3] Understanding these kinetic parameters is crucial for optimizing reaction conditions in various applications, from peptide labeling to the synthesis of novel therapeutics.

Comparative Kinetic Data

The following table summarizes kinetic data from various studies on substituted oxime reactions, highlighting the impact of different reactants, catalysts, and reaction conditions on the observed rate constants.

Aldehyde/KetoneAminooxy CompoundCatalyst (Concentration)pHSolventkobs (M⁻¹s⁻¹)Reference
BenzaldehydeAminooxyacetyl-peptideAniline (100 mM)7.00.3 M Na Phosphate8.2[4]
CitralAminooxy-dansyl (1)Aniline (50 mM)7.3Phosphate Buffer10.3[5][6]
CitralAminooxy-dansyl (1)m-Phenylenediamine (50 mM)7.3Phosphate Buffer27.0[5][6]
CitralAminooxy-dansyl (1)m-Phenylenediamine (500 mM)7.3Phosphate Buffer>100[5]
CitralAminooxy-dansyl (1)m-Phenylenediamine (750 mM)7.3Phosphate Buffer~150[5]
DodecanalAminooxy-dansyl (1)Aniline (50 mM)7.3Phosphate Buffer-[6]
DodecanalAminooxy-dansyl (1)m-Phenylenediamine (50 mM)7.3Phosphate Buffer-[6]
Aldehyde-functionalized GFPAminooxy-dansyl (1)Aniline (100 mM)7.0Phosphate Buffer-[6]
Aldehyde-functionalized GFPAminooxy-dansyl (1)m-Phenylenediamine (varying)7.0Phosphate Buffer-[6]
2-Formylphenylboronic acidAcyl hydrazideNone7.4Phosphate Buffer150[7]
2-Formylphenylboronic acidO-methylhydroxylamineNone7.4Phosphate Buffer460[7]

Experimental Protocols

The kinetic data presented above were obtained using various experimental methodologies. Below are summaries of the key protocols employed in the cited studies.

General Protocol for Kinetic Analysis of Oxime Ligation

A common method for determining the kinetics of oxime ligation involves monitoring the reaction using fluorescence spectroscopy or High-Performance Liquid Chromatography (HPLC).

1. Preparation of Stock Solutions:

  • Stock solutions of the aldehyde or ketone, the aminooxy compound, and the catalyst (e.g., aniline, m-phenylenediamine) are prepared in a suitable buffer (e.g., 100 mM phosphate buffer, pH 7.0).[4][6]

2. Kinetic Measurement by Fluorescence Spectroscopy:

  • This method is suitable when one of the reactants or products is fluorescent, such as dansyl-labeled compounds.

  • Reaction mixtures are prepared in a cuvette with the buffer, the non-fluorescent reactant, and the catalyst.

  • The reaction is initiated by adding the fluorescent reactant (e.g., aminooxy-dansyl).

  • The increase in fluorescence intensity over time is monitored at appropriate excitation and emission wavelengths (e.g., λex=340 nm, λem=505 nm for dansyl).[6]

  • The observed rate constants (k_obs) are determined by fitting the kinetic data to a second-order rate equation.[5]

3. Kinetic Measurement by HPLC:

  • For reactions where no fluorescent probe is used, the progress can be monitored by reverse-phase HPLC.

  • The reaction is initiated by mixing the reactants and catalyst.

  • Aliquots are taken at various time points, quenched (if necessary), and analyzed by HPLC.

  • The formation of the product and consumption of reactants are quantified by integrating the corresponding peaks in the chromatogram.[4]

  • The data are then fitted to the appropriate rate equation to determine the rate constants.[4]

Reaction Mechanism and Visualization

The formation of oximes is subject to catalysis, most notably by nucleophilic catalysts like aniline. The mechanism involves the formation of a more reactive intermediate, a protonated Schiff base, which then undergoes transimination with the aminooxy compound.[1][8]

Aniline_Catalyzed_Oxime_Formation cluster_products Products Aldehyde Aldehyde/Ketone (R-C(=O)-R') Schiff_Base Protonated Schiff Base (R-C(=N⁺H-Ph)-R') Aldehyde->Schiff_Base + Aniline, -H₂O Aniline Aniline Catalyst Aniline->Schiff_Base Aminooxy Aminooxy Compound (H₂N-O-R'') Tetrahedral_Int Tetrahedral Intermediate Aminooxy->Tetrahedral_Int Schiff_Base->Tetrahedral_Int + Aminooxy Oxime Oxime (R-C(=N-O-R'')-R') Tetrahedral_Int->Oxime - Aniline Tetrahedral_Int->Aniline_Regen

Caption: Aniline-catalyzed oxime formation mechanism.

The Role of pH in Oxime Formation Kinetics

The rate of oxime formation is significantly influenced by the pH of the reaction medium. The reaction is generally fastest in slightly acidic conditions (around pH 4-5).[3] This is because the reaction mechanism involves a dehydration step of a tetrahedral intermediate, which is acid-catalyzed.[3][9] However, at very low pH (typically below 3), the aminooxy nucleophile becomes protonated and thus unreactive, leading to a decrease in the overall reaction rate.[3] Conversely, at neutral or basic pH, the concentration of the protonated carbonyl species is low, which also slows down the reaction.[1][3] The optimal pH represents a balance between having a sufficient concentration of the reactive, unprotonated nucleophile and promoting the acid-catalyzed dehydration step.[3]

Substituent Effects on Reaction Rates

The electronic and steric properties of substituents on both the carbonyl compound and the aminooxy reactant play a crucial role in determining the reaction kinetics.

  • Electronic Effects: Electron-withdrawing groups on the carbonyl compound generally increase the rate of nucleophilic attack by the aminooxy group, thus accelerating the reaction.[2]

  • Steric Effects: Sterically hindered aldehydes and ketones react more slowly than their less hindered counterparts.[2] This is particularly evident when comparing the reaction rates of aldoximes and ketoximes, with the latter generally exhibiting slower kinetics.[2][10]

Conclusion

The kinetics of substituted oxime reactions are governed by a complex interplay of factors including the structure of the reactants, the pH of the medium, and the presence of catalysts. For applications requiring rapid conjugation, such as in radiolabeling, the use of highly soluble and efficient catalysts like m-phenylenediamine at optimized concentrations can significantly accelerate the reaction.[8][6] Conversely, for applications where stability is paramount, the inherent hydrolytic resistance of the oxime bond, particularly in comparison to hydrazones, makes it a preferred choice.[11] The data and protocols presented in this guide offer a valuable resource for researchers aiming to harness the versatility of oxime ligation in their work.

References

Navigating the Maze of Molecular Mirrors: A Guide to LC-MS/MS Methods for Oxime Isomer Detection

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the precise detection and quantification of oxime isomers in complex mixtures is a critical challenge. These structurally similar compounds can exhibit vastly different pharmacological and toxicological profiles. This guide provides an objective comparison of leading Liquid Chromatography-Mass Spectrometry (LC-MS/MS) based methods for tackling this analytical hurdle, supported by experimental data and detailed protocols.

Oxime isomers, including geometric (E/Z) isomers and enantiomers, present a significant analytical challenge due to their identical mass and similar physicochemical properties. Effective separation and quantification are paramount in fields ranging from drug metabolism and pharmacokinetics to environmental analysis and food safety. This guide explores and compares three powerful techniques: traditional chiral Liquid Chromatography (LC-MS/MS), Supercritical Fluid Chromatography (SFC-MS/MS), and the emerging field of Ion Mobility-Mass Spectrometry (IM-MS).

Performance Comparison: A Quantitative Overview

The choice of analytical technique often depends on the specific requirements of the study, including sensitivity, speed, and the nature of the isomers. The following tables summarize the quantitative performance of different methods based on published experimental data.

Table 1: Quantitative Performance of LC-MS/MS Methods for Oxime and Isomer Analysis
Analyte(s)MatrixLC ColumnLLOQ/LODLinearity (R²)RecoveryReference
2-PAMMouse PlasmaAtlantis HILIC Silica0.5 ng/mL (LLOQ)>0.99Not Reported[1]
HI-6Mouse PlasmaAtlantis HILIC Silica50 ng/mL (LLOQ)>0.99Not Reported[1]
HLö-7Mouse PlasmaAtlantis HILIC Silica15 ng/mL (LLOQ)>0.99Not Reported[1]
MMB-4Mouse PlasmaAtlantis HILIC Silica15 ng/mL (LLOQ)>0.99Not Reported[1]
ICD-585 (bis-pyridinium oxime)PlasmaNot Specified0.216 µg/mL (LLOQ)Not ReportedNot Reported[2]
Keto Acids (as oxime derivatives)Rat PlasmaAcquity UPLC BEH C180.01–0.25 µM (LOD)>0.99796–109%[3]
Pyrrolizidine Alkaloid IsomersCow's MilkPhenomenex Kinetex F50.009–0.123 µg/L (LOQ)Not Reported64–127%[4]
Table 2: Comparative Performance of Chiral SFC-MS/MS and LC-MS/MS for Isomer Separation (Octadecanoid Oxylipins)
ParameterChiral SFC-MS/MSAchiral LC-MS/MSReference
LLOQ 0.03–6.00 ng/mL0.01–1.25 ng/mL[5]
Linearity (R²) >0.995>0.995[5]
Accuracy 89–109%106–220%[5]
Recovery 71–83%Not Reported[5]
Analysis Time < 13 minutes13.5 minutes[5]
Matrix Effects Negligible (<16%)Not Reported[5]

In-Depth Look at Key Methodologies

Chiral Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

Chiral LC-MS/MS remains a cornerstone for the separation and quantification of enantiomeric oximes. This technique utilizes a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to their separation prior to detection by the mass spectrometer.

Advantages:

  • Well-established and widely available technology.

  • High sensitivity and selectivity, especially with modern UPLC/UHPLC systems.

  • Robust and reproducible for quantitative bioanalysis.

Disadvantages:

  • Method development can be time-consuming, requiring screening of various chiral columns and mobile phases.

  • Run times can be longer compared to SFC.

  • Normal phase chromatography, sometimes required for chiral separations, can be less compatible with electrospray ionization (ESI) sources in MS.[6]

Supercritical Fluid Chromatography-Tandem Mass Spectrometry (SFC-MS/MS)

SFC has emerged as a powerful alternative to LC for chiral separations, offering significant advantages in speed and efficiency.[7] This technique uses supercritical carbon dioxide as the primary mobile phase, which has low viscosity and high diffusivity, allowing for faster separations at lower pressures.

Advantages:

  • Significantly faster analysis and column equilibration times compared to LC.[7][8]

  • Often provides higher resolution and better peak shapes.

  • Reduced organic solvent consumption, making it a "greener" technique.

  • Can exhibit reduced matrix effects in complex samples compared to LC-MS/MS.[9]

Disadvantages:

  • Instrumentation is less common than HPLC systems.

  • Requires specialized expertise for method development and operation.

Ion Mobility-Mass Spectrometry (IM-MS)

Ion Mobility-Mass Spectrometry adds another dimension of separation to the analysis of isomers. In IM-MS, ions are separated in the gas phase based on their size, shape, and charge, which is described by their collision cross-section (CCS).[10][11] This technique can differentiate between isomers that are inseparable by chromatography and have identical mass-to-charge ratios. When coupled with LC (LC-IM-MS), it provides a powerful tool for resolving complex mixtures.

Advantages:

  • Ability to separate isomers that are indistinguishable by mass spectrometry alone.[10][11]

  • Provides an additional identifying parameter (CCS) for increased confidence in compound identification.[12]

  • Rapid, gas-phase separation on a millisecond timescale.

  • Can reduce spectral complexity and increase peak capacity.[12]

Disadvantages:

  • Instrumentation is highly specialized and expensive.

  • The resolving power may not be sufficient for all isomer pairs.

  • Requires a reference CCS database or standards for confident identification.

Visualizing the Workflow

To better understand the practical application of these techniques, the following diagrams illustrate the typical experimental workflows.

LC_MS_MS_Workflow cluster_sample_prep Sample Preparation cluster_lc_separation LC Separation cluster_ms_detection MS/MS Detection cluster_data_analysis Data Analysis Sample Complex Mixture (e.g., Plasma, Urine) Extraction Extraction (e.g., SPE, LLE) Sample->Extraction Derivatization Derivatization (optional) (e.g., for keto-oximes) Extraction->Derivatization Autosampler Autosampler Derivatization->Autosampler LC_Column Chiral LC Column Autosampler->LC_Column Ion_Source Ion Source (ESI) LC_Column->Ion_Source Mobile_Phase Mobile Phase (Isocratic or Gradient) Quadrupole_1 Q1: Precursor Ion Selection Ion_Source->Quadrupole_1 Collision_Cell Q2: Collision Cell (Fragmentation) Quadrupole_1->Collision_Cell Quadrupole_3 Q3: Product Ion Analysis Collision_Cell->Quadrupole_3 Detector Detector Quadrupole_3->Detector Data_System Data Acquisition & Processing Detector->Data_System Quantification Quantification & Reporting Data_System->Quantification

Figure 1: General workflow for chiral LC-MS/MS analysis of oxime isomers.

SFC_MS_MS_Workflow cluster_sample_prep Sample Preparation cluster_sfc_separation SFC Separation cluster_ms_detection MS/MS Detection cluster_data_analysis Data Analysis Sample Complex Mixture Extraction Extraction Sample->Extraction Autosampler Autosampler Extraction->Autosampler SFC_Column Chiral SFC Column Autosampler->SFC_Column BPR Back Pressure Regulator SFC_Column->BPR Mobile_Phase Mobile Phase (Supercritical CO2 + Modifier) Ion_Source Ion Source (ESI/APCI) BPR->Ion_Source MS_System Tandem Mass Spectrometer (MS/MS) Ion_Source->MS_System Data_System Data Acquisition & Processing MS_System->Data_System

Figure 2: Workflow for chiral SFC-MS/MS analysis of oxime isomers.

IM_MS_Principle cluster_input Ion Introduction cluster_im_separation Ion Mobility Separation cluster_ms_detection Mass Detection Ion_Source Ion Source (from LC or direct infusion) Isomer_Mix Mixture of Isomers (Same m/z) Ion_Source->Isomer_Mix Drift_Tube Drift Tube with Buffer Gas & Electric Field Isomer_Mix->Drift_Tube Isomer_A Isomer A (Compact) Isomer_B Isomer B (Elongated) Mass_Analyzer Mass Analyzer Isomer_A->Mass_Analyzer Shorter Drift Time Isomer_B->Mass_Analyzer Longer Drift Time Detector Detector Mass_Analyzer->Detector Data_Output Data_Output Detector->Data_Output Separated by Drift Time (CCS) and m/z

Figure 3: Principle of ion mobility separation for isomers.

Experimental Protocols

Detailed methodologies are crucial for replicating and adapting these techniques. Below are representative experimental protocols for the key methods discussed.

Chiral LC-MS/MS for Oxiracetam Enantiomers in Human Plasma
  • Sample Preparation: Protein precipitation with methanol containing internal standard.

  • Liquid Chromatography:

    • Column: CHIRALPAK® AD3

    • Mobile Phase: Isocratic elution with methanol and acetonitrile (15:85) containing 0.3‰ formic acid.

    • Flow Rate: 0.9 mL/min

    • Column Temperature: 25 °C

  • Mass Spectrometry:

    • Ionization: Electrospray Ionization (ESI), Positive Mode

    • Detection: Multiple Reaction Monitoring (MRM)

  • Reference: [13]

Chiral SFC-MS/MS for Enantiomeric Separation
  • Sample Preparation: Dissolution in Methanol:CH2Cl2 (4:1).

  • Supercritical Fluid Chromatography:

    • Column: Chiralpak IC (4.6 x 150 mm, 3 µm)

    • Mobile Phase: Isocratic 4% MeOH with 25mM Isobutylamine (IBA) in CO2.

    • Flow Rate: 2.5 mL/min

    • Backpressure: 150 bar

    • Column Temperature: 40 °C

  • Mass Spectrometry:

    • Ionization: Atmospheric Pressure Chemical Ionization (APCI), Positive Mode

    • Detection: Extracted Ion Chromatograms (EIC)

  • Reference: [14]

LC-MS/MS for Keto Acids via Oxime Derivatization
  • Sample Preparation (Derivatization):

    • Deproteinize plasma sample with acetonitrile.

    • Add O-(2,3,4,5,6-Pentafluorobenzyl)hydroxylamine hydrochloride (PFBHA) solution.

    • Incubate to form oxime derivatives.

  • Liquid Chromatography:

    • Column: Acquity UPLC BEH C18

    • Mobile Phase: Gradient elution with 0.1% formic acid in water and 0.1% formic acid in acetonitrile.

  • Mass Spectrometry:

    • Ionization: ESI, Negative Mode

    • Detection: MRM

  • Reference: [3]

Conclusion

The detection and quantification of oxime isomers in complex mixtures necessitate advanced analytical strategies.

  • Chiral LC-MS/MS provides a reliable and sensitive method, particularly for enantioselective analysis in regulated environments.

  • SFC-MS/MS offers a significant advantage in terms of speed and efficiency, making it an attractive option for high-throughput screening and chiral separations.

  • IM-MS introduces a new dimension of separation, enabling the differentiation of isomers that are challenging to resolve by chromatography alone.

The choice of the optimal method will depend on the specific analytical challenge, including the type of isomers, the complexity of the matrix, and the required throughput and sensitivity. By understanding the principles, advantages, and limitations of each technique, researchers can select the most appropriate tool to navigate the complexities of oxime isomer analysis.

References

A Comparative Guide to Solid Acid Catalysts for Lactam Production

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The industrial synthesis of lactams, crucial precursors for polymers like Nylon-6 and various pharmaceuticals, heavily relies on efficient catalytic processes. The Beckmann rearrangement of cyclic oximes, particularly cyclohexanone oxime to ε-caprolactam, is a cornerstone of this production. Traditionally, this process has been dominated by corrosive and environmentally challenging liquid acids like oleum and sulfuric acid. The shift towards heterogeneous solid acid catalysts offers a greener, more sustainable alternative with benefits including easier catalyst separation, reduced corrosion, and potential for regeneration and reuse.

This guide provides an objective comparison of the efficacy of various solid acid catalysts for lactam production, supported by experimental data. It details the experimental protocols for catalyst evaluation and visualizes key processes to aid in understanding and application.

Efficacy Comparison of Solid Acid Catalysts

The performance of solid acid catalysts in the Beckmann rearrangement is primarily evaluated based on the conversion of the oxime and the selectivity towards the desired lactam. The following table summarizes the performance of several key solid acid catalysts based on reported experimental data. It is important to note that reaction conditions can significantly influence catalyst performance.

Catalyst TypeCatalyst ExampleReaction PhaseTemperature (°C)Cyclohexanone Oxime Conversion (%)ε-Caprolactam Selectivity (%)Catalyst Stability/Remarks
Zeolites
MFI (ZSM-5)High-silica MFIVapor350>99~95High selectivity and stability, with performance influenced by Si/Al ratio and crystal size.[1][2][3]
H-ZSM-5Vapor300-400~98~80-90Deactivation due to coking can be an issue.[4]
BEA (Beta)H-BetaLiquid130~85~70Shows good activity in liquid phase but can have lower selectivity compared to MFI in vapor phase.[5]
FAU (Y)H-YLiquid120~90~60-70Prone to deactivation.[6][7]
Amorphous Silica-Alumina (ASA) ASAVapor350~95~85-90Performance is dependent on the Si/Al ratio and the nature of the acid sites.[8]
Mesoporous Alumino-silicateVapor250-350HighGoodShows good resistance to deactivation by coke formation.[8]
Modified Alumina Boron-modified AluminaVapor300HighHighExhibits a steady-state period of high conversion and selectivity for about 8 hours.[9]
Silicoaluminophosphates (SAPO) SAPO-37Liquid130Near-quantitativeNear-quantitativeDemonstrates high efficiency at lower temperatures.[5]

Experimental Protocols

Detailed and consistent experimental protocols are crucial for the accurate evaluation and comparison of solid acid catalysts. Below are generalized methodologies for key experiments in this field.

Catalyst Synthesis and Characterization

1. Catalyst Synthesis:

  • Zeolites (e.g., MFI, BEA): Typically synthesized via hydrothermal methods. This involves preparing a synthesis gel containing a silica source (e.g., tetraethyl orthosilicate), an alumina source (e.g., aluminum isopropoxide), a structure-directing agent (template), a mineralizing agent (e.g., NaOH), and deionized water. The gel is aged and then crystallized in an autoclave under specific temperature and time conditions. The resulting solid is filtered, washed, dried, and calcined to remove the template and obtain the active catalyst.[10]

  • Amorphous Silica-Alumina (ASA): Can be prepared by methods such as co-precipitation, where aqueous solutions of a silica precursor (e.g., sodium silicate) and an aluminum precursor (e.g., aluminum sulfate) are mixed under controlled pH. The resulting precipitate is filtered, washed to remove impurities, dried, and calcined.[11]

  • Supported Catalysts: Prepared by impregnating a support material (e.g., alumina, silica) with a solution containing the precursor of the active component (e.g., boric acid for boron-modified alumina). The impregnated support is then dried and calcined.[12]

2. Catalyst Characterization:

  • X-ray Diffraction (XRD): To determine the crystalline structure and phase purity of the catalyst.

  • Nitrogen Physisorption (BET analysis): To measure the specific surface area, pore volume, and pore size distribution.

  • Temperature-Programmed Desorption of Ammonia (NH₃-TPD): To quantify the total number of acid sites and their strength distribution.[5]

  • Fourier-Transform Infrared Spectroscopy (FTIR) of Adsorbed Pyridine: To distinguish between Brønsted and Lewis acid sites.[7]

  • Scanning Electron Microscopy (SEM) and Transmission Electron Microscopy (TEM): To observe the morphology, crystal size, and particle distribution of the catalyst.

Catalytic Performance Evaluation

1. Vapor-Phase Beckmann Rearrangement:

  • A fixed-bed microreactor is typically used.[9]

  • A known amount of the catalyst is packed into the reactor and pre-treated, usually by heating in a flow of inert gas (e.g., N₂ or He) to a high temperature to remove adsorbed water.

  • A solution of cyclohexanone oxime in a solvent (e.g., methanol) is vaporized and fed into the reactor along with a carrier gas.[3]

  • The reaction is carried out at a specific temperature and space velocity.

  • The products exiting the reactor are condensed and collected at regular intervals.

  • The product mixture is analyzed by gas chromatography (GC) or high-performance liquid chromatography (HPLC) to determine the conversion of cyclohexanone oxime and the selectivity to ε-caprolactam.

2. Liquid-Phase Beckmann Rearrangement:

  • The reaction is typically conducted in a batch reactor (e.g., a stirred autoclave).[6]

  • The catalyst is added to a solution of cyclohexanone oxime in a suitable solvent (e.g., benzonitrile).[6]

  • The reactor is sealed, pressurized (if necessary), and heated to the desired reaction temperature with constant stirring.

  • Samples of the reaction mixture are withdrawn at different time intervals.

  • The samples are filtered to remove the catalyst and then analyzed by GC or HPLC to monitor the progress of the reaction.

Visualizing the Process

To better illustrate the fundamental concepts, the following diagrams have been generated using the DOT language.

ReactionPathway cluster_reactants Reactants cluster_catalyst Catalyst cluster_intermediate Intermediate cluster_product Product CyclohexanoneOxime Cyclohexanone Oxime ProtonatedOxime Protonated Oxime CyclohexanoneOxime->ProtonatedOxime Protonation on acid site SolidAcid Solid Acid Catalyst (e.g., Zeolite, ASA) SolidAcid->ProtonatedOxime Caprolactam ε-Caprolactam ProtonatedOxime->Caprolactam Beckmann Rearrangement

Caption: General reaction pathway for the solid acid-catalyzed Beckmann rearrangement.

ExperimentalWorkflow cluster_prep Catalyst Preparation cluster_reaction Catalytic Reaction cluster_analysis Product Analysis synthesis Synthesis of Solid Acid Catalyst characterization Characterization (XRD, BET, TPD, FTIR) synthesis->characterization reactor_setup Reactor Setup (Fixed-bed or Batch) characterization->reactor_setup reaction_conditions Set Reaction Conditions (Temp, Pressure, Flow Rate) reactor_setup->reaction_conditions run_reaction Introduce Reactants (Cyclohexanone Oxime) reaction_conditions->run_reaction sampling Collect Product Samples run_reaction->sampling analysis Analysis (GC, HPLC) sampling->analysis data_processing Calculate Conversion & Selectivity analysis->data_processing conclusion Efficacy Evaluation data_processing->conclusion

Caption: A typical experimental workflow for evaluating solid acid catalyst efficacy.

References

Unraveling Regioselectivity in Asymmetric Ketoxime Rearrangements: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, understanding the factors that govern the formation of specific isomers is paramount in synthetic chemistry. The Beckmann rearrangement, a cornerstone reaction for the synthesis of amides from ketoximes, presents a significant challenge when applied to asymmetric ketones, often yielding a mixture of regioisomeric amides. This guide provides a comprehensive analysis of the regioisomers formed from the rearrangement of asymmetric ketoximes, supported by experimental data, detailed protocols, and mechanistic insights to aid in the prediction and control of reaction outcomes.

The regioselectivity of the Beckmann rearrangement is primarily dictated by the stereochemistry of the ketoxime precursor. The group positioned anti-periplanar to the hydroxyl group on the nitrogen atom is the one that preferentially migrates. However, under the acidic conditions typically employed for this rearrangement, E/Z isomerization of the oxime can occur, leading to the formation of both possible regioisomers. The inherent migratory aptitude of the substituents also plays a crucial role, with electron-rich groups such as aryl and alkenyl moieties generally exhibiting a higher propensity for migration than alkyl groups.

Comparative Analysis of Regioisomer Ratios

The following table summarizes the product distribution for the Beckmann rearrangement of various asymmetric ketoximes under different catalytic systems. This quantitative data, compiled from multiple studies, highlights the influence of substrate structure and reaction conditions on the resulting ratio of regioisomeric amides.

Ketoxime PrecursorCatalyst/ReagentSolventTemp. (°C)Major RegioisomerMinor RegioisomerRatio (Major:Minor)Reference
Acetophenone oximeFormic acid, Silica gel-80AcetanilideN-phenylacetamide80:20[1]
o-Chlorobenzophenone oximeFormic acid, Silica gel-80N-(o-chlorophenyl)benzamideN-phenyl-(o-chloro)benzamide84:16[1]
m-Chlorobenzophenone oximeFormic acid, Silica gel-80N-phenyl-(m-chloro)benzamideN-(m-chlorophenyl)benzamide90:10[1]
p-Chlorobenzophenone oximeFormic acid, Silica gel-80N-(p-chlorophenyl)benzamideN-phenyl-(p-chloro)benzamide75:25[1]
2-Octanone oximeFormic acid, Silica gel-80N-hexylacetamideN-methylheptanamide30:70[1]
4-Hydroxyacetophenone oximeTrifluoroacetic acidNitroethane80Acetaminophen->99:1[2]
Acetophenone oximeTrifluoroacetic acidNitroethane80Acetanilide->99:1[2]
(4-Chlorophenyl)(phenyl)methanone oximeHg(II) complexCH3CN804-Chloro-N-phenylbenzamideN-(4-chlorophenyl)benzamideMajor:Minor (not quantified)[3]

Experimental Protocols

A detailed understanding of the experimental methodology is crucial for reproducing and building upon published results. Below are representative protocols for the synthesis of an asymmetric ketoxime and its subsequent Beckmann rearrangement, including methods for product analysis.

Synthesis of Acetophenone Oxime
  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve 0.15 mol of acetophenone, 0.51 mol of hydroxylamine hydrochloride, and 0.81 mol of sodium acetate in 170 mL of water.[2]

  • Reaction Execution: Heat the reaction mixture to approximately 90°C for 1 hour.[2]

  • Work-up and Purification: After cooling, the solid product is filtered and washed sequentially with a saturated solution of NaCl and NaHCO3 at 0°C.[2] The resulting acetophenone oxime can be further purified by recrystallization.

Beckmann Rearrangement of Acetophenone Oxime
  • One-Stage Procedure with Formic Acid and Silica Gel:

    • Reaction Mixture: Combine 10 mmol of acetophenone, 30 mmol of hydroxylamine hydrochloride, and 1 g of silica gel in 8 mL of formic acid.[1]

    • Reaction Conditions: Heat the mixture at 80°C with stirring. Monitor the reaction progress using thin-layer chromatography (TLC).[1]

    • Isolation: After completion, filter the silica gel and dilute the filtrate with 150 mL of water. Neutralize the solution with a 20% NaOH solution. The precipitated amide products are then filtered, washed with water, and dried.[1]

  • Catalysis with Trifluoroacetic Acid (TFA):

    • Reaction Setup: In a suitable reactor, place the acetophenone oxime substrate.

    • Reagent Addition: Add TFA as both the catalyst and solvent. A molar ratio of TFA to substrate greater than 3 is recommended for high selectivity and yield.[4]

    • Reaction Conditions: The reaction can be carried out in the presence or absence of a solvent like nitroethane at temperatures around 80-90°C.[2]

Analysis of Regioisomers

The quantitative determination of the regioisomeric amide ratio is critical for evaluating the selectivity of the rearrangement. The following analytical techniques are commonly employed:

  • Gas Chromatography-Mass Spectrometry (GC-MS): This technique is used to separate and identify the components of the product mixture. An Agilent 7890/5975C system with an HP-5MS column is a suitable instrument. A typical temperature program involves an initial temperature of 40°C, ramped to 290°C at a rate of 10°C/min, and held for 15 minutes.[1]

  • High-Performance Liquid Chromatography (HPLC): HPLC is another powerful separation technique for quantifying isomer ratios. An Agilent 1200 series instrument with a C-18 column can be used. A gradient elution with a mobile phase of acetonitrile and water is typically employed, with detection at a suitable wavelength (e.g., 230 nm).[1]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR spectroscopy are invaluable for the structural elucidation of the regioisomers.[3] Quantitative 1H NMR (qNMR) can be used to determine the ratio of isomers by integrating the signals corresponding to unique protons in each isomer.[5][6] Two-dimensional NMR techniques like COSY and HSQC can further aid in the unambiguous assignment of signals.[7]

Mechanistic Pathway and Factors Influencing Regioselectivity

The mechanism of the Beckmann rearrangement and the factors influencing the formation of regioisomers can be visualized as follows:

Beckmann_Rearrangement cluster_0 Asymmetric Ketoxime cluster_1 Acid Catalysis cluster_2 Rearrangement cluster_3 Product Formation Ketoxime R1(R2)C=N-OH Protonation Protonation of -OH Ketoxime->Protonation Isomerization E/Z Isomerization Protonation->Isomerization Equilibrium Migration_anti Migration of anti-periplanar group Protonation->Migration_anti Isomerization->Migration_anti Nitrile_ion Nitrilium Ion Intermediate Migration_anti->Nitrile_ion Hydrolysis Hydrolysis Nitrile_ion->Hydrolysis Regioisomer1 Regioisomer 1 (R1-CO-NH-R2) Hydrolysis->Regioisomer1 Regioisomer2 Regioisomer 2 (R2-CO-NH-R1) Hydrolysis->Regioisomer2

Caption: Mechanistic pathway of the Beckmann rearrangement of an asymmetric ketoxime.

The initial protonation of the hydroxyl group of the ketoxime is followed by the migration of the group anti to the leaving group. Under acidic conditions, the E/Z isomers of the oxime can interconvert, leading to a mixture of products. The final hydrolysis of the nitrilium ion intermediate yields the corresponding amides.

Experimental Workflow for Regioisomer Analysis

The following diagram illustrates a typical workflow for the synthesis and analysis of regioisomers from an asymmetric ketoxime rearrangement.

Experimental_Workflow Start Asymmetric Ketone Oximation Oximation (e.g., NH2OH.HCl) Start->Oximation Ketoxime Asymmetric Ketoxime (E/Z mixture) Oximation->Ketoxime Rearrangement Beckmann Rearrangement (e.g., Acid Catalyst) Ketoxime->Rearrangement Product_Mixture Mixture of Regioisomeric Amides Rearrangement->Product_Mixture Analysis Analysis Product_Mixture->Analysis GC_MS GC-MS Analysis->GC_MS HPLC HPLC Analysis->HPLC NMR NMR Analysis->NMR Data Quantitative Data (Regioisomer Ratio) GC_MS->Data HPLC->Data NMR->Data

Caption: Workflow for the synthesis and analysis of regioisomers.

This systematic approach, from the synthesis of the ketoxime to the quantitative analysis of the amide products, is essential for accurately determining the regioselectivity of the Beckmann rearrangement. By carefully controlling the reaction conditions and employing robust analytical techniques, researchers can gain valuable insights into the factors that govern the formation of specific regioisomers, ultimately enabling the development of more selective and efficient synthetic methodologies.

References

A Comparative Guide: Conventional Heating vs. Microwave Irradiation for Oxime Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the efficient synthesis of oximes is a critical step in various applications, from the development of new pharmaceuticals to the creation of advanced materials. The choice of heating method can significantly impact reaction times, yields, and overall efficiency. This guide provides an objective comparison of conventional heating and microwave irradiation for oxime synthesis, supported by experimental data and detailed protocols.

The synthesis of oximes, typically from the reaction of a carbonyl compound with hydroxylamine, is a fundamental transformation in organic chemistry. Traditionally, this reaction is carried out using conventional heating methods, such as an oil bath, which relies on thermal conduction to transfer energy to the reaction mixture. However, in recent years, microwave-assisted organic synthesis (MAOS) has emerged as a powerful alternative, often leading to dramatic rate enhancements and improved yields.[1][2]

Microwave irradiation directly heats the reaction mixture by interacting with polar molecules, leading to rapid and uniform heating throughout the sample.[2] This can result in significantly shorter reaction times and, in many cases, higher product yields compared to conventional heating.[3]

Performance Comparison: A Quantitative Look

The following table summarizes experimental data from various studies, directly comparing the performance of conventional heating and microwave irradiation for the synthesis of different oximes.

ProductStarting MaterialsMethodTemperature (°C)Reaction TimeYield (%)Reference
E-1-(1-hydroxycyclohexyl)ethanone oxime1-Ethynylcyclohexanol, HydroxylamineConventional12518 h83-86[4]
E-1-(1-hydroxycyclohexyl)ethanone oxime1-Ethynylcyclohexanol, HydroxylamineMicrowaveNot specified<10 hSlightly increased[4]
Various AldoximesAromatic Aldehydes, Hydroxylamine hydrochloride, Na2CO3MicrowaveNot specified5 min100 (conversion)[5]
Oxime-linked Sugar LinkerAldose sugar, Aminooxy-containing linkerConventional601 h72[6]
Oxime-linked Sugar LinkerAldose sugar, Aminooxy-containing linkerMicrowave5030 minNot specified (described as high-yielding)[6]
Quaternary salts of pyridoxal oximePyridoxal oxime, Substituted phenacyl bromidesMicrowave (in acetone)563-5 min58-94[7]
Quaternary salts of pyridoxal oximePyridoxal oxime, Substituted phenacyl bromidesMicrowave (solvent-free)707-10 min42-78[7]

Experimental Workflows

The general experimental workflows for conventional and microwave-assisted oxime synthesis are depicted below. The key difference lies in the mode of energy input and the reaction setup.

G cluster_conventional Conventional Heating cluster_microwave Microwave Irradiation A Reactants & Solvent in Round-Bottom Flask B Heating in Oil Bath with Reflux Condenser A->B C Reaction Monitoring (TLC) B->C D Work-up & Purification C->D E Reactants & Solvent in Microwave Vial F Irradiation in Microwave Reactor E->F G Reaction Monitoring (TLC) F->G H Work-up & Purification G->H

Caption: General workflows for conventional and microwave-assisted oxime synthesis.

Detailed Experimental Protocols

The following are representative experimental protocols for the synthesis of oximes using both conventional heating and microwave irradiation.

Conventional Heating Protocol: Synthesis of E-1-(1-hydroxycyclohexyl)ethanone oxime[4]
  • Reaction Setup: A mixture of 1-ethynylcyclohexanol (1.0 equiv), hydroxylamine hydrochloride (2.5 equiv), and a suitable solvent (e.g., 1,4-dioxane) is placed in a sealed tube.

  • Heating: The sealed tube is immersed in a preheated oil bath at 125 °C.

  • Reaction: The reaction mixture is heated under reflux for 18 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Work-up: After cooling to room temperature, the reaction mixture is transferred to a round-bottomed flask and the solvent is removed by rotary evaporation.

  • Purification: The crude product is purified by crystallization or column chromatography to yield the desired oxime.

Microwave-Assisted Protocol: Synthesis of Aldoximes[5]
  • Reaction Setup: A ground mixture of an aldehyde (1 mmol), hydroxylamine hydrochloride (5 mmol), and sodium carbonate (5 mmol) is placed in a 25 mL microwave reaction flask equipped with a magnetic stirrer.

  • Microwave Irradiation: The reaction mixture is placed in a microwave reactor and irradiated at 100 W for 5 minutes with air-cooling.

  • Work-up: After cooling to room temperature, the reaction mixture is resuspended in a suitable solvent (e.g., CH2Cl2) and filtered.

  • Analysis: The resulting solution can be analyzed by Gas Chromatography-Mass Spectrometry (GC/MS) to determine the conversion to the oxime.

Conclusion

The data and protocols presented clearly demonstrate the advantages of microwave irradiation for oxime synthesis. Microwave-assisted methods consistently result in significantly shorter reaction times and often provide comparable or higher yields than conventional heating methods.[3] The rapid and uniform heating provided by microwaves can also lead to cleaner reactions with fewer side products. For researchers and professionals in drug development and other scientific fields, the adoption of microwave technology for oxime synthesis can lead to a substantial increase in efficiency and productivity.

References

Safety Operating Guide

Proper Disposal of 4,4-Dimethylcyclohexanone Oxime: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

Ensuring a safe and compliant laboratory environment necessitates rigorous adherence to chemical waste management protocols. This guide provides essential, step-by-step procedures for the proper disposal of 4,4-Dimethylcyclohexanone oxime, tailored for researchers, scientists, and drug development professionals.

The proper disposal of chemical waste is a critical aspect of laboratory safety and environmental responsibility.[1][2] For a compound like this compound, which is used in specialized research and development, understanding its potential hazards and handling its waste correctly is paramount. This document outlines the necessary safety precautions, disposal procedures, and relevant chemical data to ensure the safe management of this compound.

I. Hazard Identification and Safety Precautions

General Laboratory Safety:

  • Always wear appropriate Personal Protective Equipment (PPE), including nitrile gloves, safety glasses, and a lab coat, when handling chemicals.[4][5]

  • Work in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation exposure.[4][6]

  • Avoid skin and eye contact. In case of contact, flush the affected area with water for at least 15 minutes and seek medical attention.[3][7]

  • Prevent the release of vapors into the environment by keeping containers tightly closed when not in use.[8][9]

  • Do not eat, drink, or smoke in laboratory areas.[3][6]

II. Chemical and Physical Properties

Understanding the properties of this compound is essential for its safe handling and disposal.

PropertyValue
Molecular Formula C₈H₁₅NO
Molecular Weight 141.21 g/mol
CAS Number 4701-96-6
Appearance Likely a solid, similar to related compounds
Solubility Expected to have some solubility in water

(Data sourced from PubChem CID 279448 and other chemical databases)[10][11]

III. Step-by-Step Disposal Procedure

The disposal of this compound must be managed as hazardous waste.[1][2] Do not dispose of this chemical down the drain or in regular trash.[12]

  • Waste Segregation:

    • Collect all waste containing this compound, including unused product, contaminated materials (e.g., pipette tips, gloves, paper towels), and rinseate from cleaning glassware, in a dedicated hazardous waste container.[13]

    • Do not mix this waste with other incompatible waste streams.[13]

  • Container Selection:

    • Use a chemically compatible and leak-proof container. A high-density polyethylene (HDPE) or glass container is generally suitable.[1]

    • The container must have a secure, tight-fitting lid to prevent spills and the escape of vapors.[1][13]

  • Labeling:

    • Clearly label the waste container with the words "HAZARDOUS WASTE".[1][13]

    • The label must also include:

      • The full chemical name: "this compound"

      • The concentration or an estimate of the amount of the chemical in the waste.

      • The date the waste was first added to the container (accumulation start date).[1]

      • Appropriate hazard warnings (e.g., "Toxic," "Harmful if Swallowed").

  • Storage:

    • Store the sealed and labeled waste container in a designated satellite accumulation area within the laboratory.[13]

    • This area should be away from ignition sources and incompatible materials.[8][9]

    • Ensure the storage area is secure and under the control of laboratory personnel.[13]

  • Disposal Request:

    • Once the container is full or ready for disposal, follow your institution's procedures for hazardous waste pickup.[2][13] This typically involves submitting a request to your Environmental Health and Safety (EHS) department.

    • Provide accurate information about the waste composition on the pickup request form.[13]

IV. Spill and Emergency Procedures

In the event of a spill, immediate and appropriate action is crucial.

  • Minor Spill:

    • Alert personnel in the immediate area.

    • Wearing appropriate PPE, absorb the spill with an inert absorbent material (e.g., vermiculite, sand).

    • Collect the contaminated absorbent material and place it in a sealed, labeled hazardous waste container.

    • Clean the spill area with a suitable solvent, and collect the cleaning materials as hazardous waste.

  • Major Spill:

    • Evacuate the area immediately.

    • Alert your institution's emergency response team or EHS.

    • Provide them with as much information as possible about the spilled chemical.

V. Experimental Protocol: Waste Characterization (Conceptual)

While a specific experimental protocol for the disposal of this compound is not detailed in publicly available literature, a conceptual workflow for waste characterization, a critical step in disposal, can be outlined. This would typically be performed by your institution's EHS department or a licensed waste disposal vendor.

  • Information Gathering: Review all available information on the chemical, including its known properties and any available SDS for similar compounds.

  • Hazard Assessment: Based on the available data, assess the potential hazards (e.g., toxicity, flammability, reactivity).

  • Waste Stream Identification: Determine the appropriate hazardous waste category based on regulatory definitions (e.g., RCRA codes in the United States).

  • Selection of Disposal Method: Choose the most appropriate disposal technology (e.g., incineration, chemical treatment) in compliance with environmental regulations.

VI. Disposal Workflow Diagram

The following diagram illustrates the decision-making process for the proper disposal of this compound.

start Start: Generation of 4,4-Dimethylcyclohexanone oxime waste ppe Wear Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe segregate Segregate Waste into a Dedicated Container ppe->segregate label Label Container: 'HAZARDOUS WASTE' Chemical Name, Date segregate->label store Store in Designated Satellite Accumulation Area label->store request Submit Hazardous Waste Pickup Request to EHS store->request end End: Proper Disposal by Authorized Personnel request->end

Caption: Workflow for the proper disposal of this compound.

References

Personal protective equipment for handling 4,4-Dimethylcyclohexanone oxime

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, ensuring safe handling of chemical compounds is paramount. This guide provides essential, immediate safety and logistical information for the proper use of 4,4-Dimethylcyclohexanone oxime, including personal protective equipment (PPE), operational procedures, and disposal plans.

Personal Protective Equipment (PPE)

Appropriate PPE is critical to minimize exposure and ensure personal safety. The following table summarizes the recommended equipment for handling this compound.

Protection Type Recommended Equipment Purpose
Eye Protection Safety glasses with side-shields or chemical safety goggles.To prevent eye contact with dust or splashes.
Hand Protection Chemical-resistant gloves (e.g., nitrile rubber).To avoid skin contact. Gloves should be inspected before use and disposed of properly.
Respiratory Protection NIOSH-approved respirator with appropriate cartridges.To prevent inhalation of dust or vapors, especially in poorly ventilated areas.
Body Protection Laboratory coat or other protective clothing.To protect skin and personal clothing from contamination.

Operational Plan and Handling Procedures

Adherence to proper laboratory protocols is essential when working with this compound.

Engineering Controls:

  • Work in a well-ventilated area, preferably in a chemical fume hood, to minimize inhalation exposure.

  • Ensure that eyewash stations and safety showers are readily accessible in the immediate work area.[1]

Handling:

  • Avoid generating dust.[1]

  • Wash hands thoroughly after handling the compound.[2][3]

  • Do not eat, drink, or smoke in the laboratory.[2]

Storage:

  • Store in a tightly closed container in a dry, cool, and well-ventilated place.[1][3]

Disposal Plan

All chemical waste must be disposed of in accordance with local, state, and federal regulations.

  • Contaminated Materials: Dispose of contaminated lab equipment, gloves, and other materials as hazardous waste.

  • Unused Product: Unused this compound should be disposed of as chemical waste through a licensed contractor. Do not dispose of down the drain.

Experimental Workflow for Safe Handling

The following diagram illustrates the key steps for safely handling this compound in a laboratory setting.

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal prep_ppe Don Appropriate PPE prep_setup Prepare Work Area in Fume Hood prep_ppe->prep_setup handle_weigh Weigh Compound prep_setup->handle_weigh handle_dissolve Dissolve/Use in Experiment handle_weigh->handle_dissolve cleanup_decon Decontaminate Work Area handle_dissolve->cleanup_decon cleanup_dispose Dispose of Waste Properly cleanup_decon->cleanup_dispose cleanup_doff Doff PPE cleanup_dispose->cleanup_doff

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4,4-Dimethylcyclohexanone oxime
Reactant of Route 2
4,4-Dimethylcyclohexanone oxime

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.